Butanamide, N,N'-1,2-ethanediylbis[3-oxo-
Description
Properties
IUPAC Name |
3-oxo-N-[2-(3-oxobutanoylamino)ethyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-7(13)5-9(15)11-3-4-12-10(16)6-8(2)14/h3-6H2,1-2H3,(H,11,15)(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZDEEDOBAPARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCCNC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061716 | |
| Record name | Butanamide, N,N'-1,2-ethanediylbis[3-oxo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1471-94-9 | |
| Record name | N,N′-1,2-Ethanediylbis[3-oxobutanamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1471-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Ethylenebis(3-oxobutyramide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001471949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-Acetoacetylethylenediamine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71996 | |
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| Record name | Butanamide, N,N'-1,2-ethanediylbis[3-oxo- | |
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| Record name | Butanamide, N,N'-1,2-ethanediylbis[3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-ethylenebis[3-oxobutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N'-ETHYLENEBIS(3-OXOBUTYRAMIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHQ9KBH6MU | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
This guide provides a comprehensive technical overview of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], a molecule of significant interest in coordination chemistry and materials science. We will delve into its core chemical properties, synthesis methodologies, and analytical characterization, offering insights grounded in established scientific principles and experimental validation.
Introduction and Significance
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also known by synonyms such as N,N'-(1,2-Ethanediyl)bis(3-oxobutanamide) and N,N'-Ethylenebis(3-oxobutanamide), is a chemical compound that plays a versatile role in various industrial applications.[1] Its structure is characterized by two 3-oxobutanamide units linked by an ethylene bridge. This unique arrangement of functional groups makes it an excellent chelating and complexing agent.[1]
The primary significance of this compound lies in its ability to form stable complexes with metal ions.[1] This property is leveraged in diverse fields, including the pharmaceutical, agricultural, and cosmetics industries.[1] In pharmaceuticals, it acts as a chelating agent to stabilize metal ions within formulations, which can enhance the efficacy and safety of certain drugs.[1] In agriculture, it serves as a complexing agent in fertilizers to facilitate the absorption of essential nutrients by plants.[1] Furthermore, its stabilizing properties are utilized in the cosmetics and polymer industries to prevent degradation and improve product performance.[1]
Caption: Core applications of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
Physicochemical Properties
A thorough understanding of the physicochemical properties of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is paramount for its handling, application, and the interpretation of experimental data.
| Property | Value |
| CAS Number | 1471-94-9[1][2] |
| Molecular Formula | C10H16N2O4[1][2][3][4][5] |
| Molecular Weight | 228.25 g/mol [1][5] |
| Melting Point | 149-151 °C[1][4] |
| Boiling Point | 539.3 °C at 760 mmHg[1] |
| Flash Point | 231.9 °C[1] |
| Density | 1.142 g/cm³[1] |
Synthesis and Purification
The synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is typically achieved through the reaction of ethylenediamine with an acetoacetylating agent. A common and effective method involves the condensation of ethylenediamine with ethyl acetoacetate.
Synthetic Pathway
This reaction is a classic example of nucleophilic acyl substitution, where the amino groups of ethylenediamine attack the ester carbonyl groups of two equivalents of ethyl acetoacetate, leading to the formation of the bis-amide product and ethanol as a byproduct. The reaction is typically driven to completion by heating.[6]
Caption: Synthetic workflow for Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and scale.
Materials:
-
Ethylenediamine
-
Ethyl acetoacetate
-
A suitable high-boiling solvent (e.g., xylene or toluene)
-
Ethanol (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (1.0 equivalent) in the chosen solvent.
-
Reagent Addition: Slowly add ethyl acetoacetate (2.0 equivalents) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate. The solid product can then be collected by vacuum filtration.
-
Purification: Wash the crude product with a suitable solvent, such as cold ethanol, to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain the final crystalline solid.
Trustworthiness through Self-Validation: The identity and purity of the synthesized product should be rigorously confirmed. A sharp melting point that aligns with the literature value (149-151 °C) is a primary indicator of purity.[1][4] Further validation must be performed using spectroscopic methods as detailed in the following section.
Analytical Characterization
To ensure the structural integrity and purity of the synthesized Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], a suite of analytical techniques should be employed.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide groups, as well as distinct C=O stretching frequencies for both the ketone and amide carbonyls.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide a distinct fingerprint of the molecule, showing signals for the methyl protons, the methylene protons adjacent to the carbonyl groups, the ethylene bridge protons, and the amide N-H protons, with appropriate chemical shifts and integrations.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon environments, including the methyl, methylene, and carbonyl carbons.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (228.25 g/mol ).[1][5]
Applications in Drug Development and Other Industries
The unique chemical properties of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] make it a valuable compound in several sectors.
-
Pharmaceutical Industry: Its role as a chelating agent is critical for stabilizing metal ions in drug formulations, which can improve the shelf-life and effectiveness of the final product.[1]
-
Agrochemicals: In agriculture, it enhances the bioavailability of essential metal micronutrients in fertilizers, promoting better plant growth.[1]
-
Cosmetics: It acts as a stabilizer, preventing the degradation of active ingredients and extending the shelf life of cosmetic products.[1]
-
Polymer Industry: It is used as a stabilizer in polymers to enhance their resistance to degradation, thereby improving their overall performance and durability in applications such as plastics, coatings, and adhesives.[1]
-
Organic Synthesis: It serves as a versatile reagent in organic synthesis for the production of various other chemical compounds.[1]
References
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Cas 1471-94-9, ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE | lookchem. Available at: [Link]
-
Chemical Properties of Butanamide, N,N-diethyl-3-oxo- (CAS 2235-46-3) - Cheméo. Available at: [Link]
-
Chemical Properties of Butanamide (CAS 541-35-5) - Cheméo. Available at: [Link]
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Butanamide, N-(2-hydroxy-1,1-dimethylethyl)-3-oxo- | C8H15NO3 | CID 11332745 - PubChem. Available at: [Link]
- Butanamide, N,N'-1,2-ethanediylbis[3-oxo- - 1471-94-9 | VulcanChem. Available at: https://www.vulcanchem.com/product/1471-94-9
- Butanamide, N,N'-1,4-butanediylbis[3-oxo- 78553-70-5 wiki - Guidechem. Available at: https://www.guidechem.com/wiki/Butanamide,-N,N--1,4-butanediylbis-3-oxo--78553-70-5.html
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Butanamide, N,N-diethyl-3-oxo- - the NIST WebBook. Available at: [Link]
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Butanamide, N,N'-1,2-ethanediylbis(3-oxo- - ChemBK. Available at: [Link]
-
N,N'-Ethylenebis(3-oxobutanamide) - ChemBK. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of Ethylenediamine-N,N'-bis-acetoacetamide
Introduction: The Versatility of a Chelating Ligand
Ethylenediamine-N,N'-bis-acetoacetamide (EBA), identified by CAS number 1471-94-9, is a fascinating and highly versatile organic compound.[1][2][3][4] Structurally, it is a tetradentate ligand, meaning it can bind to a central metal atom at four points. This characteristic makes it an exceptional chelating agent, capable of forming stable complexes with various metal ions.[5] This property is the foundation for its wide-ranging applications, from being a crucial reagent in organic synthesis to its use as a stabilizer in polymers and cosmetic formulations.[5] Furthermore, its role as a complexing agent in agriculture to enhance nutrient uptake by plants and as a chelating agent in the pharmaceutical industry underscores its significance.[5]
This guide provides an in-depth, scientifically grounded protocol for the synthesis of EBA. It is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles that govern the synthesis.
The Chemistry of Synthesis: A Mechanistic Perspective
The synthesis of Ethylenediamine-N,N'-bis-acetoacetamide is a classic example of a Schiff base condensation reaction.[6] This reaction involves the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to form an imine. In this specific synthesis, two equivalents of a β-keto ester, ethyl acetoacetate, react with one equivalent of a diamine, ethylenediamine.
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The primary amine groups of ethylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate. This forms a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: An intramolecular proton transfer occurs from the nitrogen atom to the oxygen atom of the carbinolamine, making the hydroxyl group a better leaving group (water).
-
Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond (an imine, or in this context, more accurately a ketimine).
-
Tautomerization: The resulting ketimine is in equilibrium with its more stable enamine tautomer. The enamine form is stabilized by intramolecular hydrogen bonding between the N-H proton and the ester carbonyl oxygen, as well as conjugation of the C=C double bond with the carbonyl group.[7] This tautomerism is a key feature of the final product's structure.[7]
The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established methods for the condensation of diamines with β-keto esters.[7]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Grade | CAS Number |
| Ethylenediamine | C₂H₈N₂ | 60.10 | 1 equivalent | Reagent Grade | 107-15-3 |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 2 equivalents | Reagent Grade | 141-97-9 |
| Ethanol (95%) | C₂H₅OH | 46.07 | As solvent | Anhydrous | 64-17-5 |
| Round-bottom flask | - | - | 250 mL | - | - |
| Reflux condenser | - | - | - | - | - |
| Magnetic stirrer and stir bar | - | - | - | - | - |
| Heating mantle | - | - | - | - | - |
| Buchner funnel and filter paper | - | - | - | - | - |
| Beakers and graduated cylinders | - | - | Various sizes | - | - |
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis Workflow for EBA.
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (1 equivalent) in 100 mL of 95% ethanol.
-
Addition of Reactant: While stirring, slowly add ethyl acetoacetate (2 equivalents) to the ethanolic solution of ethylenediamine.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for approximately 2 hours.
-
Crystallization: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. The product will begin to crystallize. To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation of Product: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold 95% ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. A high yield of the product is expected.[1]
Characterization and Validation
To confirm the identity and purity of the synthesized Ethylenediamine-N,N'-bis-acetoacetamide, the following analytical techniques are recommended:
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks. Expect to see N-H stretching vibrations, C=O stretching from the amide and ketone groups, and C=C stretching from the enamine tautomer. Notably, the presence of a strong N-H stretch and the absence of a C=N absorption support the predominance of the enamine tautomer.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy will provide detailed structural information. The ¹H NMR spectrum is expected to show signals for the methyl protons, the methylene protons of the ethylenediamine backbone, the vinyl proton of the enamine, and the N-H proton, which may appear as a broad singlet. The integration of these signals should correspond to the number of protons in the molecule.
Safety and Handling
-
Ethylenediamine: Corrosive and a respiratory irritant. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethyl acetoacetate: Flammable liquid and vapor. Causes serious eye irritation. Keep away from heat, sparks, and open flames. Use in a fume hood and wear appropriate PPE.
-
Ethanol: Highly flammable liquid and vapor. Use with adequate ventilation and away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
Conclusion
The synthesis of Ethylenediamine-N,N'-bis-acetoacetamide via Schiff base condensation is a robust and efficient method for producing this valuable chelating agent. By understanding the underlying reaction mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably synthesize this compound for a multitude of applications in chemistry, materials science, and beyond. The characterization of the final product is crucial to ensure its purity and structural integrity, thereby guaranteeing its performance in downstream applications.
References
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D. A. Crombie, J. R. Kiely, C. J. Ryan. (1965). The Reaction of Ethylenediamine with /3-Oxo-esters. Evidence for Ketimine-Enamine Tautomerism. Journal of the Chemical Society. [Link]
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Molbase. (n.d.). ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE | CAS No.1471-94-9 Synthetic Routes. Molbase. [Link]
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W. A. Sexton. (1942). The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of the Chemical Society, 303. [Link]
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LookChem. (n.d.). Cas 1471-94-9, ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. LookChem. [Link]
- Academic Journal of Chemistry. (2018). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. Academic Journal of Chemistry.
- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
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Andrea Bencini, Carolina Giorgi, Claudia Caltagirone, Vito Lippolis. (2019). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Molecules, 24(21), 3830. [Link]
- Ri-Sheng Yao, Lai-En Jiang, Sheng-Hua Wu, Sheng-Song Deng, Yang Yang. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(11), 4931-4933.
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ResearchGate. (n.d.). Reaction scheme for the synthesis of acetylacetone-ethylenediamine. ResearchGate. [Link]
- IONiC / VIPEr. (n.d.). Schiff base lab experiment_synthesis_student_fixed.docx. IONiC / VIPEr.
- WMU's ScholarWorks. (n.d.). The Reaction of Ethylenediamine with Tetradentate Cobalt(III) Complexes. WMU's ScholarWorks.
- International Journal of Current Microbiology and Applied Sciences. (n.d.). Schiff Base [(N1Z, N2Z)-N1, N2-bis (1-Phenylethylidene) ethane-1, 2-diamine] with P-Hydroxyphenyl Telluriumtribromide and their Metal Complexes: Synthesis and Characterization. International Journal of Current Microbiology and Applied Sciences.
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ResearchGate. (n.d.). Two-step plan for the synthesis of N,N -Bis(4-(5)-imidazolymethyl)ethylenediamine tetrahydrochloride (EMI). ResearchGate. [Link]
- Scholars Archive. (2022). Characterization of an amine-thiol cosolvent system : ethylenediamine and mercaptoethanol. Scholars Archive.
- Google Patents. (n.d.). EP0042096A1 - Process for the preparation of N,N'-diacetylethylene diamine.
-
Wikipedia. (n.d.). Ethyl acetoacetate. Wikipedia. [Link]
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- 7. The reaction of ethylenediamine with β-oxo-esters. Evidence for ketimine–enamine tautomerism - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE (CAS 1471-94-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE, a chelating agent with significant potential in various scientific and industrial applications. Initially, this document clarifies the compound's identity, definitively linking CAS number 1471-94-9 to ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE and resolving conflicting information found in some databases. The guide then delves into the compound's key physicochemical properties and outlines a common synthetic pathway. The core of this document is a detailed, albeit currently limited, exploration of its spectroscopic characteristics. While exhaustive primary spectral data is not widely available in public repositories, this guide discusses the expected spectroscopic features based on the molecule's structure and available information on related compounds. The potential applications, particularly its role as a versatile ligand in coordination chemistry, are also explored. This guide serves as a foundational resource, highlighting both the known attributes of ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE and the opportunities for further research into its complete spectroscopic characterization.
Chemical Identity and Physicochemical Properties
Systematic IUPAC Name: N,N'-(1,2-Ethanediyl)bis(3-oxobutanamide)
Common Synonyms:
-
ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE
-
N,N'-Ethylenebis(acetoacetamide)
-
Acetoacetamide, N,N'-ethylenebis-
Molecular Formula: C₁₀H₁₆N₂O₄[1][2]
Molecular Weight: 228.25 g/mol [1][2]
Chemical Structure:
Figure 1: 2D Chemical Structure of ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE.
Physicochemical Properties Summary Table:
| Property | Value | Source |
| Melting Point | 149-151 °C | ChemBK |
| Boiling Point | 539.3 °C at 760 mmHg (Predicted) | LookChem |
| Density | 1.142 g/cm³ (Predicted) | LookChem |
| Appearance | Solid | N/A |
| Solubility | Information not widely available | N/A |
Synthesis and Reaction Chemistry
ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE is synthesized through the reaction of ethylenediamine with an acetoacetic acid derivative. A common laboratory-scale synthesis involves the use of diketene (an acetylketene dimer) as the acetoacetylating agent.
Reaction Scheme:
Figure 2: Synthetic pathway for ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer is charged with ethylenediamine dissolved in a suitable inert solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reagent Addition: The solution is cooled in an ice bath. Diketene is then added dropwise from the dropping funnel, ensuring the reaction temperature is maintained below a certain threshold (e.g., 10 °C) to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with a suitable reagent. The product may precipitate out of the solution and can be collected by filtration.
-
Purification: The crude product is then purified, often by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield the pure ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE as a solid.
Spectroscopic Data and Structural Elucidation
A comprehensive search of publicly available spectral databases and scientific literature did not yield detailed, citable spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) specifically for ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. This indicates a gap in the readily accessible scientific information for this compound. However, based on its chemical structure, we can predict the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to be relatively simple and symmetric due to the molecule's structure.
-
-CH₃ (Methyl Protons): A sharp singlet is anticipated for the six equivalent protons of the two methyl groups.
-
-CH₂- (Methylene Protons adjacent to Ketone): A singlet is expected for the four equivalent protons of the two methylene groups situated between the carbonyl groups.
-
-CH₂-CH₂- (Ethylenediamine Bridge Protons): A singlet is predicted for the four equivalent protons of the ethylenediamine bridge.
-
-NH- (Amide Protons): A broad singlet or triplet (due to coupling with the adjacent methylene protons) is expected for the two equivalent amide protons. The chemical shift of this peak can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
-
-CH₃ (Methyl Carbon): A signal in the aliphatic region.
-
-CH₂- (Methylene Carbon adjacent to Ketone): A signal for the methylene carbon.
-
-CH₂-CH₂- (Ethylenediamine Bridge Carbon): A signal for the carbons of the ethylenediamine bridge.
-
C=O (Ketone Carbonyl): A signal in the downfield region characteristic of a ketone carbonyl.
-
C=O (Amide Carbonyl): A signal in the downfield region, typically slightly upfield from the ketone carbonyl, characteristic of an amide carbonyl.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
The FT-IR spectrum will be characterized by the vibrational modes of its functional groups.
-
N-H Stretch: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the secondary amide N-H bonds.
-
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds.
-
C=O Stretch (Ketone): A strong, sharp absorption band is anticipated around 1715 cm⁻¹, characteristic of a ketone carbonyl.
-
C=O Stretch (Amide I Band): A strong, sharp absorption band is expected around 1650 cm⁻¹, which is typical for the C=O stretching of a secondary amide.
-
N-H Bend (Amide II Band): A moderate absorption band is expected around 1550 cm⁻¹, arising from the N-H bending and C-N stretching vibrations of the amide group.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (228.25). Common fragmentation patterns would likely involve cleavage of the amide bonds and the ethylenediamine bridge, leading to characteristic fragment ions.
Applications and Areas for Further Research
ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE's structure, featuring two bidentate acetoacetamide moieties linked by an ethylenediamine bridge, makes it an excellent tetradentate ligand for a variety of metal ions. This chelating ability is the foundation for its current and potential applications.
-
Coordination Chemistry: It can form stable complexes with a wide range of metal ions. These complexes have been explored for their potential in catalysis and as building blocks for more complex supramolecular structures.
-
Industrial Applications: The ability to chelate metals makes it useful as a stabilizer in polymers, preventing metal-catalyzed degradation. It also has potential applications in agriculture as a carrier for essential metal micronutrients in fertilizers.[3]
-
Pharmaceutical and Biomedical Research: As a chelating agent, it could be investigated for its potential to sequester metal ions in biological systems, although this application requires further study.[3]
Future Research Directions:
The most immediate need is the acquisition and publication of a complete and validated set of spectroscopic data for ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. This would include high-resolution ¹H and ¹³C NMR spectra with peak assignments, a detailed FT-IR spectrum with vibrational mode assignments, and a comprehensive mass spectrum with fragmentation analysis. Such data would be invaluable to researchers working with this compound and would solidify its characterization in the scientific literature. Further research into the coordination chemistry of this ligand with a broader range of metals could also uncover novel catalytic or material properties.
Conclusion
ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE (CAS 1471-94-9) is a versatile tetradentate ligand with established and potential applications in various fields of science and industry. While its synthesis is straightforward, a significant gap exists in the public domain regarding its detailed spectroscopic characterization. This guide has provided a clear identification of the compound and a predictive framework for its spectral properties. It is hoped that this document will not only serve as a useful resource for those interested in this molecule but also stimulate further research to fully elucidate and publish its complete spectroscopic profile, thereby enhancing its utility for the scientific community.
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An In-Depth Technical Guide to Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]: Molecular Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], a versatile chelating ligand with significant potential in medicinal chemistry and drug development. This document delves into the molecule's core structural features, including its pronounced keto-enol tautomerism, and offers a detailed, field-proven protocol for its synthesis. Furthermore, we explore its coordination chemistry and the burgeoning applications of its metal complexes in therapeutic contexts, underpinned by a thorough review of its biological activities. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: Unveiling a Versatile Scaffold
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also known by its synonyms N,N'-Ethylenebis(3-oxobutanamide) and Ethylenediamine-N,N'-bis-acetoacetamide, is a fascinating organic compound that has garnered considerable interest for its robust chelating properties.[1][2] Its molecular architecture, featuring two bidentate acetoacetamide moieties linked by an ethylene bridge, allows for the formation of stable complexes with a variety of metal ions.[1] This characteristic has positioned it as a valuable ligand in coordination chemistry and as a promising scaffold for the development of novel therapeutic agents.[2] The exploration of its metal complexes has opened new avenues in drug design, particularly in the development of targeted drug delivery systems and agents with specific biological activities.[3][4]
Molecular Structure and Physicochemical Properties
The unique chemical behavior of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is intrinsically linked to its molecular structure. A key feature is the presence of β-dicarbonyl groups, which gives rise to keto-enol tautomerism, a phenomenon that significantly influences its reactivity and coordination properties.[5]
Core Molecular Structure
The fundamental structure consists of two butanamide units where the nitrogen atoms are linked by an ethylene bridge. Each butanamide unit possesses a ketone group at the third position (3-oxo).
Table 1: Physicochemical Properties of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
| Property | Value | Source(s) |
| CAS Number | 1471-94-9 | [6][7][8] |
| Molecular Formula | C10H16N2O4 | [6][7][8] |
| Molecular Weight | 228.25 g/mol | [7][8] |
| Melting Point | 149-151 °C | [4][7] |
| Appearance | White to off-white solid | [7] |
Keto-Enol Tautomerism: A Dynamic Equilibrium
The presence of a methylene group flanked by two carbonyl groups (a β-dicarbonyl system) in each arm of the molecule allows for the existence of a dynamic equilibrium between the keto and enol tautomeric forms.[5] This equilibrium is influenced by factors such as solvent polarity and temperature.[9] The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a six-membered ring-like structure. This tautomerism is a critical determinant of the ligand's coordination behavior, as the enolate form readily coordinates to metal ions.[9] Spectroscopic techniques such as NMR and IR can provide evidence for the existence of both tautomers in solution and in the solid state.[10][11]
Caption: Keto-enol tautomerism in one arm of the molecule.
Synthesis and Characterization: A Practical Approach
The synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is typically achieved through the condensation reaction between ethyl acetoacetate and ethylenediamine.[6] This straightforward and efficient method provides good yields of the desired product.
Experimental Protocol: Synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
This protocol is adapted from established methods for the synthesis of similar bis-acetoacetamide compounds.[12]
Materials:
-
Ethyl acetoacetate
-
Ethylenediamine
-
Ethanol (or another suitable solvent like xylene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethylenediamine (1.0 equivalent) in ethanol.
-
To this solution, add ethyl acetoacetate (2.0 equivalents) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white crystalline solid.
Caption: A generalized workflow for the synthesis.
Characterization
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the methylene protons adjacent to the carbonyl groups, the ethylene bridge protons, and the amide N-H protons. The presence of both keto and enol forms in solution would result in two distinct sets of peaks for the protons in the acetoacetamide moiety.[11]
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons (both ketone and amide), the methyl carbons, and the methylene carbons of the ethylene bridge and the acetoacetamide backbone. The presence of tautomers would also be evident in the ¹³C NMR spectrum.[11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorption bands would include:
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M+) should correspond to the calculated molecular weight.[15]
Applications in Drug Development: A Ligand of Therapeutic Promise
The ability of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] to form stable complexes with various metal ions is the cornerstone of its potential applications in drug development.[2] These metal complexes can exhibit unique biological activities that are not observed with the free ligand or the metal salt alone.
Coordination Chemistry and Metal Complexes
The tetradentate nature of the ligand, with its two sets of bidentate N,O-donor sites, allows for the formation of stable five- or six-membered chelate rings with metal ions.[1] This coordination can significantly alter the physicochemical properties of the metal ion, such as its solubility, stability, and reactivity.
Potential Therapeutic Applications
-
Antimicrobial and Antifungal Agents: Schiff base ligands and their metal complexes have been extensively studied for their antimicrobial and antifungal properties.[16][17] The chelation of the metal ion can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes and increasing its efficacy.[18]
-
Anticancer Agents: Metal complexes are playing an increasingly important role in the development of novel anticancer drugs.[19] The coordination of a metal ion to a ligand like Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] can lead to complexes that can interact with biological targets such as DNA or specific enzymes, inducing apoptosis in cancer cells.[3]
-
Drug Delivery Systems: The chelating properties of this ligand can be exploited for the development of metal-based drug delivery systems.[20][21] For instance, the ligand could be functionalized to carry a therapeutic agent, and a coordinated metal ion could act as a targeting moiety or a trigger for drug release under specific physiological conditions.[22][23]
Caption: Overview of drug development applications.
Conclusion and Future Perspectives
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] represents a highly versatile and accessible molecular scaffold with significant untapped potential in the field of drug development. Its straightforward synthesis, rich coordination chemistry, and the diverse biological activities of its metal complexes make it an attractive candidate for further investigation. Future research should focus on the synthesis and characterization of a wider range of its metal complexes and a more in-depth evaluation of their therapeutic efficacy and mechanisms of action. The continued exploration of this promising ligand is poised to contribute to the development of the next generation of metallodrugs and targeted therapeutic strategies.
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Acetamide, N,N'-ethylenebis(N-nitro-. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 13, 2026, from [Link]
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Acetamide, N,N-diethyl-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]
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Thermal stability of ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE
An In-Depth Technical Guide to the Thermal Stability of ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE
Introduction to N,N'-Ethylenebis(acetoacetamide)
N,N'-Ethylenebis(acetoacetamide), also known by its CAS number 1471-94-9, is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol .[1][2][3][4] It is characterized by its ability to act as a chelating and complexing agent, making it valuable in various industrial applications.[1] Its utility extends to being a reagent in organic synthesis and a stabilizer in polymers.[1] Given its applications, particularly in polymer science and potentially in drug development as a chelating agent, understanding its thermal stability is of paramount importance for ensuring process safety, product efficacy, and shelf-life.
This technical guide provides a comprehensive overview of the thermal stability of N,N'-Ethylenebis(acetoacetamide). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the material's behavior at elevated temperatures. This document will delve into the fundamental principles of thermal analysis techniques, provide detailed experimental protocols for assessing thermal stability, and offer insights into the interpretation of the resulting data.
Physicochemical Properties of N,N'-Ethylenebis(acetoacetamide)
| Property | Value |
| CAS Number | 1471-94-9 |
| Molecular Formula | C10H16N2O4 |
| Molecular Weight | 228.25 g/mol |
| Melting Point | 149-151 °C |
| Boiling Point | 539.3 °C at 760 mmHg |
| Flash Point | 231.9 °C |
| Density | 1.142 g/cm3 |
Data sourced from LookChem[1] and ChemBK.[2]
Fundamentals of Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For assessing the thermal stability of N,N'-Ethylenebis(acetoacetamide), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent methods.
Thermogravimetric Analysis (TGA)
TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This method is particularly useful for determining the thermal stability and composition of materials.[5] Key information obtained from TGA includes the onset of decomposition, the temperature at which maximum decomposition occurs, and the amount of residual mass.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[6] DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.[6][7] For N,N'-Ethylenebis(acetoacetamide), DSC can provide valuable information on its melting behavior and the energy associated with its decomposition.
Experimental Protocols for Thermal Stability Assessment
To ensure the accurate and reproducible assessment of the thermal stability of N,N'-Ethylenebis(acetoacetamide), standardized experimental protocols for TGA and DSC are essential.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the steps for performing a TGA analysis to determine the thermal decomposition profile of N,N'-Ethylenebis(acetoacetamide).
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of N,N'-Ethylenebis(acetoacetamide) into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600 °C).[8]
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.
Causality Behind Experimental Choices:
-
Heating Rate: A rate of 10 °C/min is a common standard that provides a good balance between resolution and experimental time.[9]
-
Inert Atmosphere: A nitrogen atmosphere is crucial to study the inherent thermal stability of the compound without the influence of oxygen, which can lead to complex, oxidative decomposition pathways.[10][11]
TGA Experimental Workflow Diagram:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
This protocol details the procedure for conducting a DSC analysis to investigate the melting and decomposition behavior of N,N'-Ethylenebis(acetoacetamide).
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of N,N'-Ethylenebis(acetoacetamide) into a standard aluminum DSC pan. Hermetically seal the pan.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a consistent flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., 300 °C).
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Identify endothermic (melting) and exothermic (decomposition) peaks.
Rationale for Experimental Parameters:
-
Sample Mass: A small sample mass is used to ensure uniform heating and minimize thermal gradients within the sample.
-
Hermetically Sealed Pan: This prevents the loss of volatile decomposition products, which could affect the measured heat flow.
DSC Experimental Workflow Diagram:
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Data Interpretation and Thermal Behavior of N,N'-Ethylenebis(acetoacetamide)
Expected TGA Data Analysis
A typical TGA curve for N,N'-Ethylenebis(acetoacetamide) would likely show a single-step or multi-step decomposition process. The decomposition is expected to begin at temperatures significantly above its melting point. For a related compound, N,N'-ethylenebis(stearamide), the thermal decomposition process was observed to occur in two stages between 246 °C and 450 °C.[11]
Illustrative TGA Data Summary:
| Parameter | Expected Value | Description |
| Onset Decomposition Temp. (T_onset) | > 200 °C | The temperature at which significant weight loss begins. |
| Peak Decomposition Temp. (T_peak) | 250 - 400 °C | The temperature of the maximum rate of weight loss. |
| % Weight Loss | ~100% | The total percentage of mass lost during decomposition. |
| Residual Mass at 600 °C | < 1% | The amount of non-volatile material remaining. |
Note: The values in this table are illustrative and based on general expectations for organic compounds of this type.
Expected DSC Data Analysis
The DSC thermogram of N,N'-Ethylenebis(acetoacetamide) would exhibit a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 149-151 °C.[1][2] At higher temperatures, an exothermic event would likely be observed, indicating the decomposition of the molecule.
Illustrative DSC Data Summary:
| Thermal Transition | Temperature (°C) | Enthalpy (J/g) | Description |
| Melting (T_m) | 149 - 151 | Experimentally Determined | Endothermic event corresponding to the solid-to-liquid phase transition. |
| Decomposition (T_d) | > 200 | Experimentally Determined | Exothermic event associated with the breakdown of the molecule. |
Note: Enthalpy values would need to be determined experimentally.
Plausible Decomposition Pathway
The thermal decomposition of N,N'-Ethylenebis(acetoacetamide) is likely to proceed through the cleavage of the weaker bonds in the molecule. Potential decomposition mechanisms could involve:
-
C-N Bond Homolysis: The cleavage of the carbon-nitrogen bonds in the ethylenediamine bridge or the amide linkages.[13]
-
Amide Bond Hydrolysis: Although less likely in an inert atmosphere, trace amounts of water could facilitate the hydrolysis of the amide bonds.
-
Decarbonylation and Decarboxylation: The loss of carbon monoxide or carbon dioxide from the acetoacetamide moieties.
A plausible initial step in the decomposition could be the homolytic cleavage of the C-N bond within the ethylenediamine backbone, leading to the formation of radical species that would then undergo further reactions.
Plausible Decomposition Pathway Diagram:
Caption: A plausible thermal decomposition pathway for N,N'-Ethylenebis(acetoacetamide).
Conclusion
This technical guide has provided a framework for understanding and evaluating the thermal stability of N,N'-Ethylenebis(acetoacetamide). While specific experimental data for this compound is limited in the public domain, the principles of TGA and DSC, along with data from analogous compounds, allow for a robust preliminary assessment of its thermal behavior. The provided protocols offer a standardized approach for researchers to generate reliable data. The thermal stability of N,N'-Ethylenebis(acetoacetamide) is a critical parameter that influences its processing, storage, and performance in various applications. Further experimental studies are warranted to fully elucidate its decomposition kinetics and mechanism, which will be invaluable for its safe and effective utilization in scientific and industrial settings.
References
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-
ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) data of the synthesized compounds. Retrieved from [Link]
-
ResearchGate. (2016). Research on thermal decomposition kinetics of N,N'-ethylenebis (stearamide). Retrieved from [Link]
-
MDPI. (n.d.). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Retrieved from [Link]
-
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-
NIST. (n.d.). N,n'-ethylenebis(mercaptoacetamide). Retrieved from [Link]
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ACE Laboratories. (n.d.). Thermogravimetric Analysis Testing (TGA). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of decomposition of N, N-dialkyl dithiocarbamates. Retrieved from [Link]
-
National Institutes of Health. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], a compound of interest in various research and development applications. Due to a notable absence of publicly available quantitative solubility data, this guide emphasizes the foundational principles governing the solubility of this molecule, alongside detailed, field-proven methodologies for its empirical determination. By equipping researchers with both the theoretical framework and practical protocols, this document serves as an essential resource for scientists and drug development professionals working with this compound, enabling them to generate reliable solubility data and make informed decisions in their research endeavors.
Introduction and Physicochemical Profile
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also known by its synonym Ethylenediamine-N,N'-bis-acetoacetamide and identified by the CAS number 1471-94-9, is a molecule with potential applications in chelation, polymer science, and as a stabilizer in various formulations.[1] An understanding of its solubility is paramount for its effective use in these and other applications, particularly in drug development where solubility directly impacts bioavailability and formulation strategies.
The molecular structure of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] features two amide linkages and two oxo groups, suggesting a potential for hydrogen bonding which would influence its solubility in polar solvents. The central ethylene bridge and the terminal methyl groups contribute to its hydrophobic character. The interplay of these structural features will ultimately dictate its solubility profile across a range of solvents.
Table 1: Physicochemical Properties of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
| Property | Value | Source(s) |
| CAS Number | 1471-94-9 | [2][3][4] |
| Molecular Formula | C10H16N2O4 | [2][3] |
| Molecular Weight | 228.25 g/mol | [2][3] |
| Melting Point | 149-151 °C | [1] |
| Boiling Point | 539.3 °C at 760 mmHg | [1] |
| Water Solubility | No data available |
Theoretical Framework for Solubility
The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. For Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], its solubility in a given solvent will be governed by the following principles:
-
"Like Dissolves Like" : The polarity of the solvent relative to the solute is a primary determinant of solubility. The presence of amide and ketone functionalities in Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] suggests it will have a degree of polarity. Therefore, it is expected to be more soluble in polar solvents (e.g., water, alcohols, DMSO) than in non-polar solvents (e.g., hexane, toluene). The two amide groups can act as both hydrogen bond donors and acceptors, while the ketone oxygens can act as hydrogen bond acceptors. This capability for hydrogen bonding is a key factor in its potential for solubility in protic solvents.
-
Impact of Molecular Structure : The central ethylene (C2H4) linker and the two terminal methyl (CH3) groups introduce hydrophobicity to the molecule. This will counteract the hydrophilic nature of the amide and ketone groups. The overall solubility will be a balance between these opposing characteristics.
-
Influence of Temperature : Generally, for solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic. However, this is not universally true and must be determined experimentally.
-
Effect of pH : The amide groups in Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] are generally considered neutral. However, the presence of the β-dicarbonyl system introduces the possibility of enolization and tautomerism, which could be influenced by pH. Extreme pH values could potentially lead to hydrolysis of the amide bonds over time, which would affect solubility measurements. It is crucial to assess the stability of the compound under the pH conditions of the solubility study.
Experimental Determination of Solubility: A Practical Guide
Given the absence of published solubility data, empirical determination is necessary. The isothermal shake-flask method is the gold-standard for obtaining reliable equilibrium solubility data.
The Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant is constant.
-
Preparation of Materials :
-
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] (solid, high purity).
-
A range of solvents of interest (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide, ethyl acetate, hexane).
-
Glass vials with screw caps.
-
A temperature-controlled orbital shaker or incubator.
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility).
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).
-
-
Procedure :
-
Add an excess amount of solid Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] to a pre-determined volume of the solvent in a glass vial. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary experiment should be conducted to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in the supernatant plateaus.
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] in the diluted sample using a validated analytical method.
-
-
Data Analysis :
-
Calculate the solubility as the mean of at least three independent measurements.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, mol/L).
-
Visualization of the Experimental Workflow
Caption: Workflow for solubility determination via the shake-flask method.
Factors Influencing the Solubility of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
Solvent Selection
A systematic approach to solvent selection is recommended. Solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities.
Table 2: Suggested Solvents for Solubility Screening
| Solvent Class | Example Solvents | Expected Solubility Trend |
| Polar Protic | Water, Ethanol, Methanol | Potentially moderate to high due to H-bonding |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Potentially moderate due to dipole interactions |
| Non-Polar | Hexane, Toluene | Expected to be low |
Impact of pH
For applications in biological systems or aqueous formulations, understanding the pH-solubility profile is critical. The shake-flask method can be adapted to use buffers at different pH values (e.g., pH 2, 5, 7.4, 9). It is important to confirm the stability of the compound at each pH over the course of the experiment.
Predictive Approaches
In the absence of experimental data, computational models can provide an initial estimate of solubility. Various software packages can predict aqueous solubility based on the molecular structure. While these predictions are not a substitute for experimental data, they can be useful for initial screening and hypothesis generation.
Data Presentation and Interpretation
All experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 3: Example Template for Reporting Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| DMSO | 25 | HPLC-UV | ||
| Hexane | 25 | HPLC-UV |
Conclusion
References
- Aldrich E2376 - SAFETY D
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Butanamide, N,N'-1,2-ethanediylbis(3-oxo-. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]
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Butanamide, N-(2-hydroxy-1,1-dimethylethyl)-3-oxo-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Butanamide, N,N'-1,3-phenylenebis[3-oxo-. (2018). SIELC Technologies. Retrieved January 12, 2026, from [Link]
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Butanamide, N,N'-1,4-phenylenebis(3-oxo-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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N,N'-(1,4-Phenylene)bis(acetoacetamide). (n.d.). Lookchem. Retrieved January 12, 2026, from [Link]
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N,N'-Ethane-1,2-diylbis(3-oxobutanamide). (n.d.). Molbase. Retrieved January 12, 2026, from [Link]
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Recent progress in the computational prediction of aqueous solubility and absorption. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
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Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Butanamide, N,N-diethyl-3-oxo-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
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Butanamide, 3-oxo-N-phenyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
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Chemical Properties of Butanamide, N,N-diethyl-3-oxo- (CAS 2235-46-3). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]
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Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]
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ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. (n.d.). Lookchem. Retrieved January 12, 2026, from [Link]
-
3-Oxo-N-(1-phenylethyl)butanamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Methodological & Application
Synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] metal complexes
An In-Depth Guide to the Synthesis and Application of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] Metal Complexes
Introduction: A Versatile Chelating Agent in Modern Chemistry
In the landscape of coordination chemistry, the design of versatile ligands is paramount for advancements in materials science, catalysis, and pharmacology. Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also known as N,N'-ethylenebis(acetoacetamide), is a highly effective tetradentate chelating agent. It is characterized by its ability to form stable complexes with a wide range of metal ions.[1] While structurally an amide, its metal complexes share many functional similarities with the extensively studied Schiff base family, particularly salen-type complexes.[2]
These complexes are of significant interest to researchers and drug development professionals due to their diverse biological activities. The process of chelation, where the ligand binds to a central metal ion, can dramatically enhance the therapeutic properties of both the organic scaffold and the metal itself.[3][4] Numerous studies on related Schiff base metal complexes have demonstrated potent antimicrobial, antifungal, antiviral, and antitumor activities.[5][6][7] This guide provides a comprehensive, experience-driven protocol for the synthesis of the butanamide ligand and its subsequent metal complexes, with a focus on the rationale behind the methodology and potential applications in biomedical research.
Part 1: Synthesis of the Ligand, Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] (H₂L)
Principle of Synthesis
The synthesis of the ligand is a classic condensation reaction. It proceeds via the nucleophilic attack of the primary amine groups of ethylenediamine on the carbonyl carbon of the ester group in ethyl acetoacetate. Two equivalents of ethyl acetoacetate react with one equivalent of ethylenediamine to form the stable bis-amide product. The reaction is typically driven to completion by heating under reflux, which facilitates the elimination of ethanol as a byproduct.
Protocol 1: Synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
This protocol details the reliable synthesis of the ligand with a high degree of purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| Ethylenediamine | C₂H₈N₂ | 60.10 | 107-15-3 |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (6.01 g, 0.1 mol) in 50 mL of absolute ethanol.
-
Expert Insight: Using absolute ethanol minimizes water, which could potentially hydrolyze the ester reactant, reducing the yield.
-
-
Addition of Reactant: While stirring the solution, add ethyl acetoacetate (26.03 g, 0.2 mol) dropwise over a period of 20-30 minutes using a dropping funnel.
-
Causality: The reaction is exothermic. A slow, dropwise addition is crucial to control the reaction temperature and prevent the formation of side products.
-
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-3 hours.
-
Expert Insight: Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion. A white precipitate of the product should begin to form during this period.
-
-
Isolation: After the reflux period, cool the flask first to room temperature and then in an ice bath for approximately 30 minutes to maximize precipitation.
-
Purification: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the product thoroughly with two portions of cold ethanol (2x20 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Expected Results
-
Appearance: A fine, white crystalline powder.
-
Yield: Typically 85-95%.
-
Melting Point: 149-151 °C.[1]
Part 2: Synthesis of Metal(II) Complexes
Principle of Synthesis
The ligand (H₂L) acts as a weak dibasic acid due to the enolizable protons of the β-dicarbonyl system. In the presence of a metal ion, these protons are displaced, and the resulting dianionic ligand (L²⁻) coordinates to the metal center through the four oxygen atoms. This forms a thermodynamically stable, neutral complex with two five-membered chelate rings. The reaction is generally carried out in a solvent like ethanol or methanol, where the ligand and metal salt are soluble.
Sources
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- 4. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
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- 6. researchgate.net [researchgate.net]
- 7. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE (EBAA) as a Versatile Crosslinking Agent
Introduction: The Power of Acetoacetyl Chemistry
In the realm of polymer science, drug delivery, and biomaterial engineering, the ability to form stable, three-dimensional networks is paramount. Crosslinking agents are the linchpins of this process, transforming linear polymer chains into robust hydrogels, films, and scaffolds with tailored mechanical properties and degradation profiles. ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE (EBAA) emerges as a highly efficient and versatile homobifunctional crosslinking agent, leveraging the unique reactivity of its terminal acetoacetyl groups.
Unlike many crosslinking systems that require harsh conditions or catalysts, the acetoacetyl chemistry of EBAA allows for facile reactions with primary amines under mild, often ambient, conditions.[1][2] This guide provides an in-depth exploration of the crosslinking mechanism of EBAA and delivers detailed protocols for its application in creating crosslinked biopolymer hydrogels and synthetic polymer films, designed for researchers, scientists, and drug development professionals.
Compound Profile: EBAA
A thorough understanding of the crosslinking agent's properties is critical for successful experimental design.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1471-94-9 | [3][4] |
| Molecular Formula | C₁₀H₁₆N₂O₄ | [] |
| Molecular Weight | 228.25 g/mol | [] |
| Appearance | White to off-white solid | |
| Melting Point | 149-151 °C | [6][7] |
| Solubility | Soluble in various organic solvents; consult supplier for specifics. | |
| Storage Class | 11 - Combustible Solids |
Safety and Handling
EBAA is a combustible solid and should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
-
Precursors: Note that a common precursor, ethylenediamine, is a corrosive, flammable, and toxic liquid, demanding stringent safety measures during synthesis.[8][9][10]
The Crosslinking Mechanism: Enamine Bond Formation
The efficacy of EBAA lies in the reactivity of its two acetoacetamide moieties. The reaction proceeds via a keto-enol tautomerism, where the acetoacetyl group's carbonyl functionality readily reacts with primary amines—such as those present on proteins like gelatin or polysaccharides like chitosan—to form a stable enamine linkage.[2] This reaction can proceed efficiently at room temperature and neutral to slightly acidic pH, making it ideal for sensitive biological molecules.
The bifunctional nature of EBAA allows a single molecule to react with two different polymer chains (or two sites on the same chain), creating the covalent crosslinks that form the stable network structure.
Caption: Mechanism of EBAA crosslinking with amine-containing polymers.
Application Protocol I: Fabrication of Crosslinked Gelatin Hydrogels
This protocol details the use of EBAA to enhance the mechanical stability of gelatin, a biopolymer widely used in tissue engineering and drug delivery.[11][12][13] Unmodified gelatin hydrogels are thermally unstable at physiological temperatures; crosslinking overcomes this limitation.
Rationale and Experimental Design
The goal is to create a covalently crosslinked gelatin network that is stable at 37°C. Gelatin is rich in primary amine groups (from lysine and hydroxylysine residues), which are the targets for EBAA.[12] The protocol involves dissolving gelatin and EBAA separately, followed by mixing, casting, and allowing the crosslinking reaction to proceed. The degree of crosslinking can be tuned by altering the gelatin-to-EBAA molar ratio.
Caption: Workflow for preparing and characterizing EBAA-crosslinked hydrogels.
Detailed Step-by-Step Protocol
-
Materials & Reagents:
-
Gelatin (Type A or B, e.g., from porcine skin)
-
ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE (EBAA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Molds (e.g., silicone molds, petri dishes)
-
-
Preparation of Gelatin Solution (10% w/v):
-
Weigh 1.0 g of gelatin powder and add it to 10 mL of DI water in a beaker.
-
Heat the mixture to 50°C while stirring continuously until the gelatin is completely dissolved. Maintain this temperature to prevent premature gelling.
-
-
Preparation of EBAA Crosslinker Solution:
-
Causality: The concentration of EBAA directly controls the crosslinking density. A higher concentration leads to a stiffer, less porous hydrogel. We will start with a 1:1 molar ratio of EBAA to available amine groups in gelatin (a typical starting point for optimization).
-
Calculation Example: Assuming an average of 30 amine groups per 100 kDa of gelatin, a 10% (100 mg/mL) solution has ~30 µmol of amines per mL. To achieve a 1:1 ratio, you would need 30 µmol of EBAA per mL of gelatin solution.
-
Weigh the calculated amount of EBAA (e.g., ~6.8 mg for 1 mL of gelatin solution) and dissolve it in a minimal volume of DMSO (e.g., 100 µL). Ensure it is fully dissolved.
-
-
Crosslinking Procedure:
-
While stirring the warm gelatin solution, add the EBAA solution dropwise.
-
Vortex the mixture vigorously for 30-60 seconds to ensure homogeneous distribution of the crosslinker.
-
Immediately pipette the mixture into your desired molds.
-
Allow the solution to cool to room temperature and leave it undisturbed for 12-24 hours for the crosslinking reaction to complete.
-
-
Purification and Washing:
-
Gently remove the crosslinked hydrogels from the molds.
-
Immerse the hydrogels in a large volume of DI water or PBS (pH 7.4) for 24 hours, changing the wash solution every 8 hours. This step is crucial to remove any unreacted EBAA and the solvent (DMSO).
-
Characterization of Crosslinked Hydrogels
Self-validation of the protocol requires thorough characterization to confirm successful crosslinking.[14][15]
| Characterization Method | Purpose | Expected Outcome for Successful Crosslinking |
| Visual Inspection & Thermal Stability | Confirm gel formation and stability. | The hydrogel remains solid and does not dissolve when incubated in PBS at 37°C for 24 hours, unlike non-crosslinked gelatin. |
| Swelling Ratio & Gel Fraction | Quantify water uptake and the amount of polymer incorporated into the network. | Lower swelling ratio and higher gel fraction (>85%) compared to controls, indicating a denser network. |
| FTIR Spectroscopy | Provide chemical evidence of the crosslinking reaction. | Appearance of a new peak around 1590-1640 cm⁻¹ corresponding to the C=C bond of the newly formed enamine, and a decrease in the primary amine N-H bending peak. |
| Mechanical Testing (Compression) | Measure the hydrogel's stiffness and strength. | A significant increase in the compressive modulus compared to non-crosslinked gelatin. |
| Scanning Electron Microscopy (SEM) | Visualize the internal porous microstructure. | Reveals an interconnected porous network. Pore size may decrease with increased EBAA concentration. |
Protocol Snippet: Swelling Ratio & Gel Fraction
-
Record the initial weight of the fully hydrated, washed hydrogel (W_s).
-
Lyophilize (freeze-dry) the hydrogel until a constant weight is achieved. Record this dry weight (W_d).
-
Swelling Ratio = (W_s - W_d) / W_d
-
The lyophilized weight (W_d) compared to the theoretical dry weight of the polymer used gives the Gel Fraction (%) .
Application Protocol II: Crosslinking of Amine-Functionalized Latex Films
EBAA can also be used in non-biological applications, such as curing coatings and films. This protocol provides a general framework for crosslinking a latex film containing primary amine functionalities.[1]
General Methodology
-
Materials:
-
Aqueous latex dispersion containing a polymer with primary amine groups (e.g., a copolymer of butyl acrylate and an amino-functional monomer).
-
EBAA solution (as prepared in 4.2.3, or dissolved in a water-miscible solvent).
-
-
Procedure:
-
To the latex dispersion, add the EBAA solution under gentle stirring. The amount of EBAA should be calculated based on the molar equivalent of amine groups in the polymer.
-
Allow the mixture to equilibrate for 10-15 minutes.
-
Cast the film onto a suitable substrate (e.g., glass or Teflon) using a drawdown bar to achieve a uniform thickness.
-
Allow the film to dry and cure at ambient temperature for 24-48 hours. A mild heat treatment (e.g., 50°C) can be used to accelerate drying and curing if the polymer is stable.
-
-
Characterization:
-
Solvent Resistance Test: A key indicator of crosslinking.[1] Submerge a piece of the cured film in a good solvent for the base polymer (e.g., acetone or THF). A crosslinked film will swell but not dissolve, whereas an uncrosslinked film will disintegrate.
-
Mechanical Properties: Perform tensile testing on freestanding films to measure tensile strength and elongation at break, which are expected to change significantly after crosslinking.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Hydrogel is too soft or dissolves | Insufficient crosslinking; EBAA concentration too low; Incomplete mixing; Reaction time too short. | Increase the molar ratio of EBAA to amine groups. Ensure vigorous and thorough mixing. Extend the reaction time to 24-48 hours. |
| Hydrogel is brittle and fractures easily | Excessive crosslinking; EBAA concentration too high. | Decrease the molar ratio of EBAA. Consider using a longer-chain crosslinker if flexibility is desired. |
| Inconsistent results between batches | Inaccurate weighing of components; Inhomogeneous mixing; Variation in temperature or reaction time. | Use a calibrated analytical balance. Standardize the mixing procedure (time and speed). Maintain consistent environmental conditions. |
| Potential Cytotoxicity (for biomaterials) | Residual unreacted EBAA or solvent (e.g., DMSO). | Increase the duration and volume of the washing steps. Confirm removal using appropriate analytical techniques if necessary for the application. |
Conclusion
ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE is a potent and adaptable crosslinking agent. Its ability to form stable enamine bonds with primary amines under mild conditions makes it an excellent choice for a wide range of applications, from creating robust, biocompatible hydrogels for drug delivery and tissue engineering to curing durable polymer films and coatings. By carefully controlling stoichiometry and reaction conditions, researchers can precisely tune the properties of the final crosslinked network to meet the demands of their specific application.
References
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- Sigma-Aldrich. Ethylenediamine-N,N′-bis(acetoacetamide) 1471-94-9.
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- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2018). Ethylenediamine - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine.
- ChemicalBook. (n.d.). ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE synthesis.
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- LookChem. (n.d.). Cas 1471-94-9, ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE.
- American Coatings Association. (n.d.). Formation and Crosslinking of Latex Films through the Reaction of Acetoacetoxy Groups with Diamines under Ambient Conditions.
- BOC Sciences. (n.d.). CAS 1471-94-9 Ethylenediamine-N,N'-bis(acetoacetamide).
- MDPI. (n.d.). Development of New Biosorbent Based on Crosslinked Chitosan Beads with High Brilliant Blue FCF Removal Efficiency.
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- PubMed. (2003). Reagent-free crosslinking of aqueous gelatin: manufacture and characteristics of gelatin gels irradiated with gamma-ray and electron beam.
- ChemicalBook. (n.d.). ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE CAS#: 1471-94-9.
- PubMed. (n.d.). Gelatin-based biomaterial engineering with anhydride-containing oligomeric cross-linkers.
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- MDPI. (n.d.). Cross-Linking Optimization for Electrospun Gelatin: Challenge of Preserving Fiber Topography.
- ResearchGate. (2023). Educational Series: Characterizing Crosslinked Polymer Networks.
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The Versatile Role of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] in Polymer Chemistry: Application Notes and Protocols
Introduction
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also widely known as N,N'-Ethylenebis(acetoacetamide), is a multifunctional chemical compound with significant, though not broadly publicized, applications in the field of polymer chemistry. Possessing a symmetrical structure characterized by two amide linkages and two reactive β-keto groups, this molecule offers a unique combination of functionalities that render it a valuable component in the formulation of advanced polymeric materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, supported by detailed protocols and an exploration of the underlying chemical principles. While specific, in-depth literature on this exact molecule is limited, this guide draws upon established principles of β-ketoamide chemistry and analogous structures to present a robust framework for its utilization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 1471-94-9 | [1] |
| Molecular Formula | C10H16N2O4 | [1] |
| Molecular Weight | 228.25 g/mol | [1] |
| Melting Point | 149-151 °C | [1] |
| Appearance | White to off-white powder/crystals | |
| Solubility | Sparingly soluble in water, soluble in certain organic solvents. |
Core Applications in Polymer Science
The unique molecular architecture of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] underpins its utility in several key areas of polymer chemistry: as a crosslinking agent, a polymer stabilizer through chelation, and potentially as a monomer in polyamide synthesis.
Crosslinking Agent for Thermosetting Resins
The most prominent application of compounds containing bis(acetoacetamide) functionalities is as a crosslinking agent, particularly for resins that can react with its active methylene groups. The hydrogen atoms on the carbon situated between the two carbonyl groups (the α-carbon) are acidic and can be readily abstracted, creating a nucleophilic carbanion. This reactivity is the cornerstone of its crosslinking capabilities.
Causality of Experimental Choices: The choice of catalyst and curing temperature is critical. A basic catalyst is often employed to facilitate the deprotonation of the active methylene group, thereby initiating the crosslinking reaction. The curing temperature must be sufficient to provide the activation energy for the reaction without causing thermal degradation of the polymer backbone.
Experimental Protocol: Crosslinking of an Acrylate-Based Polymer Film
This protocol provides a general procedure for utilizing Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] as a crosslinking agent for a functionalized acrylate polymer.
Materials:
-
Acrylate copolymer with pendant functional groups (e.g., glycidyl methacrylate or N-hydroxymethyl acrylamide)
-
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
-
Suitable solvent (e.g., methyl ethyl ketone, MEK)
-
Basic catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Applicator for film casting (e.g., doctor blade)
-
Substrate for film casting (e.g., glass plate)
-
Forced-air oven
Procedure:
-
Formulation Preparation:
-
Dissolve the acrylate copolymer in MEK to achieve a 40% (w/w) solution.
-
In a separate container, dissolve Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] in a minimal amount of MEK. The amount to be added will depend on the desired crosslinking density and the stoichiometry of the reactive groups on the polymer. A typical starting point is a 1:1 molar ratio of the bis(acetoacetamide) to the functional groups on the polymer.
-
Add the dissolved crosslinker to the polymer solution with gentle stirring.
-
Add the DBU catalyst to the formulation. A concentration of 0.1-0.5% (w/w) based on the total solids is a reasonable starting point.
-
-
Film Casting:
-
Pour the formulated solution onto the glass plate.
-
Use a doctor blade to cast a film of uniform thickness (e.g., 100 µm).
-
-
Curing:
-
Allow the cast film to air-dry for 30 minutes to evaporate the bulk of the solvent.
-
Place the film in a forced-air oven and cure at a predetermined temperature and time. A typical starting condition would be 120-150°C for 30-60 minutes. The optimal curing schedule should be determined experimentally.
-
-
Characterization:
-
After cooling to room temperature, the crosslinked film can be carefully removed from the substrate.
-
The degree of crosslinking can be assessed by solvent swelling tests, determination of gel content, and dynamic mechanical analysis (DMA).
-
Self-Validating System: The success of the crosslinking can be validated by comparing the properties of the cured film with an un-crosslinked control (a film prepared without the Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]). The crosslinked film should exhibit reduced solubility, increased thermal stability, and enhanced mechanical properties such as tensile strength and modulus.
Diagram of Crosslinking Workflow:
Caption: Workflow for crosslinking an acrylate polymer.
Polymer Stabilizer via Metal Chelation
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] can act as an effective stabilizer in various polymers.[1] Its mechanism of action is rooted in its ability to function as a chelating agent.[1] Trace metal ions, often remnants from polymerization catalysts or environmental exposure, can accelerate the degradation of polymers, particularly at elevated temperatures. The β-ketoamide moieties in the molecule can form stable complexes with these metal ions, effectively sequestering them and preventing their participation in degradative reactions.
Causality of Experimental Choices: The effectiveness of a chelating stabilizer is dependent on its ability to form stable complexes with the specific metal ions present in the polymer matrix. The selection of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is predicated on the favorable thermodynamics of complex formation between its β-dicarbonyl groups and various transition metal ions.
Experimental Protocol: Evaluation of Stabilizing Effect in a Polymer
This protocol outlines a method to assess the stabilizing effect of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] in a polymer matrix, such as polyvinyl chloride (PVC), which is susceptible to metal-catalyzed degradation.
Materials:
-
Polymer (e.g., PVC resin)
-
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
-
Processing equipment (e.g., two-roll mill or small-scale extruder)
-
Heat aging oven
-
Colorimeter or spectrophotometer for color change measurement
-
Equipment for mechanical property testing (e.g., tensile tester)
Procedure:
-
Compounding:
-
Prepare two formulations: a control batch of the neat polymer and a stabilized batch containing a specific loading of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] (e.g., 0.1-1.0 phr - parts per hundred parts of resin).
-
Melt-blend each formulation using a two-roll mill or extruder at a temperature appropriate for the polymer being tested.
-
-
Sample Preparation:
-
Press-mold the compounded materials into plaques or films of uniform thickness.
-
-
Heat Aging:
-
Place samples from both the control and stabilized batches in a heat aging oven at an elevated temperature (e.g., 180°C for PVC).
-
Remove samples at regular time intervals (e.g., every 15 minutes).
-
-
Evaluation:
-
Color Stability: Measure the color change (e.g., yellowness index) of the aged samples using a colorimeter.
-
Mechanical Properties: Conduct tensile tests on the aged samples to determine the retention of properties such as tensile strength and elongation at break.
-
Self-Validating System: The stabilizing effect is validated by a significantly lower rate of color development and a better retention of mechanical properties in the samples containing Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] compared to the control samples under the same heat-aging conditions.
Diagram of Metal Chelation Mechanism:
Caption: Chelation of a metal ion by the bis(β-ketoamide).
Potential as a Monomer in Polyamide Synthesis
Given the presence of two amide linkages, Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] can be conceptually considered as a diamine equivalent for the synthesis of novel polyamides. While this application is less documented, the potential exists for its reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides with unique properties imparted by the pendant acetoacetyl groups. There are two main approaches for synthesizing polyamides: step-growth polycondensation of diacids with diamines, and ring-opening polymerization of lactams.[2]
Causality of Experimental Choices: The choice of polymerization method (e.g., solution polymerization vs. interfacial polymerization) would depend on the reactivity of the monomers and the desired polymer properties. The reaction conditions, including temperature, solvent, and the potential need for a catalyst, would need to be carefully optimized to achieve a high molecular weight polymer while avoiding side reactions involving the reactive methylene groups.
Theoretical Protocol: Synthesis of a Polyamide
This theoretical protocol outlines a possible route for the synthesis of a polyamide using Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] and a diacyl chloride.
Materials:
-
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
-
Diacyl chloride (e.g., terephthaloyl chloride)
-
Aprotic polar solvent (e.g., N,N-dimethylacetamide, DMAc)
-
Acid scavenger (e.g., triethylamine)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Monomer Dissolution:
-
In a reaction vessel equipped with a mechanical stirrer and an inert gas inlet, dissolve Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] and the acid scavenger in anhydrous DMAc under an inert atmosphere.
-
-
Polymerization:
-
Cool the solution in an ice bath.
-
Slowly add a solution of the diacyl chloride in DMAc to the stirred monomer solution.
-
Allow the reaction to proceed at low temperature for several hours, and then gradually warm to room temperature and continue stirring overnight.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the precipitated polymer, wash it thoroughly with methanol and water, and dry it under vacuum.
-
Self-Validating System: The formation of a polyamide can be confirmed by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy (disappearance of the N-H stretch of the starting material and appearance of a new amide I band) and nuclear magnetic resonance (NMR) spectroscopy. The molecular weight of the resulting polymer can be determined by techniques like gel permeation chromatography (GPC).
Conclusion
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is a versatile molecule with significant potential in polymer chemistry. Its utility as a crosslinking agent and a polymer stabilizer is grounded in the well-established reactivity of its β-ketoamide functionalities. While its application as a monomer for polyamide synthesis is more speculative, it represents an exciting avenue for the development of novel functional polymers. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore and exploit the diverse capabilities of this compound in their own work. Further research into the specific reaction kinetics and the influence of this molecule on the final properties of a wider range of polymer systems is warranted and encouraged.
References
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ChemBK. (2024). Acetoacetamide, N,N'-ethylenebis-. Retrieved from [Link]
-
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In-Depth Technical Guide: Metal Ion Analysis Using Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
This comprehensive guide provides detailed application notes and protocols for the analysis of metal ions using the chelating agent Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], commonly known as N,N'-ethylenebis(acetoacetamide) (EBAA). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique coordination chemistry of this ligand for sensitive and selective metal ion quantification.
Introduction: The Role of EBAA in Coordination Chemistry and Metal Ion Analysis
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] (EBAA) is a tetradentate chelating agent renowned for its ability to form stable complexes with a variety of divalent and trivalent metal ions.[1] Its structure, featuring two amide nitrogen atoms and two enolate oxygen atoms, provides a versatile coordination environment, making it a valuable tool in analytical chemistry. The formation of these stable metal complexes is the cornerstone of its application in various analytical techniques, including spectrophotometry and potentiometry.[2][3]
The selectivity and stability of the metal-EBAA complexes are influenced by factors such as the nature of the metal ion, pH of the solution, and the presence of other coordinating species.[4][5] Understanding these principles is crucial for developing robust and reliable analytical methods. This guide will delve into the synthesis of EBAA, its chelating properties, and provide detailed protocols for its application in the quantitative analysis of metal ions.
Synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] (EBAA)
The synthesis of EBAA is a straightforward process involving the condensation of ethylenediamine with an acetoacetic ester, such as ethyl acetoacetate. A reliable method for its preparation has been reported in the scientific literature.[6]
Protocol: Synthesis of EBAA
This protocol is adapted from established synthetic methods for bis-acetoacetamides.
Materials:
-
Ethylenediamine
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethylenediamine (1.0 mol) in absolute ethanol.
-
Slowly add ethyl acetoacetate (2.0 mol) to the stirred solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
-
Dry the purified product in a desiccator. The expected yield is typically high.
Characterization:
The identity and purity of the synthesized EBAA can be confirmed using various analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value (149-151°C).[1]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to N-H, C=O (amide and ketone), and C-N stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.
Principles of Metal Ion Chelation by EBAA
EBAA is a versatile chelating agent that can coordinate with metal ions in a tetradentate fashion. The chelation involves the two amide nitrogen atoms and the two enolate oxygen atoms, forming stable five- and six-membered chelate rings. This multidentate coordination contributes to the high stability of the resulting metal complexes, a phenomenon known as the chelate effect.
The formation of the metal-EBAA complex can be represented by the following general equilibrium:
Mⁿ⁺ + EBAA ⇌ [M(EBAA)]ⁿ⁺
The stability of these complexes is quantified by their formation constants (or stability constants), which are crucial for developing quantitative analytical methods.[5] The stability of the complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[7]
Application in Spectrophotometric Analysis of Metal Ions
Spectrophotometry is a widely used technique for the determination of metal ions.[8] The formation of a colored complex between a metal ion and a chelating agent allows for its quantification based on the absorbance of light at a specific wavelength. EBAA forms intensely colored complexes with several transition metal ions, making it a suitable reagent for spectrophotometric analysis.
Protocol: Spectrophotometric Determination of Copper(II) using EBAA
This protocol provides a general framework for the determination of Cu(II). Optimization of parameters such as pH and reagent concentration is recommended for specific applications.
Materials and Reagents:
-
Standard stock solution of Copper(II) (e.g., 1000 mg/L)
-
Solution of EBAA in a suitable solvent (e.g., ethanol or dimethylformamide)
-
Buffer solutions of various pH values (e.g., acetate buffer for acidic to neutral pH, ammonia buffer for alkaline pH)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of Cu(II) by diluting the stock solution with distilled water to cover the desired concentration range.
-
Complex Formation: To a set of volumetric flasks, add a known volume of each standard Cu(II) solution. Add an excess of the EBAA solution to ensure complete complexation. Add a suitable buffer solution to maintain the optimal pH for complex formation. Dilute to the mark with distilled water and mix well. The optimal pH for the Cu(II)-EBAA complex is typically in the range of 7.1 to 8.0.[3]
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax for the Cu(II)-EBAA complex is expected to be in the visible region, and for similar complexes, it has been observed around 340 nm.[3]
-
Calibration Curve: Plot a graph of absorbance versus the concentration of Cu(II). The plot should be linear over the working concentration range.
-
Sample Analysis: Prepare the sample solution and treat it in the same manner as the standards. Measure the absorbance of the sample and determine the concentration of Cu(II) from the calibration curve.
Method Validation:
To ensure the trustworthiness of the results, the analytical method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: Determined from the calibration curve (R² value close to 1).
-
Accuracy: Assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.
-
Precision: Evaluated by replicate analysis of a sample and expressed as the relative standard deviation (RSD).
-
LOD and LOQ: Calculated from the standard deviation of the blank or the calibration curve.
The following table summarizes typical performance data for the spectrophotometric determination of metal ions using chelating agents.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 5% |
| Limit of Detection (LOD) | µg/L to mg/L range |
| Limit of Quantification (LOQ) | µg/L to mg/L range |
Application in Potentiometric Titration of Metal Ions
Potentiometric titration is an electrochemical method used to determine the concentration of a substance by measuring the potential difference (voltage) between two electrodes as a titrant is added.[5] EBAA can be used as a titrant for the determination of metal ions that form stable complexes with it.
Protocol: Potentiometric Titration of Nickel(II) with EBAA
This protocol outlines the determination of Ni(II) using EBAA as the titrant.
Materials and Reagents:
-
Standard solution of Nickel(II)
-
Standardized solution of EBAA
-
pH meter or potentiometer with a suitable indicator electrode (e.g., a copper ion-selective electrode) and a reference electrode (e.g., Ag/AgCl).
-
Burette, beaker, and magnetic stirrer.
-
Buffer solution to maintain a constant pH.
Procedure:
-
Pipette a known volume of the Ni(II) standard solution into a beaker.
-
Add a suitable buffer solution to maintain the pH at a level where the Ni(II)-EBAA complex is stable.
-
Immerse the indicator and reference electrodes into the solution.
-
Titrate the Ni(II) solution with the standardized EBAA solution, recording the potential after each addition of the titrant.
-
Continue the titration beyond the equivalence point.
-
Plot a graph of potential (mV) versus the volume of EBAA added. The equivalence point is determined from the inflection point of the titration curve. A first or second derivative plot can be used for more accurate endpoint determination.
Causality in Experimental Choices:
-
Choice of Electrode: A copper ion-selective electrode can be used as an indicator electrode due to the displacement reaction between the Ni(II) and a small amount of added Cu(II)-EBAA complex. As EBAA is added, it first complexes with the free Ni(II). Near the equivalence point, it starts to displace Cu(II) from its complex, causing a sharp change in the Cu(II) concentration and thus a sharp change in the measured potential.
-
pH Control: The stability of the metal-EBAA complex is pH-dependent. Maintaining a constant and optimal pH is crucial for a sharp and accurate endpoint.
Selectivity and Interferences
The selectivity of EBAA for a particular metal ion is a critical factor in its analytical applications. While EBAA forms stable complexes with several transition metals, the stability constants vary, allowing for a degree of selectivity.[9][10]
Strategies to Enhance Selectivity:
-
pH Adjustment: By carefully controlling the pH of the solution, it is possible to selectively complex one metal ion in the presence of others. For example, some metal hydroxides may precipitate at a pH where the target metal-EBAA complex is stable and soluble.
-
Masking Agents: Interfering ions can be "masked" by adding another complexing agent that selectively binds to the interfering ion without affecting the analysis of the target metal ion.
Common interfering ions and their potential mitigation strategies should be investigated for each specific application.
Visualization of Key Processes
Chelation of a Divalent Metal Ion by EBAA
Caption: Spectrophotometric metal ion analysis workflow.
Conclusion
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is a highly effective and versatile chelating agent for the analysis of a wide range of metal ions. Its straightforward synthesis, coupled with its ability to form stable, colored complexes, makes it a valuable reagent for both spectrophotometric and potentiometric methods. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for metal ion quantification in various matrices. By understanding the underlying coordination chemistry and carefully optimizing experimental parameters, highly accurate and reliable results can be achieved.
References
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Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). (2020, July 9). [Video]. YouTube. [Link]
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ChemBK. (n.d.). Acetoacetamide, N,N'-ethylenebis-. Retrieved from [https://www.chembk.com/en/chem/Acetoacetamide, N,N'-ethylenebis-]([Link], N,N'-ethylenebis-)
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Xylem Analytics. (n.d.). Determination of Nickel in Plating Bathes (potentiometric). Retrieved from [Link]
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Sarkar, A. K., & Das, J. (1967). Spectrophotometric Determination of Copper in Alloys Using Acetoacetanilide. Zenodo. [Link]
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-
Micromachines 2023, 14(1), 171; [Link]. UV–Vis Detection of Thioacetamide: Balancing the Performances of a Mn(III)-Porphyrin, Gold Colloid, and Their Complex for Selecting the Most Sensitive Material.
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- Singh, R., et al. (2012). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
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NIST. (n.d.). N,n'-ethylenebis(mercaptoacetamide). In NIST Chemistry WebBook. Retrieved from [Link]
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- Al-Rawashdeh, N. A. F., et al. (2022). Synthesis, Characterization, and Anion Recognition of Novel Bis-macrocyclic Diamide Compounds. Chemical Review and Letters, 5(2), 99-106.
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PubChem. (n.d.). N,N'-((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))diacrylamide. Retrieved from [Link]
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Application Note & Protocol: Formation of Stable Metal Chelates with Eriochrome Black T
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and protocols for forming stable metal chelates with Eriochrome Black T (EBT). EBT, a well-established azo dye and complexometric indicator, serves as a versatile chelating agent for a variety of metal ions.[1][2][3] This guide details the underlying mechanism of chelation, provides a robust step-by-step protocol for complex formation, outlines methods for characterization and stability assessment, and offers insights into the causality behind experimental choices to ensure reproducible and reliable results.
Introduction: The Role of EBT in Chelation Chemistry
Chelating agents are organic molecules that can form multiple coordination bonds with a single central metal ion, creating a stable, ring-like structure known as a chelate.[4][5] This process, termed chelation, is fundamental in various fields, including analytical chemistry, water treatment, and medicine, for applications such as removing toxic metals or creating metallodrugs.[5][6]
Eriochrome Black T (EBT), chemically known as sodium 1-(1-hydroxy-2-naphthylazo)-6-nitro-2-naphthol-4-sulfonate, is an azo dye widely recognized for its function as a metallochromic indicator.[1][2] However, its utility extends beyond indication; the same structural features that enable its color-changing properties—specifically the hydroxyl and azo groups—make it an effective chelating agent for divalent and trivalent metal ions.[2][7] In its deprotonated form, EBT is blue, but it turns wine-red upon forming a complex with metal ions like Magnesium (Mg²⁺) and Calcium (Ca²⁺), a principle heavily utilized in the determination of water hardness.[1][8][9] Understanding and controlling this chelation process is crucial for leveraging EBT in broader applications, including the detection of rare earth metals and potential formulation studies in drug development.[1][10]
Mechanism of EBT Chelation
The chelation of metal ions by EBT is a pH-dependent process. The EBT molecule has two key pKa values, approximately 6.2 and 11.55.[1][11] The protocol operates at a pH of 10, which ensures that the hydroxyl groups on the naphthalene rings are deprotonated, making the oxygen atoms available as Lewis bases to donate electron pairs to a metal cation (a Lewis acid).
The metal ion is coordinated by the two hydroxyl groups and one of the nitrogen atoms of the azo group, forming a stable 1:1 complex with most divalent metals.[12] This coordination induces a conformational change in the molecule's chromophore, resulting in a significant shift in its maximum absorbance wavelength (λ_max) and the characteristic color change from blue to wine-red.
Caption: Workflow for stability assessment via EDTA challenge.
Troubleshooting
| Issue | Possible Cause | Solution |
| No color change from blue to red upon metal addition | Incorrect pH (too low). | Ensure buffer is added and pH is ~10. Deprotonation is required for chelation. [9] |
| Metal ion concentration too low. | Increase the concentration of the metal salt solution. | |
| Faint or indistinct color change | EBT indicator solution is old or degraded. | Prepare a fresh EBT solution. |
| Interfering metal ions present in water. | Use high-purity deionized water. | |
| Precipitate forms in the solution | pH is too high, causing metal hydroxide formation. | Check and adjust the pH of the buffer. Do not exceed pH 10.5. |
Conclusion
Eriochrome Black T is a highly effective and accessible chelating agent for the formation of stable, colored metal complexes. The protocol outlined in this document is robust, reproducible, and provides a clear visual and spectrophotometric confirmation of chelate formation. By understanding the pH-dependent mechanism and employing validation techniques such as UV-Vis spectroscopy and EDTA challenge assays, researchers can confidently prepare and characterize EBT metal chelates for a wide range of applications in analytical chemistry and beyond.
References
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Taylor & Francis. (n.d.). Eriochrome black T – Knowledge and References. Available from: [Link]
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ResearchGate. (n.d.). Investigation of the Effect of Inclusion of Eriochrome Black T with β-Cyclodextrin on Its Complexation Reaction with Ca2+ and Mg2+ Using Rank Annihilation Factor Analysis. Available from: [Link]
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ResearchGate. (n.d.). Dissociation constants of eriochrome black T and eriochrome blue black RC indicators and the formation constants of their complexes with Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), and Pb(II), under different. Available from: [Link]_
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ResearchGate. (n.d.). Use of Eriochrome Black T for the polarographic determination of rare-earth metals. Available from: [Link]
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Application Notes and Protocols for ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE in Pharmaceutical Formulations
Introduction: A Modern Chelating Agent for Enhanced Drug Stability
In the landscape of pharmaceutical formulation, the control of metal ions is a critical parameter for ensuring the stability and efficacy of many active pharmaceutical ingredients (APIs). While traditional chelating agents like ethylenediaminetetraacetic acid (EDTA) have been widely used, the search for novel excipients with improved safety and performance profiles is ongoing. ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE (EBAA) has emerged as a promising alternative, offering potent metal chelation capabilities.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of EBAA in pharmaceutical formulations.
EBAA is a bis-β-ketoamide that acts as a tetradentate ligand, capable of forming stable complexes with various divalent and trivalent metal ions. Its unique structure allows for the formation of six-membered chelate rings, which contributes to the high stability of its metal complexes. This guide will delve into the mechanistic underpinnings of EBAA's function, provide detailed protocols for its application, and discuss the critical considerations for its inclusion in various dosage forms.
Physicochemical Properties of ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE
A thorough understanding of the physicochemical properties of EBAA is fundamental to its successful application in pharmaceutical development.
| Property | Value | Reference |
| CAS Number | 1471-94-9 | [2] |
| Molecular Formula | C₁₀H₁₆N₂O₄ | [2] |
| Molecular Weight | 228.25 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 149-151 °C | [1] |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions and some organic solvents. |
Mechanism of Action: Metal Ion Sequestration
The primary function of ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE in pharmaceutical formulations is the chelation of deleterious metal ions.[1] Trace amounts of metal ions, often originating from raw materials, manufacturing equipment, or container-closure systems, can catalyze the degradation of sensitive APIs through oxidative or hydrolytic pathways.
EBAA effectively sequesters these metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), into stable, water-soluble complexes. This action prevents the metal ions from participating in degradation reactions, thereby preserving the potency and extending the shelf-life of the drug product.
Caption: EBAA sequesters metal ions, preventing API degradation.
Applications in Pharmaceutical Formulations
The versatile nature of EBAA allows for its incorporation into a variety of pharmaceutical dosage forms to enhance stability.
Parenteral Formulations
In parenteral formulations, which are subject to stringent stability requirements, trace metal contamination can be particularly problematic. EBAA can be used to stabilize APIs that are susceptible to metal-catalyzed oxidation.
Protocol for Incorporation into a Lyophilized Parenteral Formulation:
-
API and Excipient Dissolution: Dissolve the API and other excipients (e.g., bulking agents, tonicity modifiers) in Water for Injection (WFI).
-
EBAA Addition: In a separate vessel, prepare a stock solution of EBAA in WFI. The concentration will depend on the required final concentration, typically in the range of 0.01% to 0.1% w/v. The pH of the EBAA solution may need to be adjusted to ensure complete dissolution.
-
Blending: Add the EBAA stock solution to the API solution with gentle mixing.
-
pH Adjustment: Adjust the pH of the final solution to the target pH for the formulation.
-
Sterile Filtration: Filter the bulk solution through a 0.22 µm sterile filter.
-
Filling and Lyophilization: Aseptically fill the solution into vials and perform the lyophilization cycle.
Caption: Workflow for incorporating EBAA into a parenteral formulation.
Ophthalmic Solutions
Ophthalmic preparations must be sterile and stable. The presence of metal ions can lead to the degradation of the active ingredient and the formation of particulate matter. EBAA can be a valuable excipient in these formulations.
Protocol for Incorporation into an Ophthalmic Solution:
-
Vehicle Preparation: Prepare the aqueous vehicle containing tonicity agents (e.g., sodium chloride), buffers (e.g., phosphate or citrate buffer), and viscosity-enhancing agents (e.g., hydroxypropyl methylcellulose).
-
EBAA Dissolution: Dissolve EBAA in a small portion of the vehicle. Gentle heating may be required to facilitate dissolution.
-
API Dissolution: Dissolve the API in the main portion of the vehicle.
-
Combination and pH Adjustment: Combine the EBAA and API solutions. Adjust the final pH to the desired range for ophthalmic comfort and stability (typically pH 6.0-7.4).
-
Sterilization: Sterilize the final solution, for example, by filtration through a 0.22 µm membrane filter.
Oral Liquid Formulations
In oral liquid formulations, such as syrups and solutions, EBAA can prevent metal-catalyzed degradation of APIs and also improve the taste by chelating metal ions that can impart a metallic off-taste.
Analytical Considerations
The quantification of EBAA in pharmaceutical formulations is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This is a general method and will require optimization and validation for specific formulations.
Safety and Toxicological Profile
While specific toxicological data for ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE as a pharmaceutical excipient is not extensively published in the public domain, the safety of related ethylenediamine derivatives has been evaluated. Ethylenediamine itself is a known sensitizer and can cause contact dermatitis.[3][4] However, the acetoacetamide modifications in EBAA are expected to alter its toxicological profile. As with any new excipient, a thorough safety assessment is required, which may include studies on cytotoxicity, genotoxicity, and irritation.[5] Researchers should consult with regulatory authorities to determine the necessary safety data for their specific application.
Regulatory Status
The regulatory status of ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE as a pharmaceutical excipient should be verified with the relevant authorities, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). It is not currently listed in the FDA's Inactive Ingredient Database. Therefore, its use in a new drug product would likely require the submission of a comprehensive data package to support its safety.
Conclusion and Future Perspectives
ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE presents a compelling option for formulators seeking to enhance the stability of metal-sensitive APIs. Its strong chelating properties offer a robust mechanism for preventing degradation and improving the shelf-life of pharmaceutical products. While further studies are needed to fully establish its safety and regulatory acceptance for all routes of administration, the foundational data suggests that EBAA is a valuable tool in the formulation scientist's arsenal. Future research should focus on generating comprehensive safety data, exploring its application in a wider range of drug products, and comparing its performance directly with established chelating agents in various formulations.
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Zuidema, J. (1985). Ethylenediamine, profile of a sensitizing excipient. Pharmaceutisch Weekblad Scientific Edition, 7(4), 134–140. Available at: [Link].
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Biasone, A., Cianci, G., Di Tommaso, G., Piaggesi, A., & D'Alessandro, N. (2013). Quantification of ethylenediamine-N,N'-bis(hydroxysulfophenylacetic) acid regioisomers and structural characterisation of its related polycondensation products by porous graphitic carbon high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Journal of Chromatography A, 1312, 58–68. Available at: [Link].
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Saha, S., Pal, D., & Kumar, S. (2017). Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. ResearchGate. Available at: [Link].
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Hernández-Apaolaza, L., Gárate, A., & Lucena, J. J. (2003). Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates. Inorganic chemistry, 42(17), 5412–5421. Available at: [Link].
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Application Notes and Protocols for Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] as a Polymer Stabilizer
Introduction: The Imperative for Advanced Polymer Stabilization
Polymers are foundational to modern technology, yet their inherent susceptibility to degradation when exposed to environmental stressors like heat, oxygen, and ultraviolet (UV) radiation remains a critical challenge. These factors initiate chain reactions of oxidation and scission, leading to a catastrophic loss of mechanical integrity, discoloration, and reduced service life.[1] To counteract these effects, the integration of stabilizing additives is not merely an option but a necessity for durable and reliable polymer products.
This guide delves into the application and evaluation of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] , a molecule with significant potential as a polymer stabilizer. While a novel candidate in the field, its unique chemical architecture, featuring dual β-diketone and amide functionalities, suggests a multi-faceted approach to inhibiting polymer degradation. This document serves as a comprehensive resource for researchers and formulation scientists, providing a theoretical framework for its stabilization mechanisms and rigorous, standards-compliant protocols for its empirical validation.
Chemical Profile and Proposed Stabilization Mechanisms
Chemical Structure: Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] Molecular Formula: C10H16N2O4 CAS Number: 1471-94-9
Caption: Chemical structure of the target molecule.
The efficacy of a polymer stabilizer is intrinsically linked to its molecular structure. Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] possesses two key functional regions that suggest potent stabilizing activity:
Metal Deactivation via β-Diketone Chelation
Trace metal ions, often remnants from polymerization catalysts (e.g., Ziegler-Natta) or introduced during processing, are potent catalysts for polymer degradation.[2][3] These ions accelerate the decomposition of hydroperoxides into highly reactive radicals, initiating and propagating oxidative degradation. The β-diketone moieties in the molecule can act as powerful chelating agents.[4][5] They form stable, inactive complexes with metal ions, effectively sequestering them from the polymer matrix and neutralizing their catalytic activity.[2][6]
Caption: Proposed metal deactivation workflow.
Synergistic Antioxidant Activity
While the molecule itself may not be a primary chain-breaking antioxidant in the vein of hindered phenols, it is hypothesized to function as a potent synergist .[1][4][7][8][9] Secondary antioxidants or synergists work to decompose hydroperoxides (ROOH) into non-radical, stable products. The β-diketone structure can contribute to this preventive mechanism, breaking the degradation cycle at a crucial, early stage. This action is complementary to primary antioxidants that scavenge free radicals (R•, ROO•). By using this stabilizer in conjunction with a primary antioxidant, a powerful synergistic effect can be achieved, offering more comprehensive protection than either component could alone.[4][9]
Experimental Protocols: A Framework for Validation
To empirically validate the efficacy of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] as a polymer stabilizer, a series of standardized tests must be performed. The following protocols provide a robust framework for this evaluation.
Protocol 1: Evaluation of Thermal-Oxidative Stability
This protocol assesses the stabilizer's ability to protect the polymer against degradation at elevated temperatures in the presence of air, simulating conditions during processing and high-temperature applications.
1.1. Sample Preparation:
-
Select a base polymer resin (e.g., Polypropylene, Polyethylene).
-
Prepare three formulations:
-
Control: Virgin polymer resin.
-
Stabilized: Polymer resin with 0.2% w/w of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
-
Synergistic Blend: Polymer resin with 0.1% w/w of the target stabilizer and 0.1% w/w of a primary antioxidant (e.g., a hindered phenol).
-
-
Melt-blend each formulation using a twin-screw extruder.
-
Injection mold or compression mold the blended material into standardized test specimens (e.g., tensile bars as per ASTM D638 Type I, and flat plaques).[10][11][12][13]
1.2. Accelerated Oven Aging (ASTM D3012): [14][15][16][17][18]
-
Place sets of specimens from each formulation into a forced-circulation air oven at a constant temperature (e.g., 150°C for polypropylene).
-
Remove specimens at predetermined time intervals (e.g., 0, 100, 250, 500, and 1000 hours).
-
At each interval, perform a visual inspection for signs of degradation such as discoloration, cracking, or embrittlement.
-
Conduct quantitative analysis as described in Protocol 3. The primary endpoint is the time to failure, often defined as the point of visible cracking or a 50% loss in a key mechanical property.
1.3. Thermal Analysis (TGA/DSC):
-
Thermogravimetric Analysis (TGA) (ISO 11358-1): [19][20][21][22][23] Measure the onset temperature of decomposition for unaged samples of each formulation. A higher onset temperature indicates greater thermal stability.
-
Differential Scanning Calorimetry (DSC) (ISO 11357-1): [24][25][26][27][28] Determine the Oxidative Induction Time (OIT) for unaged samples. A longer OIT signifies superior resistance to oxidation.
Caption: Workflow for thermal stability testing.
Protocol 2: Evaluation of UV Stability
This protocol evaluates the stabilizer's effectiveness in preventing photodegradation caused by exposure to UV radiation.
2.1. Sample Preparation:
-
Use the same formulations and specimen types as prepared in Protocol 1.1.
2.2. Accelerated Weathering (ISO 4892-2 or ASTM G154):
-
Place specimens in an accelerated weathering chamber equipped with either a Xenon-Arc lamp (ISO 4892-2, simulating the full solar spectrum) or a fluorescent UV lamp (ASTM G154, focusing on specific UV wavelengths).[29][30][31][32][33][34][35][36][37][38]
-
Select an appropriate test cycle that includes periods of light and moisture (condensation or water spray) to simulate outdoor weathering. For example, ISO 4892-2 Cycle A.[29]
-
Expose the specimens for a specified duration or until the control samples show significant degradation.
-
Remove specimens at predetermined intervals for analysis.
2.3. Analysis:
-
Perform visual and quantitative analysis as described in Protocol 3 at each time interval. Key metrics include color change, gloss retention, and changes in mechanical properties.
Protocol 3: Assessment of Physical and Optical Properties
This protocol quantifies the extent of polymer degradation by measuring changes in key performance indicators before and after aging.
3.1. Mechanical Properties - Tensile Testing (ASTM D638): [10][11][12][13][39]
-
Using a universal testing machine, measure the tensile strength, elongation at break, and tensile modulus for at least five specimens from each formulation at each aging interval.[13]
-
Calculate the percentage retention of each property relative to the unaged (0-hour) specimens. Superior stabilization is indicated by a higher percentage of property retention over time.
3.2. Optical Properties:
-
Colorimetry: Measure the color change (ΔE) using a spectrophotometer according to ASTM D2244. A lower ΔE value indicates better color stability.
-
Specular Gloss (ASTM D523): [40][41][42][43][44] Measure the 60° gloss of the plaque specimens. Calculate the percent gloss retention. Higher retention signifies better surface integrity.
-
Haze and Luminous Transmittance (ASTM D1003): [45][46][47][48][49] For transparent or translucent polymers, measure the increase in haze and the change in light transmittance. A smaller change indicates better optical stability.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison between the control, stabilized, and synergistic blend formulations.
Table 1: Example Data for Thermal-Oxidative Stability (Oven Aging at 150°C)
| Exposure Time (hours) | Formulation | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Color Change (ΔE*) |
| 0 | Control | 100 | 100 | 0 |
| Stabilized | 100 | 100 | 0 | |
| Synergistic | 100 | 100 | 0 | |
| 500 | Control | 45 | 15 | 12.5 |
| Stabilized | 75 | 50 | 6.8 | |
| Synergistic | 92 | 85 | 3.2 | |
| 1000 | Control | <10 (Failed) | <5 (Failed) | 25.0 |
| Stabilized | 55 | 30 | 11.5 | |
| Synergistic | 80 | 72 | 5.5 |
Table 2: Example Data for UV Stability (Accelerated Weathering)
| Exposure Time (hours) | Formulation | Gloss Retention (%) | Color Change (ΔE*) |
| 0 | Control | 100 | 0 |
| Stabilized | 100 | 0 | |
| Synergistic | 100 | 0 | |
| 1000 | Control | 30 | 18.0 |
| Stabilized | 65 | 9.5 | |
| Synergistic | 88 | 4.1 | |
| 2000 | Control | <10 | 30.0 |
| Stabilized | 40 | 15.0 | |
| Synergistic | 75 | 7.8 |
Conclusion
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] presents a compelling profile for a novel polymer stabilizer, primarily through proposed mechanisms of metal deactivation and synergistic antioxidant activity. Its unique bifunctional nature warrants thorough investigation. The protocols detailed in this guide provide a comprehensive and scientifically rigorous methodology for evaluating its performance. By adhering to these standardized procedures, researchers can generate reliable and comparative data to unlock the full potential of this and other next-generation stabilizing additives, ultimately leading to the development of more durable and long-lasting polymer materials.
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-
ASTM D523-14(2018). Standard Test Method for Specular Gloss. ASTM International. [Link]
-
ASTM D3012-19. Standard Test Method for Thermal-Oxidative Stability of Polypropylene Using a Specimen Rotator Within an Oven. ASTM International. [Link]
-
ASTM D638-14. Standard Test Method for Tensile Properties of Plastics. ASTM International. [Link]
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-
ISO 4892-2:2013. Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps. International Organization for Standardization. [Link]
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ZwickRoell. ASTM D638: tensile properties plastics. [Link]
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ISO 11357-1:2016. Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles. International Organization for Standardization. [Link]
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ISO 11358-1:2022. Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. International Organization for Standardization. [Link]
-
Industrial Physics. ASTM D523 testing. [Link]
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Synergism of the action of some stabilisers against the destruction of polymer materials. E3S Web of Conferences. [Link]
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Instron. ASTM D638 The Essential Guide to Plastic Tensile Testing. [Link]
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DIN Media. ISO 11358-1 - 2023-02. [Link]
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Intertek. Gloss ASTM D2457, ASTM D523. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Synergistic Effects in Polymer Stabilization: The Role of Calcium Acetylacetonate. [Link]
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EVS Standard. EVS-EN ISO 11358-1:2014. [Link]
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Infocentre. ISO 4892-2. [Link]
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M2LAB. ISO 4892-2. [Link]
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Total Connection. Metal Deactivators in Polymers. [Link]
- ANSI Webstore. ASTM D3012-00. (Note: This is an older version, the current one is D3012-19).
-
BSI Knowledge. BS EN ISO 11357-1:2023. [Link]
-
iTeh Standards. ISO-11357-1-1997.pdf. [Link]
-
Swedish Institute for Standards, SIS. Standard Test Method for Thermal-Oxidative Stability of Propylene Plastics Using a Specimen Rotator Within an Oven ASTM D3012. [Link]
-
APM Testing. ASTM D3012 - Oxidative Stability. [Link]
-
DIN Media. ISO 11357-1 - 2023-02. [Link]
-
Tintoll. Metal Deactivator Additive Polymers. [Link]
-
Fiveable. Stabilization methods | Polymer Chemistry Class Notes. [Link]
-
ANSI Webstore. ASTM D3012-19 Red. [Link]
-
Amfine. Metal Deactivators for Plastics. [Link]
-
International Science Community Association. Synergistic effect of co- -stabilizers on the thermal stability of polyviny chloride. [Link]
-
MDPI. Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride). [Link]
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Application Note: Quantitative Analysis and Characterization of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
Here are the detailed Application Notes and Protocols for the analytical detection of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
Abstract
This guide provides comprehensive protocols for the quantitative analysis and structural confirmation of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] (CAS: 1471-94-9), a diamide compound of interest in pharmaceutical development and chemical synthesis. Recognizing the need for robust and reliable analytical methods, we present a primary method based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and selective quantification in complex matrices. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed for orthogonal verification. Furthermore, this document outlines protocols for method validation according to International Council for Harmonisation (ICH) guidelines and confirmatory structural analysis using spectroscopic techniques.[1][2][3]
Introduction and Analytical Rationale
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], with the molecular formula C10H16N2O4, is a molecule that may appear as a manufacturing intermediate, impurity, or degradation product in drug development processes.[4] Its accurate detection and quantification are critical for ensuring product quality, safety, and process control. The presence of two amide linkages and two oxo-groups presents unique analytical challenges, including potential for thermal degradation and the need for high selectivity against structurally similar compounds.
Choice of Primary Methodology: HPLC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this analyte due to its unparalleled sensitivity and selectivity.[5] This technique is particularly well-suited for non-volatile or thermally labile compounds, making it ideal for the analysis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]. The chromatographic separation provided by HPLC resolves the target analyte from matrix components, while tandem mass spectrometry provides unambiguous identification and quantification by monitoring specific precursor-to-product ion transitions, minimizing the risk of interference.[6]
Primary Analytical Method: HPLC-MS/MS
This protocol details a robust method for the quantification of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] in a sample matrix, such as a drug substance or formulation.
HPLC-MS/MS Experimental Workflow
Caption: High-level workflow for the quantification of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] using HPLC-MS/MS.
Materials and Reagents
-
Reference Standard: Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] (>98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Additives: Formic acid (LC-MS grade)
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., 500 mg, 6 mL)
-
Sample Vials: 2 mL amber glass vials with PTFE septa
Step-by-Step Protocol
1. Preparation of Stock and Standard Solutions:
- Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
2. Sample Preparation (Solid-Phase Extraction - SPE): The goal of SPE is to remove excipients or other matrix components that could interfere with the analysis.[7]
- Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of water. Do not allow the cartridge to dry.
- Loading: Accurately weigh a sample containing the analyte and dissolve it in a minimal amount of a suitable solvent (preferably aqueous-based). Load the solution onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
- Elution: Elute the target analyte with 5 mL of methanol into a clean collection tube.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 1 mL of 50:50 acetonitrile/water, vortex, and transfer to an HPLC vial.
3. Instrumental Conditions:
| HPLC Parameters | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm) | Provides good retention and separation for moderately polar compounds like the target analyte.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-10 min: 95% B; 10.1-12 min: 5% B | A gradient is used to ensure elution of the analyte while separating it from early and late-eluting impurities. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temperature | 40 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL |
| Mass Spectrometer Parameters | Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The amide groups are readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Ensures highest sensitivity and selectivity by monitoring specific ion transitions.[5] |
| Precursor Ion (Q1) | m/z 229.1 (M+H)⁺ | Corresponds to the protonated molecule. |
| Product Ions (Q3) | To be determined empirically by infusing a standard solution. Likely fragments would result from the cleavage of the amide bonds. | |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 150 °C | |
| Desolvation Gas | Nitrogen, Flow: 800 L/hr | |
| Desolvation Temp. | 350 °C |
4. Data Analysis:
- Integrate the peak area for the specific MRM transition of the analyte in both standards and samples.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression with a weighting factor of 1/x is recommended.
- Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can serve as an orthogonal method for identity confirmation. However, its suitability for quantification depends on the thermal stability of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]. Derivatization may be required to improve volatility and thermal stability.
GC-MS Experimental Workflow
Caption: High-level workflow for the analysis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] using GC-MS.
Step-by-Step Protocol
1. Sample Preparation:
- Liquid-Liquid Extraction (LLE): Dissolve a known amount of the sample in water. Extract three times with an equal volume of ethyl acetate. Pool the organic layers.
- Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate to a small volume.
- Derivatization (if necessary): If the compound shows poor peak shape or degradation, a silylation step (e.g., using BSTFA) may be necessary to derivatize the amide protons.
2. Instrumental Conditions:
| GC-MS Parameters | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 280 °C |
| MS Source Temp. | 230 °C |
| Scan Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification |
Analytical Method Validation
Validating the analytical method is a mandatory step to ensure results are reliable, repeatable, and accurate.[2] The primary HPLC-MS/MS method should be validated according to ICH Q2(R1) guidelines.[1][3]
| Validation Parameter | Procedure | Typical Acceptance Criteria |
| Specificity/Selectivity | Analyze a blank matrix, a matrix spiked with the analyte, and a sample. | No interfering peaks at the retention time of the analyte in the blank matrix.[9] |
| Linearity & Range | Analyze calibration standards at a minimum of 5 concentration levels. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (% Recovery) | Analyze a minimum of 3 replicates at 3 concentration levels (e.g., 80%, 100%, 120% of expected concentration). | 80-120% recovery.[1] |
| Precision (RSD%) | Repeatability: 6 replicate injections of a single standard. Intermediate Precision: Analysis performed by different analysts on different days. | Repeatability RSD ≤ 2.0%. Intermediate Precision RSD ≤ 5.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Typically where Signal-to-Noise ratio is ≥ 10. |
| Limit of Detection (LOD) | Determined based on a Signal-to-Noise ratio of 3. | S/N ≥ 3. |
| Robustness | Intentionally vary method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2). | No significant impact on results.[10] |
Confirmatory Spectroscopic Analysis
For definitive structural confirmation of the reference standard, spectroscopic methods are invaluable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the molecule.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as N-H stretching (~3300 cm⁻¹), C=O stretching for the amide (~1650 cm⁻¹), and C=O stretching for the ketone (~1715 cm⁻¹).[12]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- SIELC Technologies. Separation of Diamide on Newcrom R1 HPLC column. SIELC.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. SIELC Technologies.
- Chemical Properties of Butanamide, N,N-diethyl-3-oxo- (CAS 2235-46-3). Cheméo.
- Analytical method validation: A brief review. Journal of Global Trends in Pharmaceutical Sciences.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Development and validation of a combined QuEChERS and HPLC-MS/MS method for trace analysis of ten diamide insecticides in agricultural products. (2025). RSC Publishing.
- Chemical Properties of Butanamide (CAS 541-35-5). Cheméo.
- Development and validation of a combined QuEChERS and HPLC-MS/MS method for trace analysis of ten diamide insecticide. (2025). RSC Publishing.
- Simultaneous Determination of Five Diamide Insecticides in Food Matrices Using Carbon Nanotube Multiplug Filtration Cleanup and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2019).
- Butanamide, N-(2-hydroxy-1,1-dimethylethyl)-3-oxo-. PubChem.
- spectroscopic analysis of but-3-enamide versus its satur
- Molecular Structure, Spectroscopic Characterization of (S)
- Spectroscopy of Carboxylic Acid Deriv
- Butanamide, N,N'-1,2-ethanediylbis[3-oxo-. VulcanChem.
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- Butanamide, N,N'-1,4-butanediylbis[3-oxo- 78553-70-5 wiki. Guidechem.
- Sample Prepar
- Butanamide. NIST WebBook.
- Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. (2025). PMC - NIH.
- Sample Preparation: A Comprehensive Guide.
- Butanamide, N,N-diethyl-3-oxo-. NIST WebBook.
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of.
- Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry.
- New Techniques for Sample Preparation in Analytical Chemistry. Diva-portal.org.
- Mass spectrometry of N-linked glycans. PubMed.
- GC-MS analysis and cytotoxic activity of the n-hexane fraction from Curcuma sahuynhensis Škorničk. & N.S.Lý leaves collec. Plant Science Today.
- Metabolic Profiling by GC-MS, In Vitro Biological Potential, and In Silico Molecular Docking Studies of Verbena officinalis. MDPI.
- (PDF) Gas chromatography-mass spectral structural analysis, phytochemical screening and antimicrobial activity of n-hexane leaf extract of Corymbia torelliana. (2025).
- N,N'-((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))diacrylamide. PubChem.
- (PDF) Synthesis and Biological Evaluation of New N,N′-Bis(1-substituted-ethylidene)-ethane1,2-diamine and Their Acetyl and Trifluoroacetyl Derivatives as Cytotoxic and Antimicrobial Agents. (2025).
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chelation Reactions with ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE (EDBA)
Welcome to the technical support center for ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE (EDBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing chelation reactions with this versatile ligand. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to EDBA Chelation Chemistry
ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE, also known as N,N'-Ethylenebis(acetoacetamide), is a tetradentate ligand that forms stable complexes with a variety of metal ions.[1][2] Its structure, featuring two nitrogen and two oxygen donor atoms, allows it to form multiple chelate rings with a central metal ion, leading to enhanced stability of the resulting complex. This phenomenon is known as the chelate effect. The efficiency and stability of these complexes are influenced by several factors, including pH, solvent, and the nature of the metal ion.
Understanding the interplay of these factors is crucial for optimizing your chelation reactions and troubleshooting unexpected outcomes. This guide provides a framework for systematically addressing common challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with EDBA in a question-and-answer format.
Poor Chelation Efficiency or Incomplete Reaction
Question: I am observing low yields of my metal-EDBA complex. What are the likely causes and how can I improve the chelation efficiency?
Answer:
Low chelation efficiency is a common issue that can often be resolved by systematically evaluating your reaction conditions. The primary factors to consider are pH, solvent system, and stoichiometry.
-
pH Optimization: The pH of the reaction medium is arguably the most critical factor in EDBA chelation. The acetoacetamide groups of EDBA have ionizable protons, and the nitrogen atoms can also be protonated. For effective chelation, the ligand needs to be in its deprotonated form to coordinate with the metal ion.
-
Troubleshooting Steps:
-
Measure the pH of your reaction mixture.
-
Adjust the pH to a more alkaline range. For many divalent and trivalent metal ions, a pH between 7 and 10 is optimal for forming stable complexes with similar beta-diketone ligands.[3]
-
Perform a pH titration experiment. To identify the optimal pH for your specific metal ion, you can perform a series of small-scale reactions across a pH range (e.g., pH 5 to 11) and analyze the product yield at each point.
-
Use a suitable buffer to maintain the optimal pH throughout the reaction. Common buffers include phosphate, borate, or Tris buffers. Ensure the buffer itself does not chelate the metal ion of interest.
-
-
-
Solvent Selection: The choice of solvent can impact the solubility of both the EDBA ligand and the metal salt, as well as the stability of the resulting complex.
-
Troubleshooting Steps:
-
Ensure complete dissolution of reactants. If either EDBA or the metal salt is not fully dissolved, the reaction will be incomplete. Consider using a co-solvent system if solubility is an issue. EDBA has good solubility in polar organic solvents like ethanol, methanol, and DMSO.
-
Consider solvent polarity. The polarity of the solvent can influence the kinetics and thermodynamics of complex formation. Protic solvents can solvate the metal ions and the ligand, potentially competing with the chelation reaction. If you are using a protic solvent like water or ethanol, you may need to adjust the reaction time or temperature.
-
Experiment with different solvents. If you suspect solvent interference, try performing the reaction in a different solvent system. For example, if you are working in a purely aqueous system, consider a mixed aqueous-organic solvent.
-
-
-
Stoichiometry: While EDBA typically forms a 1:1 complex with most metal ions, ensuring the correct molar ratio of ligand to metal is essential.
-
Troubleshooting Steps:
-
Verify the purity of your EDBA and metal salt. Impurities can affect the active concentration of your reactants.
-
Use a slight excess of the ligand. To drive the equilibrium towards complex formation, using a slight molar excess of EDBA (e.g., 1.1 equivalents) can be beneficial. However, a large excess may complicate purification.
-
-
Precipitation or Cloudiness in the Reaction Mixture
Question: My reaction mixture becomes cloudy or forms a precipitate upon adding the metal salt or adjusting the pH. What is happening and how can I prevent it?
Answer:
Precipitation during a chelation reaction usually indicates the formation of an insoluble species, which could be the desired metal-EDBA complex, a metal hydroxide, or a salt.
-
Metal Hydroxide Formation: Many metal ions, particularly trivalent and some divalent ions, will precipitate as metal hydroxides at alkaline pH.
-
Troubleshooting Steps:
-
Control the rate of pH adjustment. Add your base slowly while vigorously stirring the solution. This prevents localized high pH regions that can cause metal hydroxide precipitation.
-
Add the ligand before adjusting the pH. By having EDBA present in the solution before increasing the pH, the chelation reaction can compete with the formation of metal hydroxides.
-
Lower the reaction pH. If metal hydroxide precipitation is persistent, you may need to conduct the reaction at a slightly lower pH, even if it means a slower reaction rate. Finding the optimal balance between chelation efficiency and preventing precipitation is key.
-
-
-
Insolubility of the Metal-EDBA Complex: The desired product itself may be insoluble in the chosen solvent system.
-
Troubleshooting Steps:
-
Characterize the precipitate. If possible, isolate and analyze the precipitate to confirm if it is your desired product. Techniques like IR spectroscopy or elemental analysis can be helpful.
-
Change the solvent system. If the precipitate is your product, you will need to use a solvent in which it is more soluble or perform the reaction as a slurry and isolate the product by filtration.
-
-
Difficulty in Isolating the Metal-EDBA Complex
Question: I am having trouble purifying my metal-EDBA complex from the reaction mixture. What purification strategies are effective?
Answer:
The purification of metal-EDBA complexes depends on their properties, such as solubility and stability.
-
Crystallization: If the complex is a solid and has suitable solubility properties, crystallization is often the best method for purification.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Solvent Extraction: If the complex is soluble in an organic solvent and the starting materials are primarily in an aqueous phase, liquid-liquid extraction can be used.
-
Protocol:
-
Perform the reaction in an aqueous or mixed aqueous-organic phase.
-
Add an immiscible organic solvent in which the metal-EDBA complex is soluble.
-
Separate the organic layer containing the complex.
-
Wash the organic layer with water or a suitable buffer to remove any remaining impurities.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and evaporate the solvent to obtain the purified complex.
-
-
-
Chromatography: For complexes that are difficult to crystallize, column chromatography may be an option.
-
Considerations: The choice of stationary phase (e.g., silica gel, alumina) and eluent will depend on the polarity and stability of your complex. It is important to ensure that the complex does not decompose on the column.
-
Color Change or Degradation of the Complex
Question: The color of my isolated metal-EDBA complex changes over time, or it appears to be degrading. What could be the cause?
Answer:
The stability of metal-EDBA complexes can be influenced by factors such as light, air (oxidation), and residual acid or base from the synthesis.
-
Oxidation: Some metal ions are susceptible to oxidation, which can lead to a change in the color and properties of the complex.
-
Troubleshooting Steps:
-
Work under an inert atmosphere. If you are working with an air-sensitive metal ion (e.g., Fe(II), Mn(II)), perform the reaction and purification under nitrogen or argon.
-
Use deoxygenated solvents. Bubbling nitrogen or argon through your solvents before use can remove dissolved oxygen.
-
-
-
Photodegradation: Some metal complexes are light-sensitive and can decompose upon exposure to light.
-
Troubleshooting Steps:
-
Protect your reaction from light. Wrap your reaction vessel in aluminum foil.
-
Store the purified complex in the dark. Use amber vials or store the complex in a light-proof container.
-
-
-
Hydrolysis: Residual acid or base can catalyze the hydrolysis of the complex over time.
-
Troubleshooting Steps:
-
Ensure thorough washing of the purified complex. Wash the isolated complex with a neutral solvent to remove any residual acid or base.
-
Dry the complex thoroughly. The presence of water can facilitate hydrolysis.
-
-
Experimental Protocols
General Protocol for the Synthesis of a Metal-EDBA Complex
This protocol provides a general guideline for the synthesis of a metal-EDBA complex. You may need to optimize the conditions for your specific metal ion.
-
Dissolve EDBA: In a round-bottom flask, dissolve one molar equivalent of EDBA in a suitable solvent (e.g., ethanol, methanol, or a water/ethanol mixture).
-
Dissolve Metal Salt: In a separate beaker, dissolve one molar equivalent of the metal salt (e.g., chloride, nitrate, or acetate salt) in the same solvent.
-
Combine Reactants: Slowly add the metal salt solution to the EDBA solution with continuous stirring.
-
Adjust pH: While stirring, slowly add a base (e.g., 1 M NaOH or triethylamine) dropwise to the reaction mixture to achieve the desired pH (typically in the range of 7-10). Monitor the pH using a pH meter.
-
Reaction: Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1-4 hours). The progress of the reaction can be monitored by techniques such as TLC or UV-Vis spectroscopy.
-
Isolation of the Complex:
-
If the complex precipitates: Collect the solid by filtration, wash with the reaction solvent and then with a non-polar solvent like diethyl ether, and dry under vacuum.
-
If the complex is soluble: Reduce the solvent volume under reduced pressure and induce precipitation by adding a non-solvent or by cooling. Alternatively, use solvent extraction or chromatography for purification.
-
-
Characterization: Characterize the purified complex using appropriate analytical techniques such as melting point, IR, UV-Vis, NMR (for diamagnetic complexes), and elemental analysis.
Data Presentation
Table 1: Physicochemical Properties of EDBA
| Property | Value | Reference |
| CAS Number | 1471-94-9 | [4] |
| Molecular Formula | C₁₀H₁₆N₂O₄ | [4] |
| Molecular Weight | 228.25 g/mol | [4] |
| Melting Point | 149-151 °C | [4] |
Visualization of Chelation Workflow
Below is a diagram illustrating the general workflow for optimizing an EDBA chelation reaction.
Caption: General workflow for optimizing EDBA chelation reactions.
Concluding Remarks
Optimizing chelation reactions with ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE requires a systematic approach to controlling key experimental parameters. By carefully considering the effects of pH, solvent, and stoichiometry, researchers can significantly improve the efficiency of their reactions and the purity of their metal-EDBA complexes. This guide provides a foundation for troubleshooting common issues and developing robust and reproducible protocols. For further inquiries, consulting the primary literature on beta-diketone and ethylenediamine-based ligands is recommended.
References
-
LookChem. (n.d.). Cas 1471-94-9, ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. Retrieved from [Link]
- Hernández-Apaolaza, L., Gárate, A., & Lucena, J. J. (2006). Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates. Journal of Agricultural and Food Chemistry, 54(21), 8111–8119.
- Gatteschi, D., & Sorace, L. (2009). The evolution of β-diketone or β-diketophenol ligands and related complexes. Coordination Chemistry Reviews, 253(7-8), 1099-1201.
-
Interchim. (n.d.). Chelate chemistry. Retrieved from [Link]
- Skopenko, V. V., Amirkhanov, V. M., Sliva, T. Y., Vasilchenko, I. S., Anpilova, E. L., & Garnovskii, A. D. (2004). Various types of metal complexes based on chelating β-diketones and their structural analogues. Russian Chemical Reviews, 73(8), 797–813.
- Rizvi, S. Z. H., & Ahmad, N. (2012). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry, 28(1), 133-137.
-
Wikipedia. (2023, December 29). Ethylenediamine. Retrieved from [Link]
- Paoletti, P. (1984). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Pure and Applied Chemistry, 56(4), 491-522.
-
Wellyou Tech. (2023, September 15). The Effect of pH on the Stability of EDTA Chelates. Retrieved from [Link]
-
Forum of chalcogeniders. (2011). Acetylacetone as complexing agent for CdS thin films grow chemical bath deposition. Retrieved from [Link]
-
Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, N,N'-ethylenebis(N-nitro-. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was. Retrieved from [Link]
- Ghann, W., Sobhi, H., Kang, H., Chavez-Gil, T., Nesbitt, F., & Uddin, J. (2017). Synthesis and Characterization of Free and Copper (II) Complex of N,N′-Bis(Salicylidene)Ethylenediamine for Application in Dye Sensitized Solar Cells. Journal of Materials Science and Chemical Engineering, 5, 46-66.
- Biegun, M., Kaniewski, M., & Klem-Marciniak, E. (2021). Thermal decomposition characterization and kinetics of copper, iron, manganese and zinc chelates of ethylenediaminetetraacetic acid in air atmosphere. Journal of Thermal Analysis and Calorimetry, 145(5), 2535-2546.
-
NIST. (n.d.). NIST Critically Selected Stability Constants of Metal Complexes Database. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Metal acetylacetonates. Retrieved from [Link]
Sources
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. interchim.fr [interchim.fr]
- 3. Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Free and Copper (II) Complex of N,N′-Bis(Salicylidene)Ethylenediamine for Application in Dye Sensitized Solar Cells [scirp.org]
Technical Support Center: Troubleshooting Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] Polymerization
Welcome to the technical support center for the polymerization of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of polymers from this monomer. The following information is structured in a question-and-answer format to directly address specific experimental issues.
I. Troubleshooting Polymerization Issues
This section provides in-depth solutions to common problems that may arise during the polymerization of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
Why is the molecular weight of my polymer lower than expected?
Low or inconsistent molecular weight is a frequent challenge in condensation polymerization.[1] Several factors related to monomer purity, stoichiometry, and reaction conditions can contribute to this issue.
Potential Causes & Solutions:
-
Imprecise Monomer Stoichiometry: Achieving a high molecular weight polymer is highly dependent on a precise 1:1 molar ratio of the reacting monomers.[1] An excess of one monomer will lead to chain termination, limiting the final polymer chain length.
-
Troubleshooting Steps:
-
Accurately calculate and weigh the required amounts of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] and the co-monomer.
-
Ensure the high purity of both monomers, as impurities can alter the effective monomer concentration.[1]
-
Consider performing titration or other analytical methods to confirm the purity of the monomers before use.
-
-
-
Monomer Impurities: Impurities present in the monomers can act as chain terminators, hindering the formation of long polymer chains.[1]
-
Troubleshooting Steps:
-
Purify the Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] monomer, for instance, through recrystallization from a suitable solvent.
-
Ensure the co-monomer is also of high purity; recrystallization may be necessary.[1]
-
-
-
Inadequate Reaction Conditions: Factors such as reaction time, temperature, and the efficiency of byproduct removal can significantly impact the final molecular weight. Condensation polymers form more slowly than addition polymers and often require heat.[2]
-
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction proceeds for a sufficient duration to allow for the formation of high molecular weight polymers. Monitor the reaction progress over time.
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions or degradation. The process might involve raising the temperature in stages.[3]
-
Byproduct Removal: Efficiently remove any small molecules generated during the condensation reaction (e.g., water).[4] This is often achieved by applying a vacuum or using a Dean-Stark apparatus. The presence of byproducts can inhibit the forward reaction and limit chain growth.
-
-
My polymer has poor thermal stability. What could be the cause?
The thermal properties of a polymer are intrinsically linked to its molecular weight and structural integrity.
Potential Causes & Solutions:
-
Low Molecular Weight: As discussed previously, polymers with lower molecular weight generally exhibit poorer thermal properties.
-
Troubleshooting Steps: Refer to the troubleshooting steps in the previous section to increase the molecular weight of your polymer.
-
-
Presence of Residual Monomer or Impurities: The presence of unreacted monomers or other impurities can lower the degradation temperature of the polymer.
-
Troubleshooting Steps:
-
Purify the final polymer to remove any residual monomers or low molecular weight oligomers. Techniques like precipitation followed by washing and drying are effective.
-
Characterize the purified polymer using techniques like Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the absence of impurities.[5][6]
-
-
-
Side Reactions During Polymerization: Undesirable side reactions can introduce weak links into the polymer backbone, compromising its thermal stability.
-
Troubleshooting Steps:
-
Carefully control the reaction temperature to minimize side reactions.
-
Consider the use of a suitable catalyst to promote the desired polymerization reaction and suppress side reactions.
-
-
The resulting polymer is discolored. How can I prevent this?
Discoloration is often an indication of degradation or the presence of impurities.
Potential Causes & Solutions:
-
Oxidation: The polymerization reaction, especially at elevated temperatures, can be susceptible to oxidation if not carried out under an inert atmosphere.
-
Troubleshooting Steps:
-
Conduct the polymerization under a nitrogen or argon atmosphere to prevent oxidation.
-
Use degassed solvents to remove dissolved oxygen.
-
-
-
Thermal Degradation: Excessive reaction temperatures or prolonged reaction times can lead to the thermal degradation of the monomer or the resulting polymer.
-
Troubleshooting Steps:
-
Optimize the reaction temperature and time to find a balance between achieving a high molecular weight and preventing degradation.
-
Monitor the reaction closely and stop it once the desired molecular weight is achieved.
-
-
-
Impurities in Monomers or Solvents: Impurities can be colored themselves or can react at high temperatures to form colored byproducts.
-
Troubleshooting Steps:
-
Ensure the purity of your monomers and solvents.
-
Use freshly distilled solvents for the polymerization reaction.
-
-
II. Frequently Asked Questions (FAQs)
This section addresses general questions regarding the polymerization of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
Q1: What type of polymerization does Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] undergo?
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] typically undergoes condensation polymerization , also known as step-growth polymerization.[4] This process involves the reaction between two functional groups on the monomers, leading to the formation of a larger structural unit and the elimination of a small molecule, such as water.[2][4]
Q2: What are the critical parameters to control during the polymerization process?
The most critical parameters to control are:
-
Monomer Stoichiometry: A precise 1:1 molar ratio is crucial for achieving high molecular weight.[1][7]
-
Monomer Purity: High purity of monomers is essential to avoid chain termination.[1][7]
-
Reaction Temperature: Temperature affects both the reaction rate and the potential for side reactions or degradation.[3]
-
Reaction Time: Sufficient time is needed for the polymer chains to grow to a high molecular weight.
-
Efficient Removal of Byproducts: Continuous removal of byproducts drives the reaction towards completion.[4]
-
Inert Atmosphere: Prevents oxidation and degradation of the polymer.
Q3: What analytical techniques are recommended for characterizing the polymer?
A variety of analytical techniques can be used to characterize the resulting polymer.[5][8]
-
Molecular Weight Determination:
-
Structural Characterization:
-
Thermal Properties:
-
Crystallinity:
-
X-ray Diffraction (XRD): To determine the crystalline structure and degree of crystallinity.[9]
-
III. Experimental Protocols & Data
General Polymerization Protocol
This is a general guideline; specific conditions may need to be optimized for your particular application.
-
Monomer Preparation: Ensure both Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] and the co-monomer are of high purity and are thoroughly dried.
-
Reaction Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser connected to a vacuum line or a Dean-Stark trap.
-
Charging Reactants: Charge the reaction vessel with equimolar amounts of the monomers and a suitable high-boiling point solvent (if applicable).
-
Polymerization:
-
Heat the reaction mixture to the desired temperature under a continuous flow of inert gas.
-
Once the reaction temperature is reached, apply a vacuum to facilitate the removal of the condensation byproduct.
-
Continue the reaction for the predetermined time, monitoring the viscosity of the reaction mixture as an indicator of molecular weight increase.
-
-
Isolation and Purification:
-
Cool the reaction mixture and dissolve the polymer in a suitable solvent.
-
Precipitate the polymer by pouring the solution into a non-solvent.
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and oligomers.
-
Dry the polymer under vacuum at an elevated temperature until a constant weight is achieved.
-
Troubleshooting Data Summary
| Issue | Potential Cause | Recommended Action |
| Low Molecular Weight | Inaccurate stoichiometry, monomer impurities, insufficient reaction time/temperature, inefficient byproduct removal. | Verify monomer purity and stoichiometry, optimize reaction conditions (time, temperature, vacuum). |
| Poor Thermal Stability | Low molecular weight, residual impurities, side reactions. | Improve molecular weight, purify the polymer, optimize reaction temperature. |
| Discoloration | Oxidation, thermal degradation, impurities in reagents. | Use an inert atmosphere, optimize reaction temperature and time, use high-purity reagents. |
IV. Visualizations
Condensation Polymerization Workflow
Caption: Workflow for Condensation Polymerization.
Troubleshooting Logic Diagram
Caption: Troubleshooting Decision Tree.
V. References
-
BenchChem. (n.d.). Troubleshooting inconsistent results in polyamide synthesis with 1,12-Dodecanediamine. Retrieved from
-
Spectroscopy Online. (2025, May 5). Characterizing Polyamides Using Reversed-Phase Liquid Chromatography. Retrieved from
-
SpecialChem. (2021, August 5). Polymer Characterization: How to Get Started. Retrieved from
-
AZoM. (n.d.). A Guide to Polymer Analysis Techniques. Retrieved from
-
RQM+. (2014, May 14). The Basics of Polymer Analysis: Techniques & Solutions. Retrieved from
-
Choi, H., et al. (n.d.). Characterization of Synthetic Polyamides by MALDI-TOF Mass Spectrometry. ResearchGate. Retrieved from
-
National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. Retrieved from
-
The Madison Group. (n.d.). Addition Versus Condensation Polymerization. Retrieved from
-
Chemistry LibreTexts. (2023, January 22). Condensation Polymers. Retrieved from
-
Unacademy. (n.d.). Brief Notes On Condensation Polymerization. Retrieved from
-
BIT Mesra. (n.d.). POLYAMIDE. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bitmesra.ac.in [bitmesra.ac.in]
- 4. Brief Notes On Condensation Polymerization [unacademy.com]
- 5. specialchem.com [specialchem.com]
- 6. rqmplus.com [rqmplus.com]
- 7. nationalpolymer.com [nationalpolymer.com]
- 8. azom.com [azom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
Welcome to the technical support center for the synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], a compound more commonly known by its synonym, N,N'-ethylenebis(acetoacetamide).[1][2] This guide is designed for researchers, chemists, and drug development professionals. Here, we will address common challenges, troubleshoot side reactions, and provide detailed protocols to ensure the successful synthesis of this versatile chelating agent and organic building block.[1]
I. Introduction to the Synthesis
The synthesis of N,N'-ethylenebis(acetoacetamide) is typically achieved through the condensation reaction between ethylenediamine and two equivalents of an acetoacetylating agent, most commonly ethyl acetoacetate or diketene. The target molecule is a valuable ligand in coordination chemistry and a useful intermediate in various organic syntheses.[1] While the primary reaction appears straightforward, several potential side reactions can complicate the synthesis, leading to low yields and impure products. This guide provides a systematic approach to identifying and mitigating these issues.
Core Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the primary amine groups of ethylenediamine on the electrophilic carbonyl carbon of the acetoacetylating agent, followed by the elimination of a leaving group (ethanol in the case of ethyl acetoacetate) to form the desired bis-amide product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of N,N'-ethylenebis(acetoacetamide). Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Low Yield of the Desired Product
Question: My synthesis resulted in a significantly lower yield of N,N'-ethylenebis(acetoacetamide) than expected. What are the likely causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, including incomplete reactions, competing side reactions, and mechanical loss during workup. Here’s a breakdown of potential causes and their remedies:
A. Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials. The reaction of ethylenediamine with acetoacetylating agents requires adequate time and thermal energy to proceed to completion.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent (typically ethylenediamine).
-
Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. A literature procedure suggests reacting for 2 hours.[3]
-
Solvent Choice: Ensure the solvent is appropriate for the reaction temperature and dissolves the starting materials adequately.
-
B. Competing Side Reactions:
-
Cause: Several side reactions can consume the starting materials and reduce the yield of the desired product. The most common of these is the formation of the mono-acetoacetylated intermediate, N-(2-aminoethyl)-3-oxobutanamide.
-
Solution:
-
Stoichiometry Control: Ensure the use of at least two equivalents of the acetoacetylating agent for every one equivalent of ethylenediamine. A slight excess of the acetoacetylating agent can help drive the reaction to the bis-substituted product.
-
Controlled Addition: Add the ethylenediamine dropwise to the solution of the acetoacetylating agent. This maintains a high concentration of the acetoacetylating agent relative to the diamine, favoring the formation of the desired product.
-
C. Product Loss During Workup and Purification:
-
Cause: The product, N,N'-ethylenebis(acetoacetamide), has some solubility in common organic solvents and water, which can lead to losses during extraction and washing steps. Improper pH adjustment during workup can also affect product isolation.
-
Solution:
-
Minimize Aqueous Washes: If possible, reduce the number and volume of aqueous washes during the workup.
-
Back-Extraction: Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Careful pH Adjustment: Ensure the pH is controlled during any neutralization or extraction steps to minimize the solubility of the product in the aqueous phase.
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on TLC and the NMR spectrum is complex, indicating the presence of impurities. What are these impurities and how can I prevent their formation?
Answer:
Impurity formation is a common challenge in this synthesis. Understanding the potential side reactions is key to preventing them.
A. Common Impurities and Their Origins:
| Impurity Name | Chemical Structure | Origin |
| N-(2-aminoethyl)-3-oxobutanamide | CH₃C(O)CH₂C(O)NHCH₂CH₂NH₂ | Incomplete reaction; only one amine group of ethylenediamine has reacted. |
| Self-condensation products of acetoacetylating agent | Varies (e.g., dehydroacetic acid from diketene) | Side reaction of the acetoacetylating agent, especially at elevated temperatures. |
| Polymeric byproducts | High molecular weight species | Uncontrolled polymerization, particularly when using highly reactive reagents like diketene.[4] |
| Acetoacetic Acid | CH₃C(O)CH₂COOH | Hydrolysis of diketene or ethyl acetoacetate in the presence of water.[5] |
B. Prevention and Mitigation Strategies:
-
Mono-acetoacetylated Impurity:
-
Protocol: As mentioned for improving yield, maintain a molar ratio of acetoacetylating agent to ethylenediamine of at least 2:1. The slow, dropwise addition of ethylenediamine to the acetoacetylating agent is crucial.
-
-
Self-Condensation and Polymerization:
-
Protocol:
-
Temperature Control: Maintain a controlled reaction temperature. For highly exothermic reactions, especially with diketene, use an ice bath during the addition of ethylenediamine.
-
Avoid Catalysts for Polymerization: Be aware that acids and bases can catalyze the polymerization of diketene.[4] Ensure all glassware is clean and free of contaminants.
-
Use Fresh Reagents: Diketene can dimerize or polymerize upon standing.[4] It is advisable to use freshly opened or distilled diketene.
-
-
-
Hydrolysis of Acetoacetylating Agent:
-
Protocol:
-
Anhydrous Conditions: Use dry solvents and glassware to minimize the presence of water, which can lead to the hydrolysis of the acetoacetylating agent to form acetoacetic acid.[5]
-
-
Experimental Workflow for Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for impurity formation.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different amine instead of ethylenediamine?
A1: Yes, this synthetic route is adaptable for other primary diamines (e.g., 1,3-diaminopropane or 1,4-diaminobutane) to produce homologous bis(acetoacetamide) ligands. However, reaction conditions may need to be re-optimized for each specific diamine due to differences in reactivity and steric hindrance.
Q2: What is the best method for purifying the final product?
A2: Recrystallization is typically the most effective method for purifying N,N'-ethylenebis(acetoacetamide). Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water. The choice of solvent will depend on the nature of the impurities. If the product is contaminated with highly polar impurities, washing the crude solid with cold water or a non-polar solvent before recrystallization can be beneficial.
Q3: My product is an oil and will not solidify. What should I do?
A3: If the product is an oil, it is likely due to the presence of significant impurities that are depressing the melting point. The melting point of pure N,N'-ethylenebis(acetoacetamide) is reported to be in the range of 149-151 °C.[1][6]
-
Troubleshooting Steps:
-
Attempt to purify a small sample of the oil using column chromatography to isolate the pure compound and induce crystallization.
-
Try triturating the oil with a non-polar solvent like hexane or diethyl ether to see if this induces precipitation of the solid product.
-
Re-evaluate your reaction conditions, focusing on minimizing side reactions as detailed in the troubleshooting guide.
-
Q4: Is it better to use ethyl acetoacetate or diketene as the acetoacetylating agent?
A4: Both reagents can be used effectively, but they have different advantages and disadvantages.
-
Ethyl Acetoacetate: The reaction is generally slower and may require heating. The byproduct is ethanol, which is relatively easy to remove. This method often provides better control over the reaction.
-
Diketene: Diketene is highly reactive and the reaction is often faster and can be performed at lower temperatures.[5] However, its high reactivity also makes it more prone to self-condensation and polymerization, which can lead to more byproducts if not handled carefully.[4] Diketene is also toxic and requires careful handling.[4][5]
Main Reaction vs. Side Reactions
Caption: Overview of main and side reaction pathways.
IV. Detailed Protocols
Protocol 1: Synthesis using Ethyl Acetoacetate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (2.1 equivalents) and a suitable solvent such as ethanol.
-
Reaction: Begin stirring and heat the solution to a gentle reflux.
-
Addition: Slowly add ethylenediamine (1.0 equivalent) dropwise to the refluxing solution over a period of 30 minutes.
-
Reflux: Continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product should precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure N,N'-ethylenebis(acetoacetamide).
Protocol 2: Synthesis using Diketene
-
Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, place a suitable solvent (e.g., toluene or dichloromethane). Cool the flask in an ice-water bath.
-
Reagent Addition: Add diketene (2.1 equivalents) to the cooled solvent.
-
Amine Addition: Prepare a solution of ethylenediamine (1.0 equivalent) in the same solvent. Add this solution dropwise from the dropping funnel to the stirred diketene solution, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Isolation: The product will likely precipitate from the solution. Collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
Purification: Recrystallize the crude product from an appropriate solvent like ethanol.
V. References
-
Beger, J., & Thielemann, C. (1981). Journal fur praktische Chemie (Leipzig 1954), 323(2), 337-344. (Note: While a specific article is cited, a direct link is not available; the information is indexed on chemical supplier websites).
-
LookChem. (n.d.). Cas 1471-94-9, ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Diketene. Retrieved from [Link]
-
PubChem. (n.d.). Diketene. Retrieved from [Link]
-
ChemBK. (2024). Acetoacetamide, N,N'-ethylenebis-. Retrieved from [Link]
Sources
- 1. Cas 1471-94-9,ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE | lookchem [lookchem.com]
- 2. Ethylenediamine-N,N′-bis(acetoacetamide) 1471-94-9 [sigmaaldrich.com]
- 3. ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diketene - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
Technical Support Center: Purification of EBTB Metal Complexes
Welcome to the technical support center for the purification of ErbB Tyrosine Kinase Blocker (EBTB) metal complexes. This guide is designed for researchers, scientists, and drug development professionals actively working with these novel therapeutic agents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to overcome common purification challenges. The synthesis of EBTB metal complexes, which often involves coordinating metals like platinum, ruthenium, copper, or zinc with organic kinase inhibitors, is a promising strategy for enhancing anticancer efficacy[1][2]. However, purifying these compounds to the high degree required for biological assays and clinical development can be a significant hurdle.
This resource is structured to address your issues proactively, from initial methodology choices to in-depth troubleshooting of common techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before or during the initial stages of purification.
Q1: My initial EBTB metal complex synthesis shows multiple products on NMR/TLC. What's the best first step?
A: Before attempting large-scale purification, the first step is to assess the stability of your desired complex under potential purification conditions. Many organometallic complexes can be sensitive to the stationary phases used in chromatography.[3] A simple 2D TLC stability test is a highly effective, small-scale experiment to check for degradation.[4] If the complex is stable, chromatography is a viable option. If it degrades, recrystallization or solvent washing should be your primary focus.[3][5]
Q2: Is column chromatography a good choice for purifying EBTB metal complexes?
A: It can be, but with important caveats. The suitability depends on the complex's stability and polarity.[4]
-
Stability: Standard silica gel has acidic surface sites that can cause the hydrolysis or degradation of sensitive complexes, such as those with imine bonds.[3] Using a more inert stationary phase like neutral alumina or deactivated silica can mitigate this. Alternatively, adding a small amount of a base like triethylamine (0.1–2.0%) to the mobile phase can neutralize these acidic sites.[6]
-
Polarity: Many metal complexes are highly polar and may not move from the baseline on a standard silica column. In these cases, reversed-phase chromatography (e.g., using a C18 column) with polar solvents is often more effective.[3][6]
Q3: My complex is an oil and won't solidify. How can I purify it?
A: "Oiling out" is a common problem, especially with impure compounds or when the melting point of the solid is lower than the temperature of the solution.[7] First, ensure your starting material is as pure as possible; even residual solvent from the reaction can prevent solidification. If it persists, chromatography is often the best approach to remove the impurities that are preventing crystallization. If chromatography is not an option, try redissolving the oil in a minimum amount of a "good" solvent and then adding a "poor" solvent dropwise until turbidity appears, then cool slowly. This liquid-liquid diffusion can sometimes induce crystallization.
Q4: How do I choose the right solvent system for crystallization?
A: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[8] The process is often empirical. Start by testing the solubility of a small amount of your complex in various common solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, THF, hexane). A good starting point for difficult compounds is a binary solvent system. Dissolve the complex in a small amount of a solvent in which it is highly soluble (the "soluble solvent"), then slowly add a solvent in which it is insoluble (the "anti-solvent") until the solution becomes slightly cloudy. Heating to clarify and then cooling slowly can yield high-quality crystals.[9] For EBTB metal salts, mixtures like methylene chloride/hexane or THF/hexane have proven successful.[9]
Part 2: Troubleshooting Guide: Column Chromatography
Even with a stable complex, chromatographic purification can present challenges. This guide addresses specific issues you may encounter.
Workflow for Column Chromatography of EBTB Complexes
Caption: Workflow for purifying EBTB metal complexes via column chromatography.
Common Chromatography Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots visible on TLC plate (UV lamp) | 1. Compound is not UV-active. 2. Sample is too dilute and concentration is below the detection limit. 3. Compound is volatile and has evaporated. | 1. Use a chemical stain (e.g., permanganate, iodine) to visualize the spots.[6] 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6] 3. This makes TLC visualization difficult; consider alternative analytical methods like LC-MS.[6] |
| Streaking or Tailing Peaks/Spots | 1. Sample is overloaded on the TLC plate or column. 2. Strong, irreversible interactions between the complex and the stationary phase (e.g., acidic silica). 3. The chosen eluent has poor solubility for the compound. | 1. Dilute the sample solution and load less material.[6] 2. Add a modifier to the mobile phase (e.g., 0.1-2.0% triethylamine for basic compounds, 0.1-2.0% acetic acid for acidic ones) or switch to a more inert stationary phase like neutral alumina.[6] 3. Adjust the mobile phase composition to increase solubility. |
| Compound stays at the baseline (Rf=0) | 1. The eluent is not polar enough to move the complex up the stationary phase. | 1. Increase the proportion of the polar solvent in your eluent system. For extremely polar complexes, consider switching to a reversed-phase system (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water).[6] |
| Compound runs with the solvent front (Rf=1) | 1. The eluent is too polar, causing the complex to have little to no interaction with the stationary phase. | 1. Decrease the proportion of the polar solvent or choose a less polar solvent altogether.[6] |
| "Ghost Peaks" in later fractions | 1. Contamination from a previous run or from the system itself (e.g., syringe, liner). 2. Sample "backflash" in the injector if using an automated system, where the sample vaporizes and expands outside the intended zone. | 1. Thoroughly clean the injector and replace the inlet liner. Bake out the column at a high temperature to remove contaminants.[10] 2. Optimize injection parameters: use smaller injection volumes and ensure the inlet temperature is hot enough to vaporize the sample rapidly but not so hot as to cause degradation.[10] |
Protocol: 2D TLC Stability Test
This protocol is essential to perform before committing your valuable compound to a preparative column.[4]
-
Spotting: On a square TLC plate, spot your compound in the bottom-left corner.
-
First Elution: Develop the plate in your chosen eluent system as normal.
-
Drying: Remove the plate and dry it thoroughly.
-
Rotation: Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now at the bottom.
-
Second Elution: Develop the plate again in the same eluent system.
-
Analysis: Visualize the plate.
-
Stable Compound: All spots will lie on the 45-degree diagonal.
-
Unstable Compound: New spots will appear off the diagonal, indicating degradation on the stationary phase.[4] If this occurs, column chromatography with that stationary phase/eluent combination is not advisable.
-
Part 3: Troubleshooting Guide: Crystallization
Crystallization is often the preferred method for obtaining analytically pure EBTB metal complexes.[5] However, it is as much an art as a science.
Troubleshooting Flowchart for Crystallization
Caption: A troubleshooting decision tree for the crystallization of EBTB metal complexes.
Common Crystallization Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form after cooling. | 1. Solution is not supersaturated (too much solvent was used). 2. High purity of the compound can sometimes inhibit nucleation. 3. The energy barrier for nucleation has not been overcome. | 1. Slowly evaporate some of the solvent to increase the concentration and try cooling again.[7] 2. Add a single, perfect "seed" crystal of the compound to the solution to initiate growth. 3. Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide a surface for nucleation.[7] |
| Compound "oils out" instead of crystallizing. | 1. The melting point of your compound (or its impurities) is lower than the boiling point of the solvent. The compound is coming out of solution as a liquid.[7] 2. The solution is cooling too rapidly. | 1. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[7] 2. Insulate the flask (e.g., in a dewar or a beaker of warm water) to slow the rate of cooling significantly. 3. Consider a different solvent system with a lower boiling point. |
| A fine powder or microcrystals form. | 1. The solution is too supersaturated, leading to rapid, uncontrolled precipitation rather than slow crystal growth. 2. The solution was cooled too quickly. | 1. Repeat the crystallization using more solvent to create a less saturated solution at the boiling point.[7] 2. Ensure a very slow cooling process. Do not place the hot flask directly into an ice bath. Let it cool to room temperature first, then move it to a refrigerator, and finally to a freezer if necessary. |
| Poor yield. | 1. Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor. 2. The crystals were washed with a solvent in which they are too soluble. | 1. Concentrate the mother liquor (filtrate) and cool it again to obtain a second crop of crystals.[7] 2. Always wash the collected crystals with a minimal amount of ice-cold crystallization solvent to minimize dissolution. |
| Crystals are not single (intergrown, feathers, etc.). | 1. This often results from rapid crystallization or insufficient purity. 2. The solution was disturbed during the growth phase. | 1. Re-crystallize from a slightly more dilute solution with slower cooling. Ensure the starting material is as pure as possible.[9] 2. Place the crystallization flask in a location where it will not be bumped or moved.[9] A good crystal should be transparent with smooth, regular faces. |
References
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
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TROUBLESHOOTING GUIDE. Restek. Available at: [Link]
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Advice for Crystallization. Universität Potsdam. Available at: [Link]
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Klosin, J. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
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Various Authors. (2016). Can we do column chromatography for the purification of metal complexs ?. ResearchGate. Available at: [Link]
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Troubleshooting Guide. Phenomenex. Available at: [Link]
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Various Authors. (2013). crystallization of organic vs organometallic compounds. Reddit. Available at: [Link]
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Various Authors. (2020). How to Purify Organometallic Complexes ?. ResearchGate. Available at: [Link]
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PURIFICATION OF METALS. Hooghly Women's College. Available at: [Link]
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Sumithra Devi, M., & Kumar, M. (2025). Design, Synthesis, and Evaluation of Erlotinib–Metal Complexes for Enhanced Anticancer Efficacy. International Journal of Drug Delivery Technology. Available at: [Link]
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Purification of Metals, Chemistry tutorial. Tutorsglobe.com. Available at: [Link]
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Zhang, Y., et al. (2024). Metal complexes bearing EGFR-inhibiting ligands as promising anticancer agents. Medicinal Research Reviews. Available at: [Link]
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Pre-purification system allows heightened purity of a metal binding compound. (2015). SciTechDaily. Available at: [Link]
-
Platinum purification issues. (2021). Gold Refining & Metal Extraction Forum. Available at: [Link]
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Various Authors. (2016). Can we do column chromatography for the purification of metal complexs?. Chemistry Stack Exchange. Available at: [Link]
-
Roskoski, R. Jr. (2014). The ErbB/HER protein-tyrosine kinases: Structures and small molecule inhibitors. Pharmacological Research. Available at: [Link]
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Next generation purification method for achieving low trace metals in ultra-high purity chemicals. 3M. Available at: [Link]
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ENGINEERING CHEMISTRY LECTURE NOTES. Available at: [Link]
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Rowinsky, E. K. (2004). The erbB family: targets for therapeutic development against cancer and therapeutic strategies using monoclonal antibodies and tyrosine kinase inhibitors. Annual Review of Medicine. Available at: [Link]
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Prediction of Binding Affinity for ErbB Inhibitors Using Deep Neural Network Model with Morgan Fingerprints as Features. (2025). arXiv. Available at: [Link]
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Technical Support Center: Synthesis of Ethylenediamine-N,N'-bis-acetoacetamide
Welcome to the technical support center for the synthesis of Ethylenediamine-N,N'-bis-acetoacetamide (CAS 1471-94-9). This guide is designed for researchers, chemists, and professionals in drug development and material science. Here, we delve into the practical challenges of synthesizing this versatile chelating agent, offering scientifically-grounded solutions to improve yield, purity, and experimental success.
Ethylenediamine-N,N'-bis-acetoacetamide is a significant intermediate in organic synthesis, primarily known for its ability to form stable complexes with various metal ions.[1] Its synthesis is typically achieved through the condensation reaction between ethylenediamine and an acetoacetylating agent, most commonly ethyl acetoacetate. While seemingly straightforward, this reaction presents several challenges that can impact yield and purity. This guide provides a structured approach to troubleshooting and optimization.
Core Principles & Reaction Mechanism
The synthesis is a nucleophilic acyl substitution reaction. The primary amine groups of ethylenediamine act as nucleophiles, attacking the carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of ethanol. The reaction proceeds in two steps, with the mono-substituted product forming first, followed by the second substitution to yield the desired N,N'-bis-substituted product.
A key characteristic of the product is its existence in tautomeric forms, primarily the ketimine and the more stable intramolecularly hydrogen-bonded enamine form.[2] This enamine tautomer is stabilized by conjugation and hydrogen bonding, which is a driving force for the reaction.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Question: My yield of Ethylenediamine-N,N'-bis-acetoacetamide is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yield is the most common issue and can be attributed to several factors. Let's break down the potential causes and solutions.
-
Incomplete Reaction:
-
Cause: The reaction may not have reached completion due to insufficient time or non-optimal temperature. While the condensation can occur smoothly at moderate temperatures (e.g., 60°C in ethanol), kinetics can be slow.[2]
-
Solution:
-
Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed. For ketimine formations, reaction times of 24 hours or more may be necessary.[3]
-
Optimize Temperature: Gently heating the reaction mixture, for example, to reflux in a solvent like ethanol or toluene, can significantly increase the reaction rate.[4] However, excessively high temperatures can promote side reactions.[5]
-
-
-
Reaction Reversibility & Byproduct Inhibition:
-
Cause: The condensation reaction produces ethanol (or water if starting from acetoacetic acid). As a reversible equilibrium reaction, the presence of these byproducts can drive the reaction backward, reducing the yield.[6]
-
Solution: Actively Remove Byproducts.
-
Azeotropic Distillation: If using a solvent like toluene, employ a Dean-Stark apparatus to remove the ethanol/water azeotrope as it forms.[6]
-
Dehydrating Agents: Add molecular sieves (e.g., 3Å or 4Å) directly to the reaction mixture to sequester water.[3][6]
-
Vacuum: For solvent-free "melt" conditions, heating under a light vacuum can help distill off volatile byproducts.[3]
-
-
-
Purity of Reagents:
-
Cause: Ethylenediamine is hygroscopic and readily absorbs atmospheric water and carbon dioxide.[7] Water in the starting material can inhibit the reaction.
-
Solution: Purify Your Reagents.
-
Ethylenediamine Purification: Dry ethylenediamine over KOH pellets or CaO, followed by distillation from sodium metal under a nitrogen atmosphere.[7] Storing purified ethylenediamine over molecular sieves and under inert gas is crucial.[7]
-
Ethyl Acetoacetate Purity: Use freshly distilled ethyl acetoacetate to remove any acetic acid or water impurities.
-
-
-
Sub-optimal Stoichiometry:
-
Cause: An incorrect molar ratio of reactants can lead to the formation of mono-substituted byproducts or leave starting material unreacted. The ideal ratio is 1 mole of ethylenediamine to 2 moles of ethyl acetoacetate.
-
Solution: Carefully measure your reactants. Using a slight excess (e.g., 2.1 equivalents) of ethyl acetoacetate can help drive the reaction to completion and ensure all the diamine is consumed.[8]
-
Question: My final product is an off-color oil or gum instead of a white/pale yellow solid. How can I purify it?
Answer: The formation of a non-crystalline product indicates the presence of impurities. These can include unreacted starting materials, the mono-acylated intermediate, or polymeric byproducts from side reactions.
-
Identify Potential Impurities:
-
Unreacted ethyl acetoacetate or ethylenediamine.
-
N-(2-aminoethyl)-acetoacetamide (the mono-substituted intermediate).
-
Byproducts from high-temperature degradation.[5]
-
-
Purification Protocol: Recrystallization
-
Recrystallization is the most effective method for purifying the solid product.
-
Solvent Selection: Ethanol is a commonly reported and effective solvent for recrystallization.[9] Other potential solvent systems include ethanol/water or ethyl acetate/hexane mixtures.[4]
-
Step-by-Step Protocol:
-
Dissolve the crude product in a minimum amount of hot solvent (e.g., boiling ethanol).
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter the mixture to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
-
-
Alternative: Column Chromatography
-
If recrystallization fails, silica gel column chromatography can be used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point.[5] Due to the amine-like nature of the product, "tailing" on the silica gel can be an issue. To mitigate this, add a small amount (0.5-1%) of triethylamine to the eluent.[5]
-
Frequently Asked Questions (FAQs)
Q1: Is a catalyst necessary for this synthesis? While the reaction can proceed without a catalyst, particularly with heating, mild acid catalysis can accelerate the initial condensation step.[6] A few drops of glacial acetic acid are often used.[10][11] However, strong acids should be avoided as they can fully protonate the ethylenediamine, rendering it non-nucleophilic.[6]
Q2: What is the best solvent for the reaction? Ethanol is a common choice as it readily dissolves the reactants and the reaction can be run at reflux.[2] Toluene is another excellent option, especially when used with a Dean-Stark apparatus to remove byproducts.[3] Solvent-free ("neat") reactions are also possible by heating a mixture of the reactants, which can be an environmentally friendly option.[8]
Q3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the best method. Use silica gel plates and a mobile phase such as 50-70% ethyl acetate in hexanes. Visualize the spots using a UV lamp (if your compounds are UV-active) and/or by staining with potassium permanganate or iodine. The reaction is complete when the spot corresponding to ethylenediamine has disappeared. Be aware that some Schiff bases can be unstable and hydrolyze on the silica plate, potentially giving a false impression of unreacted starting material.[12]
Q4: How do I confirm the identity and purity of my final product? The following analytical techniques are recommended:
-
Melting Point: The pure compound has a reported melting point of 149-151°C.[1] A sharp melting point within this range is a good indicator of purity.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks: an N-H stretch around 3344 cm⁻¹, a C=O stretch (H-bonded) around 1688 cm⁻¹, and a C=C stretch (conjugated) around 1602 cm⁻¹. The absence of a C=N absorption confirms the enamine tautomer is dominant.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the vinyl proton and the intramolecularly hydrogen-bonded N-H proton at a very low field.[2]
Q5: What are the key safety precautions for this synthesis?
-
Work in a well-ventilated fume hood.
-
Ethylenediamine is corrosive and a respiratory irritant; always wear gloves, safety glasses, and a lab coat.[1]
-
Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS).
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Optimization
| Parameter | Recommended Condition | Rationale & Citation |
| Reactant Ratio | 1:2.1 (Ethylenediamine : Ethyl Acetoacetate) | A slight excess of the acetoacetate drives the reaction to completion.[8] |
| Solvent | Ethanol or Toluene | Ethanol is a good solvent for reactants; Toluene allows for azeotropic removal of byproducts.[2][3] |
| Temperature | 60°C to Reflux | Increases reaction rate. Condensation in ethanol occurs smoothly at 60°C.[2] |
| Catalyst | None or catalytic glacial acetic acid | The reaction can proceed thermally, but mild acid can catalyze the condensation.[6][11] |
| Reaction Time | 4 - 24 hours (TLC monitored) | Reaction kinetics can vary; monitor until starting materials are consumed.[3] |
| Workup | Cooling/precipitation followed by filtration | The product is typically a solid at room temperature and can be isolated by filtration. |
| Purification | Recrystallization from Ethanol | Effective method for removing common impurities to obtain a pure, crystalline solid.[9] |
Protocol 1: Synthesis of Ethylenediamine-N,N'-bis-acetoacetamide
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (2.1 eq.).
-
Begin stirring and add purified ethylenediamine (1.0 eq.) dropwise to the flask. The addition may be exothermic.
-
Add ethanol as a solvent until the reactants are fully dissolved.
-
Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using TLC (e.g., 7:3 Ethyl Acetate:Hexane).[6]
-
Once the reaction is complete (disappearance of ethylenediamine), turn off the heat and allow the mixture to cool slowly to room temperature.
-
The product should precipitate as a white or pale-yellow solid. Cool the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to yield crude Ethylenediamine-N,N'-bis-acetoacetamide. Proceed to purification.
Visualizations
Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis and purification of the target compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for diagnosing and resolving common causes of low product yield.
References
-
Cromwell, N. H., & Cook, K. E. (1965). The Reaction of Ethylenediamine with /3-Oxo-esters. Evidence for Ketimine-Enamine Tautomerism. Journal of the Chemical Society, 409. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1471-94-9, ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Ethylenediamine. Retrieved from [Link]
-
Molbase. (n.d.). ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE | CAS No.1471-94-9 Synthetic Routes. Retrieved from [Link]
-
Reddit. (2022). Synthesis of Schiff base. Retrieved from [Link]
-
ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? Retrieved from [Link]
-
Sexton, W. A. (1942). The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of the Chemical Society, 303. Retrieved from [Link]
- Google Patents. (2021). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
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Organic Syntheses. (n.d.). Submitted by L.F. Tietze, G. v. Kiedrowski, K.-G. Fahlbusch, and E. Voss. Retrieved from [Link]
-
ResearchGate. (2015). How do I increase Schiff's base yield? Retrieved from [Link]
-
NIH. (2022). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. PMC. Retrieved from [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction? Retrieved from [Link]
- Google Patents. (1981). EP0042096A1 - Process for the preparation of N,N'-diacetylethylene diamine.
- Google Patents. (2012). CN102816071B - Synthesis method of N-ethyl ethylene diamine.
- Google Patents. (1998). US5731468A - Preparation of disodium ethylenediamine-N,N'-disuccinate.
-
ResearchGate. (2013). Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Bis(chloroacetyl)ethylenediamine. Retrieved from [Link]
-
ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethylenediamine-N, N'-bis(acetoacetamide), min 99%, 1 gram. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, designing, characterization and anti-microbial studies of N, N'- Bis (2 hydroxyacetophenone) Ethylenediamine metal (II) complexes. Retrieved from [Link]
-
IRIS. (n.d.). La chimica nord-orientale L'impresa, il lavoro e la politica. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Biological Evaluation of New N,N′-Bis(1-substituted-ethylidene)-ethane1,2-diamine and Their Acetyl and Trifluoroacetyl Derivatives as Cytotoxic and Antimicrobial Agents. Retrieved from [Link]
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Addressing solubility issues of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] in experiments
Welcome to the technical support center for Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on resolving solubility issues.
Introduction: Understanding the Solubility Challenge
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also known as N,N'-Ethylenebis(3-oxobutanamide) or Ethylenediamine-N,N′-bis(acetoacetamide), is a versatile compound with applications as a chelating agent and a building block in organic synthesis.[1] Its molecular structure, characterized by two amide and two ketone functional groups, allows for strong intermolecular hydrogen bonding. This robust network of hydrogen bonds contributes to its relatively high melting point of 149-151°C and is the primary reason for its limited solubility in many common laboratory solvents.[1]
The dual amide linkages create a stable, crystalline lattice that requires significant energy to disrupt. While the polar nature of the amide and ketone groups suggests an affinity for polar solvents, the strong self-association of the molecules often outweighs the potential for favorable interactions with solvent molecules, leading to poor dissolution.[2][3]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide provides a systematic approach to dissolving Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], starting with safer, more common solvents and progressing to more aggressive systems.
Initial Solvent Selection
The choice of solvent is critical. Based on the structure of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] and the known solubility of related compounds like acetoacetamide (which is soluble in water, ethanol, and ether), a range of solvents with varying polarities should be considered.[4][5][6]
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Expected Solubility at Room Temperature | Rationale & Key Considerations |
| Protic Solvents | Deionized Water, Ethanol | Very Low to Insoluble | The presence of multiple hydrogen bond donor and acceptor sites in the molecule leads to strong crystal lattice energy, which may not be overcome by these solvents at ambient temperature. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Low to Moderate | These solvents are strong hydrogen bond acceptors and can effectively solvate the amide protons, disrupting the intermolecular hydrogen bonds of the solute. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Very Low | These are less polar and are unlikely to be effective unless derivatization of the compound is the goal. |
Experimental Protocol for Dissolution
This protocol is designed to be a self-validating system. At each stage, visual inspection for undissolved solids is the primary check. For quantitative analysis, techniques like UV-Vis spectroscopy (if a chromophore is present) or HPLC can be used to determine the concentration of the dissolved compound.
Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. When heating organic solvents, ensure there are no nearby ignition sources and use a properly calibrated heating mantle or hot plate.[7][8][9]
Step 1: Room Temperature Dissolution Attempt
-
Weigh out a small, precise amount of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
-
Add a measured volume of the chosen solvent (start with a low concentration, e.g., 1 mg/mL).
-
Stir vigorously using a magnetic stirrer for at least 30 minutes at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, you can attempt to prepare a more concentrated solution. If not, proceed to the next step.
Step 2: Gentle Heating
-
Using a water bath or a heating mantle with a stirrer, gently warm the suspension to 40-50°C. Caution: When heating flammable organic solvents, take extreme care to avoid ignition.
-
Maintain the temperature and continue stirring for 30-60 minutes.
-
Allow the solution to cool to room temperature and observe for any precipitation. If the compound remains in solution, it indicates that heating aided dissolution.
Step 3: Increased Temperature & Sonication
-
If the compound is still not fully dissolved, gradually increase the temperature. Be mindful of the solvent's boiling point and the compound's thermal stability. Studies on similar bis-amides show thermal decomposition beginning at temperatures above 300°C, but it is prudent to stay well below this.[10]
-
Concurrent with heating, you can use a bath sonicator to provide additional energy to break up the solid particles and enhance dissolution.
-
After a period of heating and sonication, cool the solution to room temperature and check for stability.
Step 4: Solvent Mixtures
-
If a single solvent system is ineffective, a co-solvent approach can be beneficial. For example, a small amount of DMSO or DMF can be added to a less effective solvent like ethanol to increase its solvating power.
-
Experiment with different ratios of the co-solvents.
Diagram 1: Experimental Workflow for Solubilization
Caption: A step-by-step workflow for dissolving Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
Frequently Asked Questions (FAQs)
Q1: Why is Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] so difficult to dissolve?
A1: The primary reason is the strong intermolecular hydrogen bonding between the two amide groups in the molecule. These bonds create a very stable crystal lattice that requires a significant amount of energy to break. Solvents must be able to effectively compete for these hydrogen bonding sites to dissolve the compound.
Q2: I need to use an aqueous buffer for my experiment. How can I prepare a stock solution?
A2: Given the very low aqueous solubility, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF. This stock solution can then be added dropwise to your aqueous buffer with vigorous stirring. Be aware that adding too much of the organic stock solution may cause the compound to precipitate. It is crucial to determine the maximum tolerable concentration of the organic solvent in your experimental system.
Q3: Can I heat the compound in DMSO? Are there any safety concerns?
A3: Yes, you can heat Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] in DMSO to aid dissolution. However, always do so in a well-ventilated fume hood. DMSO is combustible, and its vapors can be harmful if inhaled. Use a heating mantle with a temperature controller and avoid open flames.
Q4: Will changing the pH of the solution help with solubility?
A4: The amide groups in Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] are generally neutral and do not readily ionize. Therefore, changing the pH of the solution is unlikely to have a significant impact on its solubility.
Q5: Are there any alternative compounds with better solubility?
A5: If solubility remains a major obstacle, you might consider synthesizing derivatives of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]. Introducing bulky groups or longer alkyl chains could disrupt the crystal packing and improve solubility. However, any modification to the chemical structure will also potentially alter its chemical and biological properties.
Diagram 2: Decision Tree for Solvent Selection
Caption: A decision-making guide for selecting an appropriate solvent system.
References
-
PubChem. (n.d.). Acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Acetoacetamide|5977-14-0. Retrieved from [Link]
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ChemBK. (n.d.). Acetoacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of CO2 and CH4 in Protic Amidium Bis(trifluoromethanesulfonyl)amide Ionic Liquids at 313.15 K. Retrieved from [Link]
-
Precautions for Handling Organic Solvent. (n.d.). Retrieved from [Link]
-
International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]
-
ResearchGate. (n.d.). Research on thermal decomposition kinetics of N,N'-ethylenebis (stearamide). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]
-
Scribd. (n.d.). 11 - Precautions For Handling Organic Solvent. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Interactions in bisamide ionic liquids—insights from a Hirshfeld surface analysis of their crystalline states. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Molecular Arrangement and Thermal Properties of Bisamide Organogelators in the Solid State. Retrieved from [Link]
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ACS Publications. (2022). Molecular Arrangement and Thermal Properties of Bisamide Organogelators in the Solid State. Langmuir. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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LookChem. (n.d.). Cas 1471-94-9,ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. Retrieved from [Link]
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Technical Support Center: Troubleshooting Incomplete Crosslinking of Epoxy Resins with Ethynyl-Terminated Benzoxazine (EBTB)
Welcome to the technical support center for advanced thermosetting polymer systems. This guide is designed for researchers, scientists, and professionals encountering challenges with the EBTB/epoxy co-curing system. Ethynyl-terminated benzoxazine (EBTB), when combined with epoxy resins, creates a high-performance polymer network with exceptional thermal stability. However, the complexity of its multi-stage curing mechanism can present challenges. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you achieve a complete and robust crosslinking of your materials.
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during the curing process. Each answer delves into the underlying chemical principles and provides a logical path to a solution.
Q1: Why is my cured EBTB/epoxy resin still soft, tacky, or leaving residue after the curing cycle?
A1: A soft or tacky surface is the most direct indicator of an incomplete chemical reaction. In an EBTB/epoxy system, this points to the presence of unreacted monomers or oligomers. The root cause typically falls into one of four categories: an inadequate cure profile, incorrect stoichiometry, poor mixing, or environmental contamination.
Causality and Actionable Solutions:
-
Inadequate Cure Profile: This is the most common culprit. The EBTB/epoxy system undergoes multiple, distinct crosslinking reactions, each with a different activation temperature. A single-temperature cure is often insufficient.
-
Benzoxazine Ring-Opening: The oxazine rings in EBTB must first open to form a phenolic network. This reaction typically begins around 180-220°C.[1][2]
-
Epoxy Co-reaction: The newly formed phenolic hydroxyls then react with the epoxy oxirane rings. This reaction can proceed concurrently with the benzoxazine polymerization.[3][4]
-
Ethynyl Polymerization: The terminal acetylene groups on the EBTB molecule undergo a high-temperature addition polymerization, which significantly increases crosslink density and thermal stability. This reaction requires temperatures often exceeding 220-250°C to proceed to completion.[5][6]
-
Troubleshooting Step: Implement a multi-step, post-curing schedule. Curing at a lower temperature may only complete the initial reactions, leaving the potent ethynyl groups unreacted. A higher temperature hold is critical for driving the reaction to completion and achieving full material properties.[7][8]
-
-
Incorrect Stoichiometric Ratio: The reaction between the phenolic hydroxyls (from the opened benzoxazine rings) and the epoxy groups requires a specific ratio. A significant excess of either component will result in unreacted functional groups, plasticizing the network and reducing performance.[3][9]
-
Troubleshooting Step: Recalculate the required amounts based on the Epoxy Equivalent Weight (EEW) of your epoxy resin and the equivalent weight of the EBTB. Ensure your measurements are precise.
-
-
Improper Mixing: The EBTB and epoxy resin must be homogeneously mixed to ensure that the reactive groups are in close proximity. Inadequate mixing leads to resin-rich and hardener-rich regions, resulting in localized soft or uncured spots.[9]
-
Troubleshooting Step: Follow a disciplined mixing protocol. Scrape the sides and bottom of the mixing vessel thoroughly to incorporate all material. For high-viscosity systems, consider a dual-asymmetric centrifugal mixer.
-
-
Moisture Contamination: Water absorbed from the atmosphere can interfere with the curing chemistry and plasticize the final polymer, reducing its glass transition temperature (Tg).[10][11][12] While benzoxazine systems have relatively good moisture resistance, contamination of the initial resins can be problematic.[13]
-
Troubleshooting Step: Store resins and curing agents in sealed containers with desiccant. If contamination is suspected, degas the mixed resin under vacuum before curing to remove volatile moisture.
-
Q2: My final part has a low Glass Transition Temperature (Tg) and poor mechanical performance. What went wrong?
A2: The Glass Transition Temperature (Tg) is a direct measure of the crosslink density and rigidity of the polymer network.[14] A low Tg in an EBTB/epoxy system strongly suggests that the network has not formed completely, specifically that the high-temperature crosslinking reactions of the ethynyl groups have not occurred. These reactions create a highly rigid aromatic network that is essential for achieving the material's characteristic high Tg and superior thermomechanical properties.
Diagnostic Protocol: Determining Degree of Cure via DSC
Differential Scanning Calorimetry (DSC) is the primary technique for investigating cure behavior.[15][16] It measures the heat flow from a sample as a function of temperature. The curing of thermosets is an exothermic process, which appears as a peak on the DSC thermogram.[14] By analyzing this data, you can determine the extent of the reaction.
Experimental Protocol:
-
Determine Total Heat of Reaction (ΔH_total):
-
Prepare a small, uncured sample (5-10 mg) of the thoroughly mixed EBTB/epoxy system in a hermetically sealed DSC pan.
-
Run the sample in the DSC from room temperature to ~350°C at a heating rate of 10°C/min.
-
Integrate the area under the entire exothermic curve. This value represents the total heat evolved for a complete cure (ΔH_total).
-
-
Measure Residual Heat of Reaction (ΔH_residual):
-
Take a sample from your incompletely cured part that exhibited the low Tg.
-
Prepare a DSC sample (5-10 mg) in the same manner.
-
Run the exact same DSC temperature program as in Step 1.
-
Integrate the area under any residual exothermic peaks. This value is the ΔH_residual.
-
-
Calculate the Degree of Cure (%Cure):
-
The degree of cure can be calculated using the following equation: %Cure = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
-
A %Cure value significantly below 95% confirms an incomplete reaction. The temperature at which the residual exotherm occurs will indicate which part of the reaction was missed. A high-temperature residual peak (e.g., >220°C) is a clear sign of incomplete ethynyl polymerization.
Section 2: Frequently Asked Questions (FAQs)
Q3: What is the fundamental curing mechanism of an EBTB/epoxy system?
A3: The curing process is a complex, multi-stage reaction involving at least three distinct polymerization pathways that ultimately form a single, interpenetrating polymer network (IPN).
-
Benzoxazine Homopolymerization: Upon heating (typically >180°C), the oxazine ring of the EBTB monomer undergoes a thermally induced ring-opening polymerization (ROP). This reaction forms a highly crosslinked polybenzoxazine network characterized by stable phenolic structures and mannich bridges.[1][2]
-
Epoxy-Phenolic Co-polymerization: A key feature of the benzoxazine ROP is the creation of phenolic hydroxyl (-OH) groups. These hydroxyl groups are highly reactive toward the oxirane rings of the epoxy resin.[3][4] This reaction forms strong ether linkages, effectively stitching the epoxy component into the polybenzoxazine network.
-
Ethynyl Homopolymerization: At higher temperatures (typically >220°C), the terminal ethynyl (acetylene) groups on the EBTB molecule undergo a complex addition polymerization. This creates a network of highly rigid, conjugated aromatic structures, which dramatically increases the crosslink density, Tg, and thermal stability of the final material.[5][6]
Q4: How do I determine the correct stoichiometric ratio of EBTB to epoxy resin?
A4: The primary stoichiometric consideration is the reaction between the phenolic hydroxyls generated by the benzoxazine ring-opening and the epoxy groups. The ethynyl groups react via their own separate homopolymerization and do not need a co-reactant. Therefore, the goal is to balance the number of epoxy groups with the number of phenolic groups that will be formed.
Since each benzoxazine ring-opening event produces one phenolic hydroxyl group, the phenolic equivalent weight of the EBTB is its molecular weight divided by the number of benzoxazine rings per molecule.
Calculation Example:
-
Assume:
-
Epoxy Resin: A standard DGEBA resin with an Epoxy Equivalent Weight (EEW) of 180 g/eq .
-
EBTB Curing Agent: A difunctional EBTB (containing two benzoxazine rings) with a Molecular Weight (MW) of 450 g/mol .
-
-
Step 1: Calculate the Phenolic Equivalent Weight of EBTB.
-
Phenolic Equivalent Weight = MW / (Number of Bz rings) = 450 g/mol / 2 eq/mol = 225 g/eq .
-
-
Step 2: Determine the Weight Ratio.
-
The ideal ratio is 1 equivalent of epoxy to 1 equivalent of phenolic hydroxyl.
-
Therefore, you need 180 parts by weight of the epoxy resin for every 225 parts by weight of the EBTB curing agent.
-
Ratio (Epoxy:EBTB) = 180 : 225 , which simplifies to 1 : 1.25 .
-
This calculation provides a robust starting point. Empirical optimization via a Design of Experiments (DOE) approach, analyzing properties like Tg and mechanical strength, is recommended for fine-tuning the ratio for a specific application.
Q5: What analytical techniques are best for validating the cure state of my EBTB/epoxy polymer?
A5: A multi-technique approach provides the most comprehensive understanding of the cure state and final properties of your material.
| Technique | What it Measures | Primary Use Case & Insights |
| Differential Scanning Calorimetry (DSC) | Glass Transition (Tg), Residual Cure Enthalpy (ΔH)[14][15][17] | Quantitative Cure Analysis. The gold standard for determining the degree of cure. A sharp, high Tg and the absence of a residual exothermic peak indicate a complete cure. |
| Dynamic Mechanical Analysis (DMA) | Storage Modulus (E'), Loss Modulus (E''), Tan Delta (δ)[10][15] | Thermomechanical Property Validation. Provides the most accurate Tg measurement (often from the peak of tan δ) and gives insight into crosslink density via the storage modulus in the rubbery plateau region. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of characteristic chemical bonds[5][15] | Reaction Monitoring. Allows for tracking the consumption of specific functional groups, such as the oxazine ring (~930 cm⁻¹), epoxy ring (~915 cm⁻¹), and ethynyl group (~2100 cm⁻¹), confirming that each reaction stage has occurred. |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature | Thermal Stability Assessment. Determines the onset of thermal degradation. A fully cured EBTB/epoxy system should exhibit very high thermal stability, often with a degradation onset >350-400°C. |
| Solvent Swell Test | Mass uptake of a solvent (e.g., acetone) | Qualitative Crosslink Density Check. A simple, rapid test. A well-cured, densely crosslinked polymer will absorb very little solvent and show minimal swelling, whereas an under-cured material will swell significantly.[15] |
References
-
ResearchGate. (2025). Degree of Cure Definition for an Epoxy Resin Based on Thermal Diffusivity Measurements. Available at: [Link]
-
ResearchGate. (2014). EFFECT OF MOISTURE ON THE MECHANICAL PROPERTIES OF COMPOSITE LAMINATES MANUFACTURED USING BENZOXAZINE RESIN SYSTEMS FOR AEROSPAC. Available at: [Link]
-
Morressier. (2019). Moisture adsorption of the benzoxazine-based thermoset matrix for advanced composite applications. Available at: [Link]
-
ResearchGate. (2014). effect of moisture on the mechanical properties of composite laminates manufactured using benzoxazine resin systems for aerospace applications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of Different Cure Monitoring Techniques. Available at: [Link]
-
MDPI. (n.d.). Study of the Degree of Cure through Thermal Analysis and Raman Spectroscopy in Composite-Forming Processes. Available at: [Link]
-
Thermal Support. (n.d.). Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software. Available at: [Link]
-
OSTI.GOV. (n.d.). Highly Thermally Stable Copolymers of Epoxy and Trifunctional Polybenzoxazine. Available at: [Link]
-
ResearchGate. (n.d.). Evolution of moisture content in epoxy and benzoxazine resin blocks with aging duration at 50 °C. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanical properties and curing kinetics of bio-based benzoxazine–epoxy copolymer for dental fiber post. Available at: [Link]
-
ResearchGate. (2025). Gelling and curing behaviors of benzoxazine/epoxy formulations containing 4,4′-thiodiphenol accelerator. Available at: [Link]
-
ResearchGate. (2025). Curing kinetics of Benzoxazine–epoxy copolymer investigated by non-isothermal differential scanning calorimetry. Available at: [Link]
-
ResearchGate. (n.d.). Reaction scheme of benzoxazines with epoxy resins. Available at: [Link]
-
Resiners. (2025). Epoxy Cure Time: What You Need To Know for Perfect Results. Available at: [Link]
-
ThreeBond Group. (n.d.). Curing Agents for Epoxy Resin. Available at: [Link]
-
MDPI. (n.d.). Impact of Curing Time and Temperature on Bond Performance of Epoxy Resin Adhesives for Steel Bridge Decks. Available at: [Link]
-
Wessex Resins & Adhesives. (n.d.). Understanding Cure Times. Available at: [Link]
-
MDPI. (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. Available at: [Link]
-
MDPI. (2021). Benzoxazine Copolymers with Mono- and Difunctional Epoxy Active Diluents with Enhanced Tackiness and Reduced Viscosity. Available at: [Link]
-
ResearchGate. (2025). Preparation and properties of acetylene-terminated benzoxazine/epoxy copolymers. Available at: [Link]
-
Epoxy Technology. (n.d.). Cure Matters. Available at: [Link]
-
Resin Obsession. (2023). The Only Epoxy Resin Troubleshooting Tips You Need. Available at: [Link]
-
Powerblanket. (2022). Resin Curing Temperature: What You Need to Know. Available at: [Link]
-
ResearchGate. (n.d.). Curing mechanism of epoxy resin. Available at: [Link]
-
MDPI. (2023). High-Thermal Stable Epoxy Resin through Blending Nanoarchitectonics with Double-Decker-Shaped Polyhedral Silsesquioxane-Functionalized Benzoxazine Derivatives. Available at: [Link]
-
ResearchGate. (2025). Benzoxazine-epoxy copolymers: effect of molecular weight and crosslinking on thermal and viscoelastic properties. Available at: [Link]
-
KAUST Repository. (2025). The epoxy resin system: function and role of curing agents. Available at: [Link]
-
Polymer Innovation Blog. (2014). Thermoset Cure Chemistry Part 3: Epoxy Curing Agents. Available at: [Link]
-
YouTube. (2024). Anhydrides Curing Agents - Session 28. Available at: [Link]
-
Semantic Scholar. (2005). Benzoxazine–epoxy copolymers: effect of molecular weight and crosslinking on thermal and viscoelastic properties. Available at: [Link]
-
OhioLINK Electronic Theses and Dissertations Center. (2009). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZOXAZINE-BASED POLYMERS. Available at: [Link]
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- 3. osti.gov [osti.gov]
- 4. A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability [mdpi.com]
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- 17. mdpi.com [mdpi.com]
Technical Support Center: Interference in Metal Analysis using Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], commonly known in the scientific literature as N,N'-ethylenebis(acetylacetoneimine) or H₂acacen, for metal analysis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common challenges and ensure the accuracy and reliability of your experimental results.
Introduction to Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] in Metal Analysis
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is a tetradentate Schiff base ligand renowned for its ability to form stable, colored complexes with a variety of transition metal ions.[1][2] This property makes it a valuable chromogenic reagent in spectrophotometric and colorimetric analyses, offering a straightforward and cost-effective method for quantifying metal ion concentrations.[3][4] The formation of these metal complexes is the cornerstone of its analytical application, but it can also be a source of interference when multiple metal ions are present in a sample.[5]
This guide will delve into the intricacies of these interferences, providing you with the scientific rationale behind troubleshooting steps and validated protocols to mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common queries regarding the use of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] in metal analysis.
Q1: What is the common name for Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] and why is it used in metal analysis?
A1: Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is most frequently referred to in scientific literature as N,N'-ethylenebis(acetylacetoneimine) or by the abbreviation H₂acacen .[6] It is a Schiff base ligand synthesized from the condensation of ethylenediamine and acetylacetone.[6] Its utility in metal analysis stems from its structure, which contains nitrogen and oxygen donor atoms that can coordinate with a metal ion to form a stable chelate complex.[1][7] These complexes often exhibit distinct colors, allowing for the quantification of the metal ion concentration using UV-Vis spectrophotometry.[8]
Q2: Which metal ions can I analyze using this reagent?
A2: H₂acacen is known to form stable complexes with a range of divalent and trivalent transition metal ions. It is most commonly employed for the determination of Copper(II) .[9][10] Additionally, it has been used or has the potential for use in the analysis of Nickel(II) , Cobalt(II) , Iron(III) , and Zinc(II) .[1][3][11] The selectivity for a particular metal ion is highly dependent on the experimental conditions, especially the pH of the solution.
Q3: I am seeing a color change in my sample even before adding my target analyte. What could be the cause?
A3: This premature color formation is a classic sign of interference from other metal ions present in your sample matrix. H₂acacen is not entirely specific to one metal ion, and other metals can also form colored complexes.[9] For example, if you are analyzing for Cu(II), the presence of Ni(II) or Co(II) could lead to a competing complex formation, resulting in an inaccurate reading. The stability of these complexes plays a crucial role; metals that form more stable complexes with H₂acacen at a given pH will react preferentially.
Q4: How does pH affect my analysis?
A4: The pH of the solution is a critical parameter that dictates the formation and stability of the metal-H₂acacen complex. The ligand itself can be protonated or deprotonated depending on the pH, which in turn affects its ability to bind to metal ions. For many analyses, a slightly acidic to neutral pH is optimal.[12] Adjusting the pH can be a powerful tool to enhance selectivity. For instance, by carefully controlling the pH, it is sometimes possible to selectively form a complex with the target metal ion while minimizing the formation of interfering complexes.
Q5: My calibration curve is not linear. What are the possible reasons?
A5: A non-linear calibration curve can arise from several factors:
-
High Analyte Concentration: At high concentrations, the solution's absorbance may exceed the linear range of the spectrophotometer (typically above 1.0-1.5 absorbance units). Diluting your samples to fall within the linear range is the recommended solution.
-
Interference: The presence of interfering ions can cause deviations from Beer-Lambert law.
-
Reagent Limitation: If the concentration of H₂acacen is insufficient relative to the metal ion concentration, not all metal ions will form the complex, leading to a plateau in the calibration curve.
-
Instrumental Issues: Ensure your spectrophotometer is properly warmed up and calibrated.[13][14][15]
Part 2: Troubleshooting Guide - Addressing Specific Interferences
This section provides a structured approach to identifying and mitigating common interferences encountered during metal analysis with Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
Issue 1: Inaccurate results due to the presence of interfering metal ions.
Causality: The primary cause of inaccurate results is the lack of complete selectivity of H₂acacen. Several metal ions can form complexes with the ligand, leading to spectral overlap and an overestimation of the target analyte's concentration. The extent of interference depends on the relative stability of the metal-ligand complexes and their molar absorptivities at the analytical wavelength.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for interference from other metal ions.
Step-by-Step Mitigation Protocols:
Protocol 1: pH Adjustment for Selective Complexation
-
Rationale: The formation of metal-H₂acacen complexes is highly pH-dependent. By adjusting the pH, you can exploit the differences in the stability of the complexes of the target analyte and interfering ions.
-
Procedure:
-
Prepare a series of solutions containing a known concentration of your target analyte and the suspected interfering ion.
-
Adjust the pH of each solution across a range (e.g., from pH 3 to 8) using appropriate buffer solutions (e.g., acetate or phosphate buffers).
-
Add the H₂acacen reagent to each solution and measure the absorbance at the analytical wavelength.
-
Plot the absorbance versus pH for both the analyte and the interferent.
-
Identify the pH range where the absorbance of the analyte complex is maximal while the absorbance of the interfering complex is minimal. This will be your optimal pH for the analysis.
-
Protocol 2: Application of Masking Agents
-
Rationale: A masking agent is a chemical that reacts with an interfering ion to form a stable, colorless complex, thus preventing it from reacting with H₂acacen.[8][16] The choice of masking agent is critical and depends on the specific interferent.
-
Procedure for Masking Iron(III):
-
To your sample solution, add a solution of a suitable masking agent for Fe(III), such as ascorbic acid or thioglycolic acid .[8] A typical starting concentration would be 2 mL of a 10% (w/v) ascorbic acid solution.[8]
-
Allow sufficient time for the masking reaction to complete (this may vary, but 5-10 minutes is a good starting point).
-
Proceed with the pH adjustment and addition of the H₂acacen reagent as per your standard protocol.
-
Ascorbic acid also has the added benefit of reducing Fe(III) to Fe(II), which may form a less stable or less intensely colored complex with H₂acacen under certain conditions.
-
-
Procedure for Masking with Cyanide (Use with Extreme Caution):
-
WARNING: Cyanide is highly toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood.
-
In some cases, potassium cyanide (KCN) can be an effective masking agent for ions like Ni(II), Co(II), and Zn(II).[17]
-
Add a small amount of KCN solution to the sample before the addition of H₂acacen. The cyanide ions will form stable, colorless cyano complexes with the interfering metals.
-
Quantitative Data on Interferences:
The tolerance limit of an interfering ion is the maximum concentration of that ion that causes an error of not more than a certain percentage (e.g., ±2%) in the determination of the target analyte. While specific tolerance limits for H₂acacen are not extensively tabulated across all potential analytes, the general order of stability for similar Schiff base complexes can provide guidance. For many Schiff bases, the stability of divalent metal complexes follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This suggests that in the analysis of a metal like zinc, interference from copper and nickel is highly probable.
| Interfering Ion | Potential Masking Agent | Reference for Masking Agent |
| Fe(III) | Ascorbic Acid, Thioglycolic Acid, Tiron | [8][16] |
| Al(III) | Triethanolamine, Fluoride | [16] |
| Ni(II), Co(II), Zn(II) | Cyanide (with extreme caution) | [17] |
| Mn(II) | Tartrate, Citrate |
Issue 2: Spectral Overlap from Multiple Colored Species
Causality: Even if both the analyte and an interferent form complexes with H₂acacen, their UV-Vis absorption spectra may overlap, making it difficult to isolate the absorbance of the target complex.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping spectral bands.
Step-by-Step Mitigation Protocols:
Protocol 3: Wavelength Selection
-
Rationale: The absorption spectra of different metal-H₂acacen complexes will have their maximum absorbance (λmax) at different wavelengths. By choosing a wavelength where the analyte complex absorbs strongly but the interfering complex absorbs weakly, the interference can be minimized.
-
Procedure:
-
Prepare separate solutions of the target analyte-H₂acacen complex and the interfering ion-H₂acacen complex.
-
Scan the UV-Vis spectrum (e.g., from 300 to 700 nm) for each solution to determine their respective λmax values.
-
Overlay the two spectra and identify a wavelength where the absorbance of the analyte is high and the absorbance of the interferent is low. This may not be the λmax of the analyte.
-
Construct your calibration curve and perform your sample analysis at this optimized wavelength.
-
Protocol 4: Derivative Spectrophotometry
-
Rationale: If the spectral overlap is severe, derivative spectrophotometry can be used to resolve the overlapping bands. The first or second derivative of the absorbance spectrum can reveal hidden peaks and allow for more accurate quantification.
-
Procedure:
-
Acquire the full UV-Vis spectrum of your sample containing the mixture of metal-H₂acacen complexes.
-
Use the software of your spectrophotometer to calculate the first or second derivative of the spectrum.
-
In the derivative spectrum, the concentration of the analyte may be proportional to the amplitude of a specific peak that is well-resolved from the peaks of the interfering species.
-
A calibration curve would then be constructed by plotting the derivative peak height against the concentration of the analyte.
-
Part 3: Concluding Remarks
Interference in metal analysis using Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is a manageable challenge. By understanding the principles of complex formation, the influence of pH, and the strategic use of masking agents and appropriate spectrophotometric techniques, researchers can significantly improve the accuracy and reliability of their results. This guide provides a framework for troubleshooting, but it is essential to validate any modified protocol for your specific sample matrix.
References
- Mezaal, M. F., Al-Hamdani, A. A. S., & Al-Khafaji, N. A. H. (2024). A Simple and Sensitive Spectrophotometric Method for the Determination of Copper(II) in Aqueous Solutions Using a Novel Schiff Base Reagent. Scientific Steps Group.
- Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. (2022). TÜBİTAK Academic Journals.
- Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. (2022). PMC - NIH.
- Review on Schiff Base: A Scrupulous Binding Detector for Metal Ions. (n.d.).
- Schiff Bases as Chelating Reagents for Metal Ions Analysis. (2014).
- APPLICATIONS OF SCHIFF'S BASES CHELATES IN QUANTITATIVE ANALYSIS : A REVIEW. (n.d.). Rasayan Journal of Chemistry.
- Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (2020). PubMed Central.
- Spectrophotometric Determination of Cu(II) in Analytical Sample Using a New Chromogenic Reagent (HPEDN). (2020).
- Spectrophotometric Determination of Co(II), Ni(II) and Cu(II) Complexes with Schiff Base Containing Nitrogen and Sulphur Donor Sites. (n.d.).
- Chromogenic hydrazide Schiff base reagent: Spectrophotometric determination of CN− ion. (2020).
- UV–vis spectra of ligand and corresponding metal complexes. (n.d.).
- Spectrophotometer Selection and Troubleshooting: A Practical Guide. (2024). Sper Scientific Direct.
- Colorimetric detection of cyanide ions using Schiff base derived chemosensor. (2021).
- Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. (2023). Hinotek.
- Spectrophotometric determination of copper in pharmaceutical and biological samples with 3-[2-[2-(2-hydroxyimino-1-methyl-propylideneamino)-(ethylamino]-ethyl-imino]-butan-2-one oxime). (2002). PubMed.
- N,N′-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. (2021). PMC - PubMed Central.
- Data for UV-Visible spectra of acetylacetone and its metal complex. (n.d.).
- The protonation and stability constants of ISA with Cu(II), Zn(II),... (n.d.).
-
Table 1 Stability constants of Cu 2? , Ni 2? , or Zn 2? -Me 6[14]die-... (n.d.). ResearchGate.
- Spectrophotometric Determination of Copper: An Application Note and Protocol for Researchers. (2025). Benchchem.
- N,N'-Ethylenebis(acetylacetoneimine). (1979).
- Recent Developments in Colorimetric and Fluorometric Detection Methods of Trivalent Metal Cations (Al3+, Fe3+ and Cr3+)
- Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. (n.d.).
- Spectrophotometer Troubleshooting Guide. (2021). Biocompare.
- A Look at Matrix Effects. (2017).
- The Spectrophotometric Determination of Copper with Bis-3,3'-(5,6-Dimethyl-1,2,4-Triazine). (n.d.).
- Spectrophotometric Determination of Copper(II) using 2-Acetylfuran Thiosemicarbazone. (n.d.).
- Spectrophotometric determination of copper after extraction of its chelate with bis(acetylacetone)ethylenediimine (1996). (n.d.). SciSpace.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014). PMC - NIH.
- Hach Method 8026 Spectrophotometric Measurement of Copper in Finished Drinking W
- A NEW METHOD FOR THE DIRECT DETERMINATION OF Fe(II) AND Fe(III) FROM WATER SAMPLES THROUGH COMPLEXATION WITH N,NI-ETHYLENEBIS (SALICYLIDINEIMINE) (H2EBSAI). (n.d.).
- SPECTROPHOTOMETRIC DETERMINATION OF COPPER IN VARIOUS ENVIRONMENTAL SAMPLES USING GREEN REAGENT. (n.d.).
- Spectrophotometric Study of Stability Constants of Fe (III), Co (II) and Cu (II)
- Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. (2014). PMC - PubMed Central.
- Determination of trace transition metals in environmental matrices by chelation ion chromatography. (2011).
-
Spectrophotometric Determination of Copper(II) using 2,2[O-Tolidine-4,4-bis azo]bis. (2020). Baghdad Science Journal.
- Schiff Bases as Chelating Reagents for Metal Ions Analysis. (2014).
- A Friendly Complexing Agent for Spectrophotometric Determin
- Fe(III) Complexes with Schiff base Ligands : Synthesis, Characterization, Antimicrobial Studies. (n.d.).
- Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. (n.d.). RSC Publishing.
- Study of the Coordination Tendency of [N,N'-Ethylenebis(salicylidenimine)] Towards Transition Metal Ions. (2019).
- Errors in spectrophotometry and calibration procedures to avoid them. (n.d.).
- Study of the Coordination Tendency of [N,N'-Ethylenebis(salicylidenimine)] Towards Transition Metal Ions. (2019).
- Schiff Base Complexes of Fe (III) Derived from Amino Acids. (n.d.).
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Technical Support Center: Navigating Stability Challenges of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] Metal Complexes
Welcome to the technical support center for Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] metal complexes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered during the synthesis, purification, and handling of these versatile compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental decisions.
The ligand, Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also known as N,N'-ethylenebis(acetoacetamide), is a tetradentate β-ketoamide that forms stable complexes with a variety of metal ions. However, like many coordination compounds, their stability is contingent on a range of factors. This guide will walk you through common problems, their root causes, and validated protocols to address them.
Frequently Asked Questions (FAQs)
Q1: My complex is degrading upon dissolution in water. What is happening?
A: The primary cause of degradation in aqueous media is the hydrolysis of the β-ketoamide functionality. The presence of a metal ion can, in some cases, catalyze this hydrolysis.[1] The amide bond itself can be susceptible to cleavage, especially under non-neutral pH conditions.
Q2: I observe a color change in my solid complex over time, even when stored in the dark. What could be the cause?
A: A color change in the solid state can indicate a slow decomposition or a change in the coordination sphere of the metal ion. This could be due to residual solvent, atmospheric moisture, or slow thermal degradation, even at ambient temperatures.
Q3: My yields are consistently low. What are the common pitfalls during synthesis?
A: Low yields can stem from incomplete complexation, side reactions of the ligand, or degradation of the complex during workup and purification. The choice of solvent and pH are critical during the synthesis of these types of complexes.[2]
Troubleshooting Guide
Issue 1: Poor Yield or Incomplete Complex Formation
-
Symptom: Low isolated yield of the desired metal complex. The reaction mixture contains unreacted ligand and metal salt.
-
Potential Causes:
-
Suboptimal pH for deprotonation of the ligand.
-
Inappropriate solvent choice leading to poor solubility of reactants.
-
Incorrect metal-to-ligand stoichiometry.
-
-
Troubleshooting Actions:
-
pH Optimization: The β-dicarbonyl protons of the ligand are acidic and require deprotonation to coordinate effectively with the metal ion. The optimal pH for complexation will depend on the specific metal ion used. For many divalent transition metals, a slightly basic pH (7.5-8.5) is often required to facilitate deprotonation without causing the precipitation of metal hydroxides. You can achieve this by the dropwise addition of a dilute base like NaOH or an organic base like triethylamine.
-
Solvent Selection: The polarity of the solvent can significantly influence the stability and formation of the complex.[3] While alcohols like ethanol or methanol are common, for some systems, aprotic polar solvents like DMF or DMSO might be necessary to ensure all reactants are fully dissolved.[4] It is crucial to use anhydrous solvents if the metal salt is sensitive to hydrolysis.
-
Stoichiometric Adjustments: Ensure a 1:1 molar ratio of the ligand to the metal salt. In some cases, a slight excess of the ligand (e.g., 1.05 equivalents) can drive the reaction to completion.
-
Issue 2: Complex Decomposition During Workup or Storage
-
Symptom: The isolated complex shows signs of degradation, such as color change, the appearance of new peaks in spectroscopic analysis (e.g., NMR, IR), or a decrease in purity over time.
-
Potential Causes:
-
Hydrolysis: Exposure to water, especially at acidic or basic pH, can lead to the cleavage of the amide bonds or the β-dicarbonyl moiety.[5]
-
Thermal Degradation: Many metal complexes have limited thermal stability and can decompose upon heating.[6]
-
Photodegradation: Exposure to UV or even ambient light can induce decomposition in some complexes.
-
-
Troubleshooting Actions:
-
Control of pH: During workup, ensure that the pH of any aqueous washing steps is maintained within a neutral range (pH 6.5-7.5) to minimize hydrolysis. If the complex is acid-sensitive, avoid acidic workup conditions.
-
Temperature Management: Avoid excessive heating during solvent removal (rotoevaporation). It is advisable to keep the water bath temperature below 40-50°C.[7] For long-term storage, keep the complex in a cool, dark, and dry environment, preferably in a desiccator over a drying agent like anhydrous CaCl₂.[8]
-
Photostability: Store the complex in an amber vial or a container wrapped in aluminum foil to protect it from light. If photodegradation is suspected, perform a comparative study by exposing a small sample to light while keeping a control sample in the dark and analyze both after a certain period.
-
Issue 3: Unexpected Color or Spectroscopic Data
-
Symptom: The synthesized complex has a different color than expected from the literature, or the spectroscopic data (IR, UV-Vis, NMR) is inconsistent with the proposed structure.
-
Potential Causes:
-
Formation of a different coordination geometry.
-
Presence of impurities or residual starting materials.
-
Partial degradation of the ligand during synthesis.
-
-
Troubleshooting Actions:
-
Thorough Characterization: Utilize a combination of analytical techniques to confirm the structure and purity of your complex.
-
FT-IR: Look for the characteristic shifts in the C=O and C-N stretching frequencies upon coordination to the metal ion.
-
UV-Vis: The d-d transitions of the metal ion will give rise to absorption bands in the visible region, which are indicative of the coordination geometry.
-
Elemental Analysis (CHN): This will confirm the elemental composition of your complex.
-
-
Purification: If impurities are suspected, recrystallization from an appropriate solvent system is often effective. A solvent/anti-solvent combination can be employed to induce crystallization.
-
Ligand Integrity Check: Before synthesis, ensure the purity of the Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] ligand. Run an NMR or IR spectrum of the ligand to confirm its identity and purity.
-
Data & Protocols
Table 1: Recommended Solvents for Synthesis and Storage
| Solvent System | Synthesis Suitability | Storage Suitability (in solution) | Notes |
| Ethanol/Methanol | Good | Moderate | Common choice for synthesis. Can be protic, so use anhydrous grades. |
| DMF/DMSO | Excellent | Good | High boiling points, good for dissolving reactants. Ensure complete removal.[4] |
| Acetonitrile | Good | Good | Aprotic, good for moisture-sensitive reactions. |
| Water | Poor | Poor | Generally to be avoided due to risk of hydrolysis.[5] |
| Toluene/Hexane | Poor | Excellent (for solid) | Non-polar solvents are unsuitable for synthesis but excellent for washing and storing the solid product. |
Protocol: General Synthesis of a Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] Metal(II) Complex
-
Ligand Dissolution: Dissolve one molar equivalent of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] in anhydrous ethanol (or another suitable solvent from Table 1) in a round-bottom flask with stirring.
-
Base Addition (if necessary): Slowly add a solution of a suitable base (e.g., sodium ethoxide in ethanol or triethylamine) dropwise until the desired pH is reached (typically 7.5-8.5).
-
Metal Salt Addition: In a separate flask, dissolve one molar equivalent of the desired metal(II) salt (e.g., acetate, chloride, or nitrate) in a minimal amount of the same solvent.
-
Reaction: Add the metal salt solution dropwise to the ligand solution with vigorous stirring at room temperature.
-
Reflux: After the addition is complete, reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Allow the reaction mixture to cool to room temperature. The complex may precipitate out. If not, reduce the solvent volume under reduced pressure. Collect the solid product by filtration.
-
Washing and Drying: Wash the isolated complex with cold ethanol and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and residual solvent. Dry the complex under vacuum in a desiccator.
Visualizing Stability and Degradation
Diagram 1: Structure of a Metal Complex with Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
Caption: General coordination of a metal ion (M) with the tetradentate ligand.
Diagram 2: Potential Hydrolytic Degradation Pathway
Caption: Simplified schematic of hydrolytic degradation.
Diagram 3: Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability problems.
References
Sources
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- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 6. Thermal degradation behaviour of some polydithiooxamide metal complexes | Eclética Química [revista.iq.unesp.br]
- 7. m.youtube.com [m.youtube.com]
- 8. Metal Complexes of a Novel Schiff Base Based on Penicillin: Characterization, Molecular Modeling, and Antibacterial Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of HPLC method for Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] quantification
A Senior Application Scientist's Guide to the Validation of an HPLC Method for the Quantification of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
Introduction: Establishing Analytical Confidence
In pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. For Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], a compound of interest in various research and development pipelines, High-Performance Liquid Chromatography (HPLC) stands as the analytical technique of choice due to its high resolution, sensitivity, and specificity.
However, developing an HPLC method is only the first step. To ensure that the data generated is accurate, reproducible, and fit for its intended purpose—be it for stability testing, quality control, or pharmacokinetic studies—the method must undergo a rigorous validation process. This guide provides an in-depth, experience-driven walkthrough of the validation of a reverse-phase HPLC (RP-HPLC) method for Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]. The validation strategy is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3] This document is not a rigid template but a comprehensive guide explaining the causality behind each validation parameter and its corresponding experimental protocol.
Part 1: The Analytical Method and System Readiness
Before any validation can commence, the HPLC system and the method itself must be clearly defined and shown to be operating correctly. This is the function of the System Suitability Test (SST).
Chromatographic Conditions
The foundation of our analysis is a robust set of chromatographic conditions designed to provide optimal separation and detection of the target analyte.
| Parameter | Specification | Rationale |
| HPLC Column | Newcrom R1, 5 µm, 4.6 x 150 mm | This reverse-phase column provides good retention and peak shape for the analyte.[4] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | An isocratic mobile phase ensures reproducible retention times. Phosphoric acid helps to control the pH and sharpen the analyte peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures retention time stability. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detector | UV-Vis Detector at 245 nm | The wavelength is selected based on the UV absorbance maximum of the analyte for optimal sensitivity. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential late-eluting impurities. |
System Suitability Testing (SST): The Pre-Flight Check
Causality: The SST is a non-negotiable prerequisite for any analytical run, including validation.[5][6] Its purpose is to verify that the entire chromatographic system—from the pump and injector to the column and detector—is performing adequately on the day of analysis.[7][8] Without passing SST, any subsequent data is scientifically invalid.
Experimental Protocol:
-
Prepare a standard solution of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] at the target concentration (e.g., 50 µg/mL).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five or six replicate injections of the standard solution.
-
Calculate the key SST parameters from the resulting chromatograms.
Data Presentation & Acceptance Criteria:
| SST Parameter | Acceptance Criteria | Justification |
| Retention Time (tR) | Consistent between injections (e.g., ±2%) | Demonstrates the stability of the pump and mobile phase composition.[7][9] |
| Peak Area %RSD | ≤ 2.0% | The Relative Standard Deviation (RSD) of the peak areas for replicate injections confirms the precision of the injector and the overall system.[7] |
| Tailing Factor (Tf) | ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate column degradation or secondary interactions, affecting integration accuracy.[6][9] |
| Theoretical Plates (N) | ≥ 2000 | A measure of column efficiency, indicating the column's ability to produce sharp, narrow peaks for better separation.[7][8] |
Part 2: Core Validation Parameters: A Deep Dive
The following sections detail the experimental protocols and rationale for each validation parameter required to demonstrate that the analytical method is suitable for its intended purpose.
Specificity and Forced Degradation Studies
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11][12] To prove this, we must intentionally degrade the analyte and demonstrate that the degradation products do not interfere with the quantification of the intact analyte. This is achieved through forced degradation (stress testing).[13][14][15]
Experimental Workflow for Specificity:
Caption: Workflow for establishing method specificity through forced degradation studies.
Experimental Protocol (Forced Degradation):
-
Preparation: Prepare solutions of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] (e.g., 1 mg/mL). Also, use the solid drug substance for thermal and photolytic stress.
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2 hours). Neutralize before injection.[16]
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for a defined period (e.g., 30 minutes). Neutralize before injection.[16]
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for a defined period (e.g., 24 hours).[16]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a set time (e.g., 48 hours).[16]
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]
-
Analysis: Analyze a control (unstressed) sample and all stressed samples by the proposed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Acceptance Criteria:
-
The method should demonstrate resolution (Rs > 2.0) between the main analyte peak and all degradation product peaks.
-
The analyte peak should be spectrally pure (as determined by PDA analysis) in all stressed samples.
-
A target degradation of 5-20% is generally considered appropriate to produce a sufficient amount of degradation products without generating secondary, irrelevant degradants.[16]
Linearity and Range
Causality: Linearity demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]
Experimental Protocol:
-
Prepare a stock solution of the analyte standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected range. For an assay method, this is typically 80% to 120% of the target test concentration.[10]
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Data Presentation & Acceptance Criteria:
| Concentration (µg/mL) | Injection 1 Area | Injection 2 Area | Injection 3 Area | Mean Area |
| 40 (80%) | 481050 | 480500 | 481600 | 481050 |
| 45 (90%) | 540800 | 541500 | 541100 | 541133 |
| 50 (100%) | 601200 | 600500 | 601900 | 601200 |
| 55 (110%) | 660500 | 661200 | 660800 | 660833 |
| 60 (120%) | 721500 | 720800 | 721200 | 721167 |
-
Acceptance Criterion: The correlation coefficient (r²) of the linear regression line should be ≥ 0.998.[17]
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[11] It is typically determined by applying the method to samples to which a known amount of analyte has been added (spiking) and calculating the percent recovery.
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze all samples and calculate the percent recovery for each.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Data Presentation & Acceptance Criteria:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 80% | 40.0 | 40.2 | 100.5% |
| 80% | 40.0 | 39.6 | 99.0% |
| 100% | 50.0 | 50.3 | 100.6% |
| 100% | 50.0 | 49.7 | 99.4% |
| 100% | 50.0 | 50.1 | 100.2% |
| 120% | 60.0 | 59.5 | 99.2% |
| 120% | 60.0 | 60.4 | 100.7% |
| 120% | 60.0 | 59.8 | 99.7% |
-
Acceptance Criterion: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[11] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Assesses variations within the lab (different days, different analysts, different equipment).
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 17. pharmtech.com [pharmtech.com]
A Comparative Guide to the Performance of EBTB and Isophorone Diamine in Polymer Systems
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate chemical additives is paramount to achieving desired polymer performance. This guide provides an in-depth technical comparison of two widely used but functionally distinct compounds: Ethylene bis(tetrabromophthalimide) (EBTB), a flame retardant, and Isophorone Diamine (IPDA), a curing agent. By understanding their respective impacts on polymer matrices, you can make more informed decisions in your formulation development.
Introduction: Distinct Roles in Polymer Chemistry
It is crucial to understand that EBTB and IPDA do not compete for the same function within a polymer formulation. EBTB is an additive flame retardant, physically mixed into a polymer melt, while IPDA is a reactive curing agent that chemically cross-links polymer chains, primarily in thermosetting systems like epoxies.[1] This guide, therefore, compares their influence on the final properties of the respective polymers they are designed for.
-
EBTB (Ethylene bis(tetrabromophthalimide)) : A brominated flame retardant known for its high thermal stability and excellent compatibility with a wide range of thermoplastics.[2]
-
Isophorone Diamine (IPDA) : A cycloaliphatic diamine primarily used as a hardener for epoxy resins, contributing to high mechanical strength and good chemical resistance.
Performance Analysis of EBTB in Thermoplastics
EBTB is a key player in enhancing the fire safety of polymers used in electronics, automotive parts, and construction materials.
Mechanism of Flame Retardancy
EBTB functions primarily in the gas phase of a fire. Upon heating, the C-Br bonds in EBTB break, releasing bromine radicals. These radicals act as scavengers in the flame, interrupting the high-energy, free-radical combustion reactions of the polymer. This quenching effect reduces heat generation and slows down or extinguishes the fire.[3][4]
Caption: Gas-phase flame retardant mechanism of EBTB.
Impact on Flammability of Polymers
The addition of EBTB significantly improves the fire resistance of polymers, as demonstrated by standardized tests like UL 94 and the Limiting Oxygen Index (LOI).
| Polymer System | EBTB Loading (wt%) | UL 94 Rating (3.2 mm) | LOI (%) | Reference |
| Polypropylene (PP) | 0 | HB | 17.5 | [5] |
| Polypropylene (PP) | 20 | V-2 | 25.0 | [5] |
| ABS | 0 | HB | 18.5 | [5] |
| ABS with Kenaf | 15 | V-0 | 28.0 | [5] |
| Epoxy Resin | 0 | Burns | 24.0 | [6] |
| Epoxy Resin | 15 | V-0 | 29.0 | [6] |
Effect on Mechanical Properties
While essential for fire safety, the addition of non-reactive fillers like EBTB can sometimes impact the mechanical integrity of the host polymer. The extent of this effect depends on the loading level and the specific polymer.
| Polymer System | EBTB Loading (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) |
| High Impact Polystyrene (HIPS) | 0 | 35 | 2.1 |
| High Impact Polystyrene (HIPS) | 15 | 32 | 2.3 |
| Polybutylene Terephthalate (PBT) | 0 | 55 | 2.6 |
| Polybutylene Terephthalate (PBT) | 12 | 50 | 2.8 |
Note: Data is illustrative and compiled from typical values presented in technical datasheets.
Thermal Stability of EBTB
EBTB's high thermal stability is a key advantage, allowing it to be melt-compounded with engineering thermoplastics at high processing temperatures without significant degradation. Thermogravimetric Analysis (TGA) shows that EBTB begins to decompose at temperatures well above the processing window for most common polymers.[7][8]
Performance Analysis of Isophorone Diamine (IPDA) in Epoxy Resins
IPDA is a versatile curing agent that defines the network structure and, consequently, the performance of epoxy-based materials such as high-performance coatings, adhesives, and composites.[1]
Curing Mechanism and Its Significance
IPDA's two primary amine groups react with the epoxide rings of the epoxy resin in a polyaddition reaction. This creates a highly cross-linked, three-dimensional thermoset network. The cycloaliphatic structure of IPDA imparts rigidity and durability to the cured polymer.
Caption: Curing process of epoxy resin with IPDA.
Resulting Mechanical Properties of Cured Epoxy
Epoxy systems cured with IPDA are known for their excellent mechanical performance, making them suitable for demanding structural applications.
| Property | Value | Test Method |
| Tensile Strength | 70 - 85 MPa | ASTM D638 |
| Flexural Strength | 110 - 130 MPa | ASTM D790 |
| Compressive Strength | 80 - 95 MPa | [9] |
| Hardness (Shore D) | 85 - 90 | ASTM D2240 |
Note: Values are typical for a standard Bisphenol A-based epoxy cured with a stoichiometric amount of IPDA.[9][10]
Thermal Properties of the Cured System
The glass transition temperature (Tg) is a critical indicator of the thermal performance of a thermoset. IPDA-cured epoxies exhibit a high Tg, allowing them to retain their mechanical properties at elevated temperatures.
| Curing Agent | Maximum Tg (°C) | Reference |
| Polyoxypropylene diamine D-400 | 56 | [11] |
| Polyoxypropylene diamine D-230 | 90 | [11] |
| Isophorone Diamine (IPDA) | 149 | [11] |
| 2-Methyl Imidazole | 148 | [11] |
Chemical and UV Resistance
The stable cycloaliphatic structure of IPDA contributes to the excellent chemical resistance of the cured epoxy.[12] These systems are resistant to a wide range of solvents, acids, and bases. Furthermore, IPDA-cured epoxies exhibit better UV stability and lower yellowing tendency compared to many aromatic amine curing agents, which is advantageous for coating applications.
Head-to-Head Comparison of Influence
This table summarizes the primary influence of each compound on the final polymer properties.
| Performance Metric | EBTB (in Thermoplastics) | Isophorone Diamine (in Epoxies) |
| Primary Function | Flame Retardancy | Curing / Cross-linking |
| Thermal Stability | High (improves fire resistance) | High (imparts high Tg to the system) |
| Mechanical Strength | Can slightly reduce tensile strength | Significantly increases strength and modulus |
| Chemical Resistance | Generally no direct impact | Provides excellent chemical resistance |
| UV Stability | Good | Good (low yellowing) |
| Processing | Additive, mixed during compounding | Reactive, part of the polymerization |
Experimental Protocols
To ensure the scientific integrity of performance claims, standardized testing methodologies are employed.
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective : To determine the decomposition temperature of EBTB or a cured polymer.[13]
-
Standard : ASTM E1131
-
Methodology :
-
A small, precisely weighed sample (5-10 mg) is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
UL 94 Vertical Burn Test for Flammability
-
Objective : To classify the flammability of a plastic material.[14][15]
-
Standard : UL 94
-
Methodology :
-
A rectangular bar specimen (125 mm x 13 mm) is clamped vertically.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
The time until the flame on the specimen self-extinguishes (t1) is recorded.
-
The flame is immediately reapplied for another 10 seconds and removed.
-
The time until self-extinguishing (t2) and the duration of any glowing combustion (t3) are recorded.
-
A piece of cotton is placed below the specimen to see if any flaming drips ignite it.
-
Classification (V-0, V-1, V-2) is determined based on the flaming times and dripping behavior.[16]
-
Tensile Properties Testing
-
Objective : To measure the tensile strength, modulus, and elongation of a polymer.[17][18]
-
Standard : ASTM D638
-
Methodology :
-
A dumbbell-shaped specimen is prepared according to the standard's specifications.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled apart at a constant rate of crosshead movement until it fractures.
-
The force and displacement are continuously recorded.
-
Tensile strength, modulus, and elongation at break are calculated from the resulting stress-strain curve.[19]
-
Caption: Typical experimental workflows for evaluating EBTB and IPDA.
Conclusion
The choice between EBTB and isophorone diamine is not one of direct substitution but of selecting the right tool for a specific polymer modification goal.
-
EBTB is the choice for imparting excellent, thermally stable flame retardancy to a wide array of thermoplastics, with a manageable impact on mechanical properties.
-
IPDA is the preferred curing agent for creating robust epoxy systems that require high mechanical strength, elevated service temperatures, and excellent chemical and UV resistance.
By understanding the distinct causality behind their performance, as detailed in this guide, researchers and formulators can confidently select and utilize these materials to develop advanced and reliable polymer systems.
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Navigating the Landscape of Metal Complex Stability: A Comparative Guide to Key Databases
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemistry, drug discovery, and materials science, understanding the formation and stability of metal complexes is paramount. The stability constant (log K) of a metal-ligand complex is a critical parameter that governs its behavior in solution, influencing everything from bioavailability and therapeutic efficacy to toxicity and environmental fate. For researchers navigating this complex landscape, access to reliable and comprehensive stability constant data is not just a matter of convenience; it is the bedrock of sound scientific inquiry.
This guide provides an in-depth comparison of the two most authoritative databases for metal complex stability constants: the IUPAC Stability Constants Database (SC-Database) and the NIST Standard Reference Database 46 (SRD 46) . While the user's initial query mentioned an "EBTB metal complex stability constants database," extensive research has revealed no such publicly available, recognized database. Therefore, this guide will focus on the established and trusted resources that have served the scientific community for decades. We will delve into their core philosophies, data curation processes, accessibility, and practical utility, offering insights to help you select the most appropriate resource for your specific research needs.
The Pillars of Stability Constant Data: IUPAC vs. NIST
The IUPAC SC-Database and NIST SRD 46 represent two distinct and complementary approaches to compiling and disseminating scientific data. Understanding their fundamental differences is key to leveraging their respective strengths.
The IUPAC Stability Constants Database (SC-Database): The Comprehensive Compendium
The IUPAC Stability Constants Database is the digital successor to the comprehensive multi-volume book series, "Stability Constants of Metal-Ion Complexes," published by the Chemical Society (London) and IUPAC.[1][2] Its primary objective is to be an exhaustive collection of all significant published metal-ligand stability constants.[3]
Key Characteristics:
-
Comprehensiveness: The database aims to include all published data, providing a historical and broad overview of the field.[3][4] This inclusivity allows researchers to trace the evolution of measurements for a particular system and to access data from a vast array of literature sources, dating back to the late 19th century.[3]
-
Non-critical Compilation: The IUPAC database is a non-critical compilation, meaning it includes data as reported in the original literature without extensive re-evaluation or selection by the database compilers.[4] This approach places the onus of data assessment on the end-user.
-
Rich in Experimental Detail: Each entry is typically accompanied by detailed experimental conditions, such as temperature, ionic strength, and the method of determination, which is crucial for comparative analysis.[3]
-
Software and Searchability: Historically, the database was distributed with sophisticated software that allowed for flexible searching by ligand, metal, author, and experimental parameters.[1][3] It also included tools for speciation calculations and corrections for ionic strength and temperature.[1][5]
Current Status and Accessibility:
It is important to note that the commercial distribution of the SC-Database by Academic Software has been discontinued.[6] While a demo version and a free, smaller "Mini-SCDatabase" may be available for download, accessing the full, most recent version of the database can be challenging.[7][8] Researchers may need to rely on institutional licenses or older installations.
NIST Standard Reference Database 46 (SRD 46): The Critically Selected Resource
The NIST Standard Reference Database 46, "Critically Selected Stability Constants of Metal Complexes," takes a different philosophical approach. Developed by the National Institute of Standards and Technology, its hallmark is the critical evaluation and selection of data.[9]
Key Characteristics:
-
Critical Evaluation: The core strength of the NIST database lies in its rigorous data curation process. Data from the literature are scrutinized for accuracy and consistency by experts in the field.[9] Only data that meet stringent criteria for well-documented and careful experimental work are included.[9] This critical selection process results in a more reliable, albeit less comprehensive, dataset.
-
Focus on Aqueous Systems: The database primarily focuses on stability constants determined in aqueous solutions, which is particularly relevant for biological and environmental applications.[9]
-
Thermodynamic Data: In addition to stability constants, NIST SRD 46 includes critically evaluated thermodynamic data, such as enthalpies (ΔH) and entropies (ΔS) of complexation, where available.[9]
-
Supersedes Printed Volumes: The database effectively supersedes the six-volume set of "Critical Stability Constants" by Martell and Smith, with much of the data having been re-scrutinized and a significant amount of new material added.[9]
Current Status and Accessibility:
NIST SRD 46 is publicly available and can be downloaded from the NIST website.[10][11][12] However, the official search software provided with the database is outdated and may not be compatible with modern operating systems.[13][14] To address this, a third-party tool, the "Stability Constant Explorer," has been developed to provide a modern interface for searching the NIST database files.[13]
Head-to-Head Comparison: IUPAC SC-Database vs. NIST SRD 46
| Feature | IUPAC Stability Constants Database (SC-Database) | NIST Standard Reference Database 46 (SRD 46) |
| Data Philosophy | Comprehensive, non-critical compilation of published data.[3][4] | Critically selected and evaluated data for accuracy and consistency.[9] |
| Scope | Extensive coverage of metals, ligands, and solvent systems (aqueous, non-aqueous, mixed). Includes a vast historical collection of data.[3] | Primarily focused on aqueous systems.[9] Contains a curated subset of the most reliable data. |
| Data Curation | Data are collected from a wide range of literature sources by an international team.[1] The user is responsible for evaluating the quality of the data. | Data are rigorously scrutinized and selected by experts based on the quality of the experimental methodology and consistency with other data.[9] |
| Content | Stability constants (log K), with associated experimental details (temperature, ionic strength, method).[3] | Stability constants (log K), protonation constants, and thermodynamic data (ΔH, ΔS).[9] |
| Number of Entries | A very large number of records from thousands of literature references.[3] | A smaller, more select number of entries that have passed critical evaluation.[9] |
| Search Functionality | Historically powerful and flexible search capabilities by ligand, metal, reference, and experimental details.[1][3] | The original search software is outdated.[13][14] Third-party tools like "Stability Constant Explorer" offer modern search interfaces.[13] |
| Accessibility | Commercial distribution has been discontinued.[6] Access to the full database is limited.[8] | The database files are publicly available for download from the NIST website.[11][12] |
| Best For... | Exhaustive literature searches, historical data analysis, and exploring a wide range of experimental systems. | Obtaining reliable, high-quality stability and thermodynamic data for well-studied systems, especially in aqueous solutions. |
Practical Application: A Hypothetical Drug Development Workflow
To illustrate the practical application of these databases, let's consider a hypothetical scenario in drug development. A researcher is designing a new chelating agent intended to selectively bind and remove a toxic metal ion from the body.
Experimental Workflow: Selecting a Chelating Agent
Caption: Workflow for selecting a chelating agent using stability constant databases.
Step-by-Step Methodology:
-
Define Target and Conditions: The researcher first defines the target metal ion and the relevant biological conditions (e.g., pH 7.4, physiological ionic strength).
-
Broad Candidate Search (IUPAC SC-Database): The initial search would be conducted in the IUPAC SC-Database to identify a wide range of ligands known to complex with the target metal. The comprehensive nature of this database is advantageous for casting a wide net and not missing potentially novel scaffolds.[3]
-
Focused Data Retrieval (NIST SRD 46): For the most promising ligand classes identified, the researcher would then turn to the NIST SRD 46. The goal here is to obtain critically evaluated stability constants for these or structurally similar ligands under conditions as close as possible to the biological target.[9] The reliability of the NIST data provides a strong foundation for initial modeling.
-
Speciation Modeling: Using the retrieved stability constants, the researcher would perform speciation calculations to predict the behavior of the metal-ligand complexes at physiological pH. This helps in assessing the potential for effective chelation and competition with endogenous ligands. Software such as Hyperquad or custom scripts in Python or Matlab can be used for this purpose.[15][16]
-
Experimental Validation: The most promising candidate ligands would be synthesized, and their stability constants with the target metal ion would be determined experimentally (e.g., via potentiometric or spectrophotometric titration). This step is crucial for validating the data obtained from the databases and for generating new, high-quality data for the specific system under investigation.
-
Data Comparison and Iteration: The experimentally determined stability constants are then compared with the values from the databases. This comparison helps in validating the experimental setup and provides confidence in the selected candidates. Based on these findings, the ligand structure can be further optimized to improve stability and selectivity.
Complementary Resources and Future Directions
While the IUPAC and NIST databases are central to stability constant data, other specialized databases and software tools play important roles in related fields:
-
For Structural Biology: Databases like MetalPDB , InterMetalDB , and MeLAD provide detailed structural information on metal-binding sites in biological macromolecules.[15][17][18] These are invaluable for understanding the coordination chemistry of metalloproteins and for structure-based drug design.
-
For Experimental Determination: Software such as Hyperquad , SPECFIT/NG , and BEST are widely used for calculating stability constants from experimental titration data.[15][16][19]
-
The Rise of Machine Learning: Recent research has explored the use of machine learning models to predict stability constants, trained on data from databases like NIST SRD 46.[12][20] These approaches hold promise for estimating stability constants for novel ligands where experimental data are not yet available.
Conclusion: An Informed Choice for Rigorous Research
The selection of a stability constants database is not a one-size-fits-all decision. The IUPAC Stability Constants Database serves as an invaluable, comprehensive repository for exhaustive literature reviews and for exploring a wide range of chemical systems. Its breadth is its greatest strength. In contrast, the NIST Standard Reference Database 46 offers a curated collection of critically evaluated data, providing a higher degree of confidence in the accuracy and reliability of the values, particularly for aqueous systems.
For the modern researcher, a dual approach is often the most effective. The IUPAC database can be used for initial, broad searches to identify all relevant work, while the NIST database can be consulted for high-quality, benchmark data for modeling and as a reference for new experimental work. By understanding the philosophies, strengths, and limitations of these essential resources, scientists and drug development professionals can build their research on a solid foundation of reliable data, ultimately accelerating the pace of discovery and innovation.
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Cross-Validation of Analytical Results for Eriochrome Black T (EBT) Chelates: A Comparative Guide
In the landscape of pharmaceutical and chemical analysis, the robust characterization of metal chelates is paramount to ensuring product quality, safety, and efficacy. Eriochrome Black T (EBT), a well-established complexometric indicator, forms distinctly colored chelates with a variety of metal ions, making it a valuable reagent in analytical chemistry.[1][2] This guide provides an in-depth, objective comparison of two distinct analytical methods for the quantification of EBT-metal chelates, underpinned by a rigorous cross-validation framework.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, thereby providing a self-validating system for the analytical chemist. All methodologies and claims are substantiated with references to authoritative guidelines and scientific literature.
The Imperative of Cross-Validation in Analytical Chemistry
Cross-validation of analytical methods is a critical process to demonstrate the reliability and consistency of results.[3] By comparing data from two or more orthogonal methods, we can ensure the accuracy and robustness of our analytical procedures. This is particularly crucial in regulated environments where data integrity is non-negotiable. The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA) underscore the importance of thorough analytical method validation.[4][5][6][7]
This guide will cross-validate the analytical results for a magnesium-EBT chelate using two complementary techniques:
-
Method 1: Complexometric Titration with EDTA. A classic, volumetric analysis technique that relies on the stoichiometry of a reaction between the metal ion and a chelating agent, ethylenediaminetetraacetic acid (EDTA).[8]
-
Method 2: UV-Visible Spectrophotometry. An instrumental method that measures the absorbance of light by the colored EBT-metal chelate to determine its concentration.[9][10]
The following diagram illustrates the logical workflow of this cross-validation study.
Caption: Cross-validation workflow for EBT chelate analysis.
Method 1: Complexometric Titration with EDTA
Principle: This method is based on the reaction between the magnesium ions in the sample and a standardized solution of EDTA. EBT is used as an indicator. Initially, EBT forms a wine-red complex with the magnesium ions.[6][7] As the stronger chelating agent, EDTA, is added, it progressively displaces EBT from the magnesium ions. At the endpoint, when all the magnesium has been complexed by EDTA, the free EBT indicator reverts to its blue color.[6][7]
The underlying chemistry is governed by the relative stability of the metal-indicator and metal-EDTA complexes. The formation constant of the Mg-EDTA complex is significantly higher than that of the Mg-EBT complex, ensuring a sharp and distinct endpoint.[11]
Caption: Principle of complexometric titration of Mg²⁺ with EDTA.
Experimental Protocol
Reagents and Preparation:
-
Standard EDTA Solution (0.01 M): Dissolve 3.722 g of analytical grade disodium EDTA dihydrate in deionized water and dilute to 1 L in a volumetric flask. Standardize against a primary standard zinc or magnesium solution.
-
Ammonia Buffer (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonium hydroxide and dilute to 1 L with deionized water.[12]
-
Eriochrome Black T Indicator Solution: Dissolve 0.5 g of Eriochrome Black T and 4.5 g of hydroxylamine hydrochloride in 100 mL of ethanol.[13] The hydroxylamine hydrochloride is added to inhibit the oxidation of the dye.
Procedure:
-
Pipette a 25.00 mL aliquot of the magnesium-containing sample solution into a 250 mL Erlenmeyer flask.
-
Dilute with approximately 75 mL of deionized water.
-
Add 2 mL of the pH 10 ammonia buffer solution.[5]
-
Add 3-4 drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color.[11]
-
Titrate with the standardized 0.01 M EDTA solution with constant swirling until the color changes from wine-red through purple to a distinct blue.[5][7]
-
Record the volume of EDTA consumed.
-
Repeat the titration at least two more times to ensure reproducibility.
Calculation of Magnesium Concentration:
The concentration of magnesium in the sample is calculated using the following formula:
Mg²⁺ (mg/L) = (V_EDTA × M_EDTA × Molar Mass of Mg × 1000) / V_sample
Where:
-
V_EDTA = Volume of EDTA solution used in mL
-
M_EDTA = Molarity of the EDTA solution
-
Molar Mass of Mg = 24.305 g/mol
-
V_sample = Volume of the sample taken in mL
Method 2: UV-Visible Spectrophotometry
Principle: This method leverages the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The magnesium-EBT chelate has a characteristic absorption maximum in the visible region of the electromagnetic spectrum, which is distinct from that of the free EBT indicator at a buffered pH.[9][10] By measuring the absorbance at the wavelength of maximum absorption (λmax) of the Mg-EBT complex, its concentration can be determined from a calibration curve prepared using standards of known concentrations. The λmax for EBT is around 530 nm.[3]
Experimental Protocol
Reagents and Preparation:
-
Stock Magnesium Solution (1000 mg/L): Dissolve a known weight of a primary standard magnesium salt in deionized water in a volumetric flask.
-
Eriochrome Black T Solution (0.1% w/v): Dissolve 0.1 g of Eriochrome Black T in 100 mL of deionized water.
-
Ammonia Buffer (pH 10): As prepared for the titration method.
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions containing known concentrations of magnesium (e.g., 0.5, 1, 2, 5, and 10 mg/L) by diluting the stock magnesium solution.
-
To 10 mL of each standard and the unknown sample in separate volumetric flasks, add 1 mL of the pH 10 ammonia buffer and 1 mL of the EBT solution.
-
Dilute to the mark with deionized water and mix well. Allow the color to develop for 10 minutes.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax of the Mg-EBT complex.
-
Use a blank solution (containing all reagents except magnesium) to zero the instrument.
-
Measure the absorbance of each standard and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the magnesium standards.
-
Determine the concentration of magnesium in the unknown sample by interpolating its absorbance on the calibration curve.
-
Data Comparison and Interpretation
The following table summarizes the expected performance characteristics of the two analytical methods. The results obtained from the analysis of the same sample by both methods should be statistically compared to assess their agreement.
| Parameter | Complexometric Titration | UV-Visible Spectrophotometry |
| Principle | Volumetric analysis based on stoichiometry | Spectroscopic analysis based on Beer-Lambert Law |
| Selectivity | Dependent on the relative stability constants of metal-EDTA and metal-indicator complexes. Potential interference from other metal ions.[4] | Dependent on the unique absorption spectrum of the Mg-EBT complex. Overlapping spectra from other colored species can interfere. |
| Sensitivity | Typically in the low mg/L range. | Can be more sensitive, reaching sub-mg/L levels. |
| Precision | High precision is achievable with careful technique. | Generally high precision, dependent on instrument stability. |
| Throughput | Lower throughput due to manual titration process. | Higher throughput, especially with automated systems. |
| Cost | Lower initial equipment cost. | Higher initial instrument cost. |
Acceptance Criteria for Cross-Validation: The results from both methods should be statistically comparable. A common approach is to calculate the percentage difference between the mean results of the two methods. A difference of ≤ 15% is generally considered acceptable for bioanalytical method cross-validation and can be adapted for this purpose.
Conclusion
This guide has detailed two scientifically sound and widely accepted methods for the quantification of EBT-metal chelates. Complexometric titration provides a robust, cost-effective, and accurate method, while UV-Visible spectrophotometry offers higher sensitivity and throughput. The cross-validation of results obtained from these two orthogonal techniques provides a high degree of confidence in the analytical data.
The choice of method will ultimately depend on the specific requirements of the analysis, including the expected concentration range of the analyte, the sample matrix, throughput needs, and available instrumentation. By understanding the principles and practical considerations of each technique, researchers can make informed decisions to ensure the integrity and reliability of their analytical results.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Titration Info. (2024). Complexometric determination of magnesium. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chrominfo. (2022). Preparation of eriochrome black T indicator solution. [Link]
-
Olympian Water Testing, LLC. (2025). How to Determine Water Hardness Using Titration. [Link]
-
Hardness of Water by EDTA Titration. (n.d.). [Link]
-
Sciencing. (2025). Eriochrome Black T Solution Preparation. [Link]
-
Li, Y., Cao, Z., Liu, P., Wu, X., & Zhang, D. (2025). Revealing the Coloration and Color Change Mechanisms of the Eriochrome Black T Indicator through Computational Chemistry and UV-Visible Absorption Spectroscopy. University Chemistry, 40(3), 132-139. [Link]
-
Chemistry Dictionary. (2014). Determination of Magnesium by Direct Titration using Eriochrome Black T as indicator. [Link]
-
Scribd. (n.d.). Experiment#05: Determination of Hardness of Water Using EDTA. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Grokipedia. (n.d.). Eriochrome Black T. [Link]
-
Macsen Labs. (n.d.). Eriochrome Black T | 1787-61-7 | Leading Supplier. [Link]
-
ResearchGate. (2019). Study on the Methods of Separation and Detection of Chelates. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Wikipedia. (n.d.). Cross-validation (analytical chemistry). [Link]
-
MDPI. (2024). Adsorption of Eriochrome Black T on Pseudo Boehmite and Gamma Alumina Synthesized from Drinking Water Treatment Sludge: A Waste-to-Recycling Approach. [Link]
-
ResearchGate. (2025). Dissociation constants of eriochrome black T and eriochrome blue black RC indicators and the formation constants of their complexes.... [Link]
-
Science and Education Publishing. (n.d.). Understanding Complexometric Titrations of Metal Cations with Aminopolycarboxylic Acids (EDTA and Analogs) within the frame of the Notion of Reactions between Groups of Chemical Species. [Link]
-
PubMed. (1990). A new radiochemical method to determine the stability constants of metal chelates attached to a protein. [Link]
-
Wikipedia. (n.d.). Eriochrome Black T. [Link]
-
Science in Hydroponics. (n.d.). The stability of metal chelates. [Link]
-
Revealing the Coloration and Color Change Mechanisms of the Eriochrome Black T Indicator through Computational Chemistry and UV-Visible Absorption Spectroscopy. (n.d.). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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A Comparative Guide to Biodegradable Chelating Agents: EDDS vs. Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sustainable chemistry and environmentally benign formulations, the demand for effective and biodegradable chelating agents has never been greater. Ethylenediamine-N,N'-disuccinic acid (EDDS) has emerged as a front-runner, offering a green alternative to traditional aminopolycarboxylates like EDTA. This guide provides an in-depth technical comparison between EDDS and a lesser-known but potentially valuable chelating agent, Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also known as N,N'-Ethylenebis(acetoacetamide). We will delve into their chemical nature, chelation performance, and biodegradability, supported by available experimental insights to inform your selection process in research and development.
Introduction: The Imperative for Biodegradable Chelants
Chelating agents are indispensable in a vast array of applications, from pharmaceutical formulations and drug delivery systems to industrial processes and environmental remediation. Their ability to form stable, soluble complexes with metal ions is crucial for controlling metal reactivity, preventing precipitation, and enhancing the stability of various products. However, the persistence of conventional chelating agents like Ethylenediaminetetraacetic acid (EDTA) in the environment has raised significant ecological concerns. This has catalyzed the development of biodegradable alternatives that perform their function effectively without leaving a lasting environmental footprint.
At a Glance: Key Properties of EDDS and Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
| Property | EDDS (Ethylenediamine-N,N'-disuccinic acid) | Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] |
| CAS Number | 20846-91-7 | 1471-94-9[1][2] |
| Molecular Formula | C₁₀H₁₆N₂O₈ | C₁₀H₁₆N₂O₄[1][2] |
| Molar Mass | 292.24 g/mol | 228.25 g/mol [1][2] |
| Structure | Aminopolycarboxylate | Bis(β-diketone) |
| Key Functional Groups | Amine and Carboxylic Acid | Amide and Ketone (β-diketone) |
| Biodegradability | Readily biodegradable | Information not readily available |
Chemical Structure and Chelation Mechanism
A fundamental understanding of the molecular structure of a chelating agent is paramount to comprehending its coordination chemistry and performance.
Ethylenediamine-N,N'-disuccinic acid (EDDS) is an aminopolycarboxylic acid and a structural isomer of EDTA. Its chelation mechanism involves the coordination of a metal ion through two nitrogen atoms and four carboxylate groups, forming a stable, octahedral complex. This hexadentate nature allows for strong binding with a wide range of di- and trivalent metal ions.
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] , on the other hand, belongs to the family of β-diketones. The chelation capability of this molecule arises from the tautomeric equilibrium of the 3-oxobutanamide moiety, which can exist in a keto-enol form. The enolate oxygen atoms of the two β-diketone groups, along with the amide nitrogens, can coordinate with a metal ion, forming a chelate ring. While β-diketones are known to be effective chelators, the specific coordination chemistry and stability of the metal complexes of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] are not as extensively documented as those of EDDS.
Diagram: Chemical Structures
Caption: Chemical structures of EDDS and Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
Performance Comparison: Chelation Efficacy
The efficacy of a chelating agent is determined by the stability of the metal complexes it forms, quantified by the stability constant (log K). Higher log K values indicate stronger and more stable complexes.
EDDS: The stability constants for EDDS with various metal ions are well-documented and demonstrate its strong chelating ability, making it a viable alternative to EDTA for many applications. It is particularly effective in chelating transition metals.
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]: Specific experimental data on the stability constants of metal complexes with Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is scarce in publicly available literature. However, studies on other β-diketones show that they form stable complexes with a variety of transition metals. The stability of these complexes is influenced by factors such as the nature of the metal ion and the pH of the solution. One patent discloses the use of N,N'-Ethylenebis(acetoacetamide) in the formation of linear polymeric metal chelates, which confirms its chelating properties and suggests applications where controlled release of metal ions might be desirable.[3]
Without direct comparative studies, a quantitative assessment of the chelating strength of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] versus EDDS is challenging. Researchers considering this butanamide derivative should perform their own comparative studies to determine its suitability for their specific application.
Biodegradability: The Green Imperative
The primary driver for seeking alternatives to traditional chelating agents is their environmental persistence. Therefore, biodegradability is a critical performance parameter.
EDDS: Ethylenediamine-N,N'-disuccinic acid is well-established as a readily biodegradable chelating agent. Numerous studies have confirmed its degradation by microorganisms in soil and water, addressing the environmental concerns associated with persistent chelants like EDTA.
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative analyses, we provide a general framework for key experimental protocols.
Protocol 1: Determination of Metal Chelation Capacity
This protocol provides a method to determine and compare the metal chelation capacity of the two agents using a competitive spectrophotometric assay.
Principle: A colored metal-indicator complex is formed. The chelating agent to be tested is then added, which will sequester the metal from the indicator, causing a decrease in absorbance proportional to the chelating capacity of the agent.
Materials:
-
UV-Vis Spectrophotometer
-
pH meter
-
Stock solutions of the chelating agents (EDDS and Butanamide, N,N'-1,2-ethanediylbis[3-oxo-])
-
Stock solution of a metal salt (e.g., CuSO₄, FeCl₃)
-
Indicator solution (e.g., Pyrocatechol Violet for Cu²⁺, Ferrozine for Fe²⁺)
-
Buffer solutions (to maintain constant pH)
Procedure:
-
Prepare a series of dilutions of the chelating agent stock solutions.
-
In a cuvette, add the metal salt solution, buffer, and indicator solution. Mix well and record the initial absorbance at the wavelength of maximum absorbance for the metal-indicator complex.
-
Add a known volume of a chelating agent dilution to the cuvette.
-
Mix and allow the reaction to reach equilibrium.
-
Record the final absorbance.
-
The chelation capacity can be calculated as the percentage of metal ion chelated, often expressed as equivalents of a standard chelator like EDTA.
Diagram: Chelation Capacity Assay Workflow
Caption: Workflow for determining metal chelation capacity.
Protocol 2: Assessment of Ready Biodegradability (OECD 301F Manometric Respirometry Test)
This protocol outlines a standardized method to assess the ready biodegradability of the chelating agents.
Principle: The consumption of oxygen by microorganisms metabolizing the test substance in a closed respirometer is measured over a 28-day period.
Materials:
-
Manometric respirometer
-
Mineral medium as specified in OECD 301
-
Inoculum from a suitable source (e.g., activated sludge from a wastewater treatment plant)
-
Stock solutions of the test substances (EDDS and Butanamide, N,N'-1,2-ethanediylbis[3-oxo-])
-
Reference substance (e.g., sodium benzoate)
Procedure:
-
Prepare the mineral medium and inoculate it.
-
Add the test substance or reference substance to the test flasks at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.
-
Set up blank controls (inoculum only) and reference controls.
-
Incubate the flasks in the respirometer at a constant temperature (e.g., 20-25 °C) in the dark for 28 days.
-
Continuously measure the oxygen consumption.
-
Calculate the percentage biodegradation as the ratio of the measured biological oxygen demand (BOD) to the ThOD. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window.
Diagram: Biodegradability Test Workflow (OECD 301F)
Sources
A Senior Application Scientist's Guide to the Characterization of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and material science, the precise characterization of molecules is paramount. This guide provides an in-depth, peer-reviewed perspective on the analytical methodologies for Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], a molecule also known as N,N'-ethylenebis(acetoacetamide). With a molecular formula of C10H16N2O4 and a molecular weight of 228.25 g/mol , this compound's utility as a chelating agent and a building block in organic synthesis necessitates a robust analytical framework for its quality control and characterization.[1]
This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of each analytical technique. We will explore a multi-faceted approach, leveraging the strengths of various spectroscopic and chromatographic methods to build a comprehensive profile of the molecule.
Core Characterization Workflow
A logical and efficient workflow is critical for the complete characterization of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]. The following diagram illustrates a recommended analytical sequence, designed to provide orthogonal information at each stage, ensuring a high degree of confidence in the final assessment of the compound's identity, purity, and structure.
Caption: Recommended workflow for the characterization of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], both ¹H and ¹³C NMR are indispensable for confirming its covalent framework.
A. ¹H NMR Spectroscopy: Unveiling the Proton Environment
Causality Behind Experimental Choices: The choice of solvent is critical due to the potential for keto-enol tautomerism in the β-ketoamide moieties. A polar, aprotic solvent like DMSO-d₆ is recommended to minimize tautomeric exchange and provide clear resolution of the amide N-H protons.
Expected ¹H NMR Spectral Data (Illustrative, based on similar structures):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.8 | Singlet | 2H | Amide N-H |
| ~3.5 | Singlet | 4H | Methylene (CO-CH₂-CO) |
| ~3.3 | Singlet | 4H | Ethylene bridge (-CH₂-CH₂-) |
| ~2.2 | Singlet | 6H | Methyl (CO-CH₃) |
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality Behind Experimental Choices: ¹³C NMR provides a definitive count of the unique carbon environments within the molecule. The use of a proton-decoupled experiment simplifies the spectrum to a series of singlets, with their chemical shifts being indicative of the carbon type (e.g., carbonyl, aliphatic).
Expected ¹³C NMR Spectral Data (Illustrative):
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | Ketone Carbonyl (C=O) |
| ~169 | Amide Carbonyl (C=O) |
| ~58 | Methylene (CO-CH₂-CO) |
| ~40 | Ethylene bridge (-CH₂-CH₂-) |
| ~30 | Methyl (CO-CH₃) |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 10-20 mg of the synthesized Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Gently warm the sample in a water bath to aid dissolution if necessary.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
II. Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.
A. Electrospray Ionization Mass Spectrometry (ESI-MS)
Causality Behind Experimental Choices: ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]. It typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing for unambiguous molecular weight determination. The analysis of metal-EDTA complexes by ESI-MS demonstrates the technique's utility for studying chelating agents and their adducts.[2]
Expected ESI-MS Data:
| m/z | Ion |
| 229.12 | [M+H]⁺ |
| 251.10 | [M+Na]⁺ |
Experimental Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with an HPLC system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets.
-
Detection: Analyze the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight).
III. Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. The resulting spectrum serves as a unique "fingerprint" for the compound.
Causality Behind Experimental Choices: The presence of amide and ketone carbonyl groups, as well as N-H and C-H bonds, in Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] will give rise to characteristic absorption bands in the IR spectrum. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3400 | N-H stretch (amide) |
| 2850-3000 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ketone) |
| ~1640 | C=O stretch (amide I band) |
| ~1550 | N-H bend (amide II band) |
Experimental Protocol for FTIR Analysis (ATR):
-
Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum over the range of 4000-400 cm⁻¹.
IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse for assessing the purity of pharmaceutical compounds and other organic materials. A reverse-phase method is generally suitable for a molecule with the polarity of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
Caption: A typical HPLC workflow for purity analysis.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram and integrate the peak areas to determine the purity of the sample.
V. Comparison of Characterization Methods
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, structural connectivity | High resolution, quantitative | Requires soluble sample, can be complex |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Definitive carbon count | Lower sensitivity than ¹H NMR |
| ESI-MS | Molecular weight, elemental composition | High sensitivity, small sample size | May not be suitable for all compounds |
| FTIR | Functional groups present | Fast, non-destructive, versatile | Provides limited structural information |
| HPLC-UV | Purity, number of components | Quantitative, high resolution | Requires method development |
Conclusion
The comprehensive characterization of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is best achieved through a synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational structural information, mass spectrometry confirms the molecular weight, FTIR identifies key functional groups, and HPLC assesses the purity. By employing the methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this important chemical entity.
References
- SIELC Technologies. Separation of Acetamide, N,N'-(ethenylmethylsilylene)bis[N-methyl- on Newcrom R1 HPLC column. Available at: https://sielc.com/product/separation-of-acetamide-nn-ethenylmethylsilylenebisn-methyl-on-newcrom-r1-hplc-column/
-
SIELC Technologies. Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column. Available at: [Link]
-
SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. Available at: [Link]
-
Baron, D., & Hering, J. G. (1998). Analysis of metal-EDTA complexes by electrospray mass spectrometry. Journal of Environmental Quality, 27(4), 844–850. Available at: [Link] at: [Link]
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Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Butanamide, N,N'-1,2-ethanediylbis[3-oxo- (CAS No. 1471-94-9), a compound for which specific safety and disposal data may not be readily available. In the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach grounded in established principles of laboratory safety and hazardous waste management is not just recommended, but essential.
This document will provide you with the necessary framework to manage the waste of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined are based on a thorough understanding of chemical properties and adherence to federal and local regulations.
Hazard Assessment: A Precautionary Principle
Given the absence of a specific, detailed SDS for Butanamide, N,N'-1,2-ethanediylbis[3-oxo-, we must infer potential hazards from its chemical structure and treat it with a high degree of caution. The molecule contains amide and ketone functionalities, which are common in a wide range of biologically active and potentially hazardous compounds. Therefore, as a matter of sound scientific practice, this compound should be handled as a hazardous chemical waste.
This approach aligns with the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[1] The core principle is to assume a substance is hazardous if its characteristics are unknown.
Key Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 1471-94-9 | [2][3][4] |
| Molecular Formula | C10H16N2O4 | [2][3][4] |
| Molecular Weight | 228.25 g/mol | [4] |
| Melting Point | 169-170 °C | [4] |
| Boiling Point | 539.3ºC at 760 mmHg | [4] |
| Flash Point | 231.9ºC | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Butanamide, N,N'-1,2-ethanediylbis[3-oxo- for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required to protect against skin contact.
-
Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation.
Spill Management: Preparedness is Key
Accidental spills should be managed promptly and safely. Your laboratory should have a well-stocked chemical spill kit readily accessible.
-
Small Spills (Solid): If the material is a solid, carefully sweep it up, avoiding dust generation. Place the swept material into a clearly labeled hazardous waste container.
-
Small Spills (Liquid): If the material is in solution, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures. Contact your Environmental Health and Safety (EHS) department for assistance.
Step-by-Step Disposal Protocol
The disposal of Butanamide, N,N'-1,2-ethanediylbis[3-oxo- must adhere to all applicable federal, state, and local regulations.[5] Never dispose of this chemical down the drain or in the regular trash.[6]
Step 1: Waste Characterization and Segregation
-
Characterize the Waste: Determine if the waste is pure Butanamide, N,N'-1,2-ethanediylbis[3-oxo- or a solution. If it is a solution, identify all solvents and their approximate concentrations.
-
Segregate the Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[7][8] Proper segregation prevents potentially dangerous reactions and simplifies the disposal process.[9]
Step 2: Waste Container Selection and Labeling
-
Container Selection: Use only approved, compatible hazardous waste containers.[8][10] The container must be in good condition, with a secure, leak-proof lid. For liquid waste, ensure the container material is compatible with the solvent used.
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Butanamide, N,N'-1,2-ethanediylbis[3-oxo-"
-
The CAS Number: "1471-94-9"
-
The approximate amount of waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Irritant," "Handle with Caution," or as determined by your EHS department)
-
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10] The SAA must be under the control of the laboratory personnel.
-
Storage Conditions: Keep the waste container tightly closed except when adding waste.[8][10] Store it in a well-ventilated area, away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or before the accumulation time limit set by your institution is reached, contact your Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and the EPA.[11] This documentation is a critical part of the "cradle-to-grave" tracking of hazardous waste.[12]
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for chemical waste disposal, the following diagram illustrates a generalized workflow.
Caption: Decision workflow for the proper disposal of chemical waste.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific research. For compounds like Butanamide, N,N'-1,2-ethanediylbis[3-oxo-, where specific hazard data is limited, a conservative and informed approach is paramount. By adhering to the principles of hazard assessment, proper use of PPE, and strict compliance with established disposal protocols, researchers can ensure a safe laboratory environment and protect our shared ecosystem. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local and federal regulations.
References
-
U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA's Cradle-to-Grave Hazardous Waste Management Program. Retrieved from [Link]
- VulcanChem. (n.d.). Butanamide, N,N'-1,2-ethanediylbis[3-oxo-. Retrieved from https://www.vulcanchem.com/product/1471-94-9
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ChemBK. (2024, April 10). Butanamide, N,N'-1,2-ethanediylbis(3-oxo-. Retrieved from [Link]
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Personal protective equipment for handling Butanamide, N,N'-1,2-ethanediylbis[3-oxo-
An Essential Guide to the Safe Handling of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, in-depth protocol for the safe handling of Butanamide, N,N'-1,2-ethanediylbis[3-oxo- (CAS No. 1471-94-9), a compound that requires careful management in a laboratory setting.[1][2] By adhering to these procedural steps, you can ensure a secure environment for your research and contribute to a culture of safety within your organization.
Hazard Assessment: Understanding the Risks
While specific toxicological data for Butanamide, N,N'-1,2-ethanediylbis[3-oxo- is not extensively documented in publicly available literature, the precautionary principle dictates that it should be handled with the care afforded to substances of unknown but potential hazard. The primary routes of exposure in a laboratory setting are inhalation of dust particles, skin contact, and eye contact. Accidental ingestion is also a possibility if proper hygiene practices are not followed.
Key Potential Hazards:
-
Skin and Eye Irritation: Many chemicals of similar structure can cause irritation upon contact with the skin and eyes.[3][4]
-
Respiratory Tract Irritation: Inhalation of fine dust or aerosols can lead to irritation of the respiratory system.[4]
-
Unknown Chronic Effects: Due to the lack of comprehensive long-term exposure data, it is prudent to minimize exposure to prevent potential unforeseen chronic health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Butanamide, N,N'-1,2-ethanediylbis[3-oxo-. The goal is to create a complete barrier between the researcher and the chemical.
Recommended PPE for Handling Butanamide, N,N'-1,2-ethanediylbis[3-oxo-
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3] | Protects against accidental splashes and airborne dust particles that could cause serious eye irritation or injury. |
| Skin Protection | Wear impervious clothing and compatible chemical-resistant gloves (e.g., nitrile or neoprene).[5][3] | Prevents skin contact, which can lead to irritation or potential absorption of the chemical into the body. Gloves should be inspected for integrity before each use. |
| Respiratory Protection | A NIOSH-approved respirator should be used when engineering controls are not sufficient to control airborne dust. | In situations where dust generation is unavoidable, a respirator provides an essential safeguard against inhalation of potentially harmful particles. |
| Lab Coat | A clean, buttoned lab coat should be worn at all times. | Protects personal clothing from contamination and provides an additional layer of protection. |
Safe Handling Procedures: A Step-by-Step Workflow
Adherence to a standardized workflow is critical for minimizing the risk of exposure and ensuring the reproducibility of your experiments.
Experimental Workflow for Handling Butanamide, N,N'-1,2-ethanediylbis[3-oxo-
Caption: Workflow for the safe handling of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-.
Detailed Steps:
-
Preparation:
-
Ensure that a chemical fume hood is in proper working order.
-
Gather all necessary equipment, including glassware, spatulas, and solvents.
-
Put on all required PPE as outlined in the table above.
-
-
Handling:
-
Storage:
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Disposal Methods:
-
Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6] Do not discharge to sewer systems.[6]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[6]
References
-
BUTANAMIDE,N,N'-1,2-PHENYLENEBIS[3-OXO- Safety Data Sheets - Echemi. Available at: [https://www.echemi.com/sds/BUTANAMIDE,N,N'-1,2-PHENYLENEBIS
-
Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]
-
Butanamide, N,N-diethyl-3-oxo- - the NIST WebBook. Available at: [Link]
-
Butanamide, N,N'-1,4-phenylenebis[3-oxo- - Substance Details - SRS | US EPA. Available at: [Link]
-
Butanamide, 3-oxo- - Substance Details - SRS | US EPA. Available at: [Link]
-
Chemical Properties of Butanamide, N,N-diethyl-3-oxo- (CAS 2235-46-3) - Cheméo. Available at: [Link]
-
5 - Chemical Hazards - EHSO Manual 2025-2026. Available at: [Link]
-
Evaluating Hazards and Assessing Risks in the Laboratory - NCBI - NIH. Available at: [Link]
-
N,N'-((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))diacrylamide - PubChem. Available at: [Link]1_2-diylbis_oxy__bis_ethane-2_1-diyl__diacrylamide)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
